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  • Product: 2-Chloro-5-ethoxypyridine
  • CAS: 856851-48-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-5-ethoxypyridine: Chemical Structure, Bonding, and Synthetic Implications

For Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Chloro-5-ethoxypyridine is a disubstituted pyridine derivative that serves as a crucial building block in modern medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-5-ethoxypyridine is a disubstituted pyridine derivative that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its unique electronic and structural properties, arising from the interplay between the heteroaromatic pyridine core and its chloro and ethoxy substituents, make it a versatile scaffold for the development of novel therapeutic agents and other high-value chemical entities. This guide provides a detailed examination of the molecule's structure, the nuances of its chemical bonding, its characteristic spectroscopic signature, and its practical application in synthesis. By elucidating the fundamental principles that govern its reactivity and behavior, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this important intermediate.

Molecular Structure and Bonding Analysis

The chemical identity and reactivity of 2-Chloro-5-ethoxypyridine are fundamentally dictated by its molecular architecture. The structure features a six-membered pyridine ring, a heteroaromatic system where a nitrogen atom replaces one carbon-hydrogen unit of a benzene ring. This substitution has profound effects on the ring's electronic properties.

The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring system and the creation of a significant dipole moment. This results in a general deactivation of the ring towards electrophilic substitution compared to benzene. The substituents at the C2 and C5 positions further modulate this electronic landscape.

  • 2-Chloro Substituent : The chlorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect significantly reduces electron density at the ortho (C3) and para (C6) positions. While chlorine also possesses lone pairs that can participate in a weak, electron-donating resonance effect (+R), the inductive effect is dominant for halogens.

  • 5-Ethoxy Substituent : The ethoxy group (-OCH₂CH₃) at the C5 position acts as an electron-donating group primarily through resonance (+R), where the lone pairs on the oxygen atom can delocalize into the aromatic π-system. It also has a minor electron-withdrawing inductive effect (-I). The net result is an increase in electron density, particularly at the ortho (C4, C6) and para (C2) positions relative to the substituent.

The combination of these opposing electronic influences creates a unique pattern of reactivity and imparts specific characteristics to the molecule's bonds and overall geometry. The molecule is nearly planar, a characteristic feature of aromatic systems.[1]

Caption: Key structural and electronic features of 2-Chloro-5-ethoxypyridine.

Spectroscopic Characterization

The precise structure of 2-Chloro-5-ethoxypyridine is confirmed through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR : The proton NMR spectrum of this molecule is highly informative. It will display distinct signals for the three aromatic protons and the two types of protons in the ethoxy group.

    • The aromatic region (typically δ 7.0-8.5 ppm) will show three signals corresponding to the protons at C3, C4, and C6. The proton at C6, being adjacent to the electronegative nitrogen, is expected to be the most deshielded (highest chemical shift).

    • The ethoxy group will present a characteristic ethyl pattern: a quartet for the methylene protons (-OCH₂-) around δ 4.0 ppm and a triplet for the methyl protons (-CH₃) around δ 1.4 ppm.

  • ¹³C NMR : The carbon NMR spectrum will show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the substituents and the ring nitrogen. The C2 carbon, bonded to chlorine, and the C5 carbon, bonded to the ethoxy group, will have characteristic shifts that are readily identifiable.

Proton (¹H) Predicted Chemical Shift (δ, ppm) Splitting Pattern Carbon (¹³C) Predicted Chemical Shift (δ, ppm)
Ar-H (C6)8.0 - 8.2Doublet (d)C2145 - 150
Ar-H (C4)7.2 - 7.4Doublet of doublets (dd)C3115 - 120
Ar-H (C3)7.0 - 7.2Doublet (d)C4140 - 145
-OCH₂CH₃4.0 - 4.2Quartet (q)C5150 - 155
-OCH₂CH₃1.3 - 1.5Triplet (t)C6140 - 145
-OCH₂CH₃60 - 65
-OCH₂CH₃14 - 16
Note: Predicted values are based on typical ranges for substituted pyridines and may vary slightly based on solvent and experimental conditions.[2][3][4]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[5]

  • C-H stretching : Signals just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while signals just below 3000 cm⁻¹ are from the sp³ C-H bonds of the ethoxy group.

  • C=C and C=N stretching : A series of sharp peaks in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

  • C-O stretching : A strong, prominent peak, typically in the 1200-1250 cm⁻¹ range, corresponds to the aryl-alkyl ether linkage.

  • C-Cl stretching : A signal in the fingerprint region, usually between 600-800 cm⁻¹, indicates the presence of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering clues about its structure.

  • Molecular Ion (M⁺) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₈ClNO, 157.60 g/mol ).[6]

  • Isotope Pattern : A crucial diagnostic feature is the presence of the M+2 peak, which arises from the natural abundance of the ³⁷Cl isotope. This peak will have an intensity approximately one-third that of the main M⁺ peak (containing ³⁵Cl), providing definitive evidence for the presence of a single chlorine atom.[7]

  • Fragmentation : Common fragmentation pathways may include the loss of an ethyl radical (•CH₂CH₃), an ethoxy radical (•OCH₂CH₃), or a chlorine atom (•Cl), leading to characteristic fragment ions that further support the proposed structure.[8]

Synthesis and Reactivity

2-Chloro-5-ethoxypyridine is typically synthesized from readily available precursors. Its reactivity is governed by the electronic nature of the substituted pyridine ring, making it a versatile intermediate for further chemical modification.

General Synthesis Protocol

A common and efficient method for the preparation of 2-Chloro-5-ethoxypyridine is via a Williamson ether synthesis, starting from 2-chloro-5-hydroxypyridine.[9] This protocol highlights a standard laboratory procedure.

Objective: To synthesize 2-Chloro-5-ethoxypyridine from 2-chloro-5-hydroxypyridine.

Materials:

  • 2-chloro-5-hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (or diethyl sulfate)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet is charged with anhydrous DMF.

  • Deprotonation: Sodium hydride is carefully added to the DMF at 0 °C (ice bath). A solution of 2-chloro-5-hydroxypyridine in anhydrous DMF is then added dropwise to the NaH suspension. The mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the sodium alkoxide. Causality: The strong base, NaH, deprotonates the hydroxyl group of 2-chloro-5-hydroxypyridine to form a nucleophilic alkoxide, which is necessary for the subsequent substitution reaction.

  • Alkylation: Ethyl iodide is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material. Causality: The nucleophilic alkoxide attacks the electrophilic carbon of the ethyl iodide in an Sₙ2 reaction, displacing the iodide and forming the desired ether linkage.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is then transferred to a separatory funnel and extracted multiple times with ethyl acetate.

  • Work-up: The combined organic layers are washed with water, followed by brine, to remove residual DMF and inorganic salts. The organic layer is then dried over anhydrous MgSO₄.

  • Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield pure 2-Chloro-5-ethoxypyridine.

G start Start: 2-Chloro-5-hydroxypyridine in Anhydrous DMF step1 Step 1: Add NaH at 0°C (Formation of Sodium Alkoxide) start->step1 step2 Step 2: Add Ethyl Iodide (EtI) (SN2 Alkylation) step1->step2 step3 Step 3: Quench with aq. NH4Cl & Extract with EtOAc step2->step3 step4 Step 4: Wash with Brine & Dry over MgSO4 step3->step4 step5 Step 5: Evaporate Solvent & Purify via Chromatography step4->step5 end Product: 2-Chloro-5-ethoxypyridine step5->end

Caption: Workflow for the Williamson ether synthesis of 2-Chloro-5-ethoxypyridine.

Applications in Drug Development

The true value of 2-Chloro-5-ethoxypyridine for medicinal chemists lies in its capacity to serve as a versatile scaffold. The chlorine atom at the 2-position is a particularly useful functional handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the strategic introduction of diverse molecular fragments.

This compound and its analogs are key intermediates in the synthesis of molecules targeting various biological systems. Notably, they have been employed in the development of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[10][11] The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites and receptor binding pockets. The ethoxy group can improve metabolic stability and modulate the lipophilicity of the final compound, which is critical for optimizing pharmacokinetic properties like absorption and blood-brain barrier penetration.[10] The strategic placement of these functional groups makes 2-Chloro-5-ethoxypyridine an important precursor in the generation of compound libraries for high-throughput screening and lead optimization in drug discovery pipelines.[12][13][14]

References

  • Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Research in Engineering and Science (IJRES).
  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available at: [Link]

  • Synthesis of 1. 2-Chloro-5-(2-cyclopropylmethoxy-ethoxy)pyridine. PrepChem.com. Available at: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2015). ResearchGate. Available at: [Link]

  • 2-Chloro-5-methoxypyridine. PubChem, National Institutes of Health. Available at: [Link]

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  • Spectroscopic studies of isotopically substituted 2-pyridones. ACS Publications. Available at: [Link]

  • Pyridine Derivatives in Pharmaceuticals: The Role of 2-Chloro-5-methoxypyridine. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 2-Chloro-5-hydroxypyridine. PubChem, National Institutes of Health. Available at: [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]

  • Figure S14: 1 H NMR spectrum of 2-OH recorded in pyridine-d5 at room temperature. ResearchGate. Available at: [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. (2011). ResearchGate. Available at: [Link]

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
  • Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. (2002). PubMed. Available at: [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. National Institutes of Health. Available at: [Link]

  • Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. (2002). Elsevier. Available at: [Link]

  • Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. (2012). PubMed. Available at: [Link]

  • Pyridine, 2-chloro-. NIST WebBook. Available at: [Link]

  • 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. PubChem, National Institutes of Health. Available at: [Link]

  • 2-chloro-5-ethoxypyridine (C7H8ClNO). PubChemLite. Available at: [Link]

  • Cas 856851-48-4,2-CHLORO-5-ETHOXYPYRIDINE. LookChem. Available at: [Link]

  • 2-Chloro-5-nitropyridine. PubChem, National Institutes of Health. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. PubChem, National Institutes of Health. Available at: [Link]

  • Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][15][16]benzothia zepin-1-ones. (1995). PubMed. Available at: [Link]

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Exploratory

2-Chloro-5-ethoxypyridine CAS number 856851-48-4

An In-depth Technical Guide to 2-Chloro-5-ethoxypyridine (CAS: 856851-48-4) for Advanced Chemical Synthesis Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researche...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-ethoxypyridine (CAS: 856851-48-4) for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and advanced organic synthesis. We will explore the core attributes of 2-Chloro-5-ethoxypyridine, from its fundamental properties to its application in sophisticated chemical transformations, providing field-proven insights into its handling and strategic utilization.

Introduction and Strategic Importance

2-Chloro-5-ethoxypyridine is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block in medicinal chemistry.[1] Its structure, featuring a pyridine core with a strategically placed chlorine atom and an ethoxy group, offers a unique combination of reactivity and structural properties. The chlorine at the 2-position is activated towards nucleophilic substitution and is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. The ethoxy group at the 5-position modulates the electronic properties and lipophilicity of the molecule, influencing its reactivity and the physiological properties of its downstream derivatives. This guide provides an in-depth examination of its synthesis, reactivity, and application, designed to empower chemists to leverage this versatile intermediate effectively.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key identifiers and properties for 2-Chloro-5-ethoxypyridine are summarized below.

PropertyValueSource(s)
CAS Number 856851-48-4[][3]
Molecular Formula C₇H₈ClNO[1][][3]
Molecular Weight 157.6 g/mol []
IUPAC Name 2-chloro-5-ethoxypyridine[][3]
SMILES CCOC1=CN=C(C=C1)Cl[]
InChI Key JFVNXBTYLCBJFU-UHFFFAOYSA-N[]
Physical Form Solid or liquid

Synthesis and Purification Protocol

The most direct and common synthesis of 2-Chloro-5-ethoxypyridine proceeds via a Williamson ether synthesis, starting from the commercially available 2-Chloro-5-hydroxypyridine. This method is efficient and scalable, making it suitable for both laboratory and potential pilot-scale production.

Rationale Behind Experimental Choices:
  • Base Selection (Sodium Hydride): 2-Chloro-5-hydroxypyridine possesses a phenolic-like hydroxyl group.[4] A strong, non-nucleophilic base is required to deprotonate this group efficiently to form the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward by producing hydrogen gas, which evolves from the reaction mixture.

  • Reagent (Ethyl Iodide or Bromide): A suitable ethylating agent is required. Ethyl iodide is often preferred due to the higher reactivity of the C-I bond compared to the C-Br bond in Sₙ2 reactions, though ethyl bromide can also be used, sometimes requiring slightly harsher conditions.

  • Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It readily dissolves the reactants, including the intermediate sodium salt, and its high boiling point allows for heating to increase the reaction rate without significant solvent loss.

Experimental Workflow: Synthesis of 2-Chloro-5-ethoxypyridine

cluster_reactants Reactants & Reagents cluster_process Reaction Process 2_Chloro_5_hydroxypyridine 2-Chloro-5-hydroxypyridine Deprotonation Step 1: Deprotonation (Formation of Sodium Alkoxide) 0°C to RT 2_Chloro_5_hydroxypyridine->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation EtI Ethyl Iodide (EtI) Alkylation Step 2: SN2 Alkylation (Addition of EtI) Heat as needed EtI->Alkylation DMF DMF (Solvent) DMF->Deprotonation Deprotonation->Alkylation Workup Step 3: Aqueous Workup (Quench, Extract, Dry) Alkylation->Workup Purification Step 4: Purification (Column Chromatography) Workup->Purification Product 2-Chloro-5-ethoxypyridine Purification->Product

Caption: Workflow for the synthesis of 2-Chloro-5-ethoxypyridine.

Step-by-Step Laboratory Protocol:
  • Step 1: Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous DMF.[5]

  • Step 2: Deprotonation: Cool the suspension to 0°C using an ice bath. Add a solution of 2-chloro-5-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise, ensuring the internal temperature does not rise significantly.[5] After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen gas evolution ceases.

  • Step 3: Alkylation: Add ethyl iodide (or ethyl bromide, 1.2 equivalents) to the reaction mixture. The reaction may be heated (e.g., to 50-70°C) to ensure completion, monitored by Thin Layer Chromatography (TLC).

  • Step 4: Workup: Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water. Dilute with additional water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Step 5: Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 2-Chloro-5-ethoxypyridine.

Chemical Reactivity and Key Transformations

The synthetic utility of 2-Chloro-5-ethoxypyridine lies in the reactivity of the C-Cl bond at the 2-position of the pyridine ring. This position is electronically activated, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, widely used to construct biaryl and heteroaryl-aryl structures.[6] 2-Chloro-5-ethoxypyridine can be effectively coupled with various aryl, heteroaryl, or vinyl boronic acids or esters.

Mechanistic Rationale: The reaction is catalyzed by a Palladium(0) species, which undergoes oxidative addition into the C-Cl bond.[7] This is followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][7]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex [Ar-Pd(II)L₂(Cl)] Pd0->OxAdd Transmetal Transmetalation Complex [Ar-Pd(II)L₂(R)] OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Transmetal->Product ArCl 2-Chloro-5-ethoxypyridine (Ar-Cl) ArCl->OxAdd Oxidative Addition Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

For the synthesis of aryl amines, the Buchwald-Hartwig amination is an indispensable tool.[8][9] This reaction couples 2-Chloro-5-ethoxypyridine with a wide range of primary and secondary amines, amides, or other nitrogen nucleophiles.

Mechanistic Rationale: Similar to the Suzuki coupling, the catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[10] The coordinated amine is then deprotonated by a strong, non-nucleophilic base (e.g., NaOt-Bu), leading to the formation of a palladium-amido complex. Reductive elimination from this complex forms the desired C-N bond and regenerates the active catalyst.[10][11] The choice of phosphine ligand is critical and often requires bulky, electron-rich ligands to facilitate the reaction, especially with less reactive aryl chlorides.[10]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex [Ar-Pd(II)L₂(Cl)] Pd0->OxAdd Amido Palladium Amido Complex [Ar-Pd(II)L₂(NR¹R²)] OxAdd->Amido N-Coordination & Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR¹R² (Aryl Amine) Amido->Product ArCl 2-Chloro-5-ethoxypyridine (Ar-Cl) ArCl->OxAdd Oxidative Addition Amine H-NR¹R² + Base Amine->Amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Applications in Drug Discovery

Substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[12] 2-Chloro-5-ethoxypyridine serves as a key intermediate for introducing the 5-ethoxypyridine motif into larger, more complex molecules. This moiety can act as a hydrogen bond acceptor (via the pyridine nitrogen) and its ethoxy group can engage in hydrophobic interactions within a biological target's binding pocket.

For instance, related structures are used in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. A recent study on monocarboxylate transporter 4 (MCT4) inhibitors, which are relevant in oncology, utilized a 5-ethoxyquinoline sulfonamide fragment, highlighting the value of the ethoxy-substituted aromatic core in modulating biological activity.[13] The ability to functionalize the 2-position of 2-Chloro-5-ethoxypyridine via robust cross-coupling chemistry allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

As with all chlorinated organic compounds, appropriate safety precautions must be taken when handling 2-Chloro-5-ethoxypyridine. While specific toxicity data for this compound is limited, data from structurally related compounds provide guidance.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[16] Avoid contact with skin and eyes.[14]

  • Hazards: The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

References

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  • Product information, 2-Chloro-5-ethoxypyridine. (n.d.). P&S Chemicals. Retrieved January 7, 2026, from [Link]

  • Synthesis of 1. 2-Chloro-5-(2-cyclopropylmethoxy-ethoxy)pyridine. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

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  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 7, 2026, from [Link]

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  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (2021). Journal of Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

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Foundational

Spectroscopic data of 2-Chloro-5-ethoxypyridine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-ethoxypyridine This document provides a comprehensive technical guide on the spectroscopic characterization of 2-Chloro-5-ethoxypyridine. As...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-ethoxypyridine

This document provides a comprehensive technical guide on the spectroscopic characterization of 2-Chloro-5-ethoxypyridine. As a crucial aspect of chemical synthesis and analysis, unequivocal structural confirmation is paramount for researchers, scientists, and professionals in drug development. This guide is structured to provide not just raw data, but a foundational understanding of the principles and practical methodologies for acquiring and interpreting the spectroscopic profile of this compound.

Given the limited availability of published experimental spectra for 2-Chloro-5-ethoxypyridine, this guide adopts a predictive and methodological approach. We will leverage established spectroscopic principles and draw expert analogies from structurally related compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This serves as a robust framework for any researcher who has synthesized this molecule and seeks to verify its identity and purity.

Molecular Structure and Overview

2-Chloro-5-ethoxypyridine (Molecular Formula: C₇H₈ClNO, Monoisotopic Mass: 157.02943 Da) is a substituted pyridine derivative.[1] Its structure comprises a pyridine ring substituted with a chlorine atom at the 2-position and an ethoxy group at the 5-position. The chlorine atom acts as an electron-withdrawing group, while the ethoxy group is electron-donating through resonance, influencing the electronic environment and, consequently, the spectroscopic properties of the molecule.

For clarity in spectroscopic assignment, the following numbering scheme will be used:

Caption: Numbering scheme for 2-Chloro-5-ethoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a definitive structure can be established.

Proton (¹H) NMR Spectroscopy

Principles and Predictions: The ¹H NMR spectrum will reveal three distinct signals for the aromatic protons on the pyridine ring and two signals for the ethoxy group.

  • Aromatic Region (δ 7.0-8.5 ppm): The pyridine ring protons (H3, H4, H6) will exhibit specific splitting patterns due to spin-spin coupling. H6, being adjacent to the nitrogen, is expected to be the most deshielded. H4 will be a doublet of doublets due to coupling with both H3 and H6 (though the long-range coupling to H6 may be small). H3 will also be a doublet of doublets, coupled to H4 and H6.

  • Aliphatic Region (δ 1.0-4.5 ppm): The ethoxy group will show a quartet for the methylene protons (-OCH₂-) coupled to the three methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the two methylene protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H6 ~8.1 Doublet (d) ~2.5 1H
H4 ~7.2 Doublet of Doublets (dd) ~8.5, 2.5 1H
H3 ~7.0 Doublet (d) ~8.5 1H
H7 (-OCH₂-) ~4.1 Quartet (q) ~7.0 2H

| H8 (-CH₃) | ~1.4 | Triplet (t) | ~7.0 | 3H |

Caption: Predicted ¹H-¹H spin-spin coupling in 2-Chloro-5-ethoxypyridine.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Chloro-5-ethoxypyridine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the proton frequency and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 (adjust as needed for signal-to-noise).

    • Relaxation Delay (D1): 5 seconds. This longer delay ensures full relaxation of protons, leading to accurate integration.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Spectral Width (SW): 0-12 ppm.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the multiplicities.

Carbon-13 (¹³C) NMR Spectroscopy

Principles and Predictions: The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, will show seven distinct singlet signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment.

  • Aromatic Carbons: The carbon attached to the chlorine (C2) will be significantly deshielded. The carbon attached to the oxygen (C5) will also be deshielded. The other aromatic carbons (C3, C4, C6) will appear at intermediate chemical shifts.

  • Aliphatic Carbons: The methylene carbon (C7) will be deshielded by the adjacent oxygen, while the methyl carbon (C8) will be the most shielded carbon in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C2 ~152
C5 ~150
C6 ~145
C4 ~125
C3 ~122
C7 (-OCH₂-) ~64

| C8 (-CH₃) | ~15 |

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer, observing the ¹³C frequency (~125 MHz).

  • Tuning and Shimming: Tune the probe to the carbon frequency and re-shim if necessary.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 or more, as the ¹³C signal is inherently weaker than ¹H.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 0-200 ppm.

  • Data Processing: Apply a Fourier transform, phase correct, and reference the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Principles and Predictions: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will be just below 3000 cm⁻¹.[2]

  • Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring are expected in the 1600-1400 cm⁻¹ region.[2]

  • C-O Stretching: A strong, characteristic C-O-C asymmetric stretch from the ethoxy group should be prominent in the 1300-1150 cm⁻¹ region.

  • C-Cl Stretching: The C-Cl stretch will appear in the fingerprint region, typically between 800-600 cm⁻¹.

Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch 2980-2850 Medium-Strong
Aromatic C=C, C=N Stretch 1600-1450 Medium-Strong
C-O-C Asymmetric Stretch ~1250 Strong

| C-Cl Stretch | ~750 | Medium |

Experimental Protocol for IR Data Acquisition (ATR):

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR setup.

  • Sample Application: Place a small drop of liquid 2-Chloro-5-ethoxypyridine directly onto the ATR crystal. If it is a solid, press a small amount firmly against the crystal to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot. Label the significant peaks.

Mass Spectrometry (MS)

Principles and Predictions: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Chloro-5-ethoxypyridine, we expect to see a clear molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.

  • Molecular Ion (M⁺): The molecular ion peak will correspond to the molecular weight of the compound (157 g/mol for the ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O isotopologue).

  • Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion will appear as two peaks: M⁺ at m/z 157 and M+2 at m/z 159, with a relative intensity ratio of approximately 3:1. This is a definitive indicator of a monochlorinated compound.

  • Fragmentation: Under electron ionization (EI), the molecule will fragment in predictable ways. A common fragmentation is the loss of an ethyl group (•CH₂CH₃, 29 Da) or an ethoxy radical (•OCH₂CH₃, 45 Da).

Predicted Mass Spectrometry Data (EI-MS)

m/z Proposed Identity Notes
159 [M+2]⁺ Isotope peak, ~33% intensity of M⁺
157 [M]⁺ Molecular Ion
128 [M - C₂H₅]⁺ Loss of the ethyl group

| 112 | [M - OC₂H₅ - H]⁺ | Further fragmentation |

Caption: A likely fragmentation pathway for 2-Chloro-5-ethoxypyridine in EI-MS.

Experimental Protocol for GC-MS Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Method:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL injection with a split ratio (e.g., 50:1).

    • Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion and its isotope pattern, and propose structures for the major fragment ions.

Integrated Spectroscopic Workflow

No single technique provides all the necessary information. The true power of spectroscopic characterization comes from integrating the data from all methods to build an unambiguous structural assignment.

Spectroscopic_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Interpretation Data Interpretation cluster_Conclusion Conclusion NMR NMR (¹H & ¹³C) NMR_Data C-H Framework Connectivity NMR->NMR_Data IR IR IR_Data Functional Groups (C-O, C-Cl, C=N) IR->IR_Data MS MS MS_Data Molecular Weight Isotopic Formula (Cl) MS->MS_Data Structure Structure Confirmed: 2-Chloro-5-ethoxypyridine NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for the structural confirmation of 2-Chloro-5-ethoxypyridine.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[4] Avoid all contact with skin and eyes.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

This guide provides a predictive and methodological framework for the complete spectroscopic characterization of 2-Chloro-5-ethoxypyridine. By following these protocols and principles, researchers can confidently acquire and interpret the necessary data to confirm the structure and purity of their synthesized material.

References

  • The Royal Society of Chemistry. (2013). Supporting Information: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • Capot Chemical. (2008). MSDS of 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S14: 1 H NMR spectrum of 2-OH recorded in pyridine-d5 at room temperature. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • SciSpace. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-5-ethoxypyridine (C7H8ClNO). Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

Sources

Exploratory

Introduction: The Strategic Importance of 2-Chloro-5-ethoxypyridine

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-5-ethoxypyridine For Researchers, Scientists, and Drug Development Professionals 2-Chloro-5-ethoxypyridine is a substituted pyridine derivative that...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-5-ethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-5-ethoxypyridine is a substituted pyridine derivative that has emerged as a crucial building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemicals, where the pyridine scaffold is a prevalent motif in a vast array of biologically active molecules.[1][2] The strategic placement of the chloro, ethoxy, and nitrogen functionalities provides a versatile platform for a variety of chemical transformations, enabling the construction of complex molecular architectures.

This guide offers a comprehensive exploration of the reactivity and stability of 2-Chloro-5-ethoxypyridine. It is designed to provide researchers and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this reagent in their synthetic endeavors. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our claims in authoritative sources.

Chemical Identity:

  • IUPAC Name: 2-chloro-5-ethoxypyridine

  • Molecular Formula: C₇H₈ClNO[3]

  • Molecular Weight: 157.60 g/mol

  • CAS Number: 856851-48-4[4]

Part 1: The Core Reactivity Profile

The reactivity of 2-Chloro-5-ethoxypyridine is dominated by the interplay of the electron-deficient pyridine ring, the reactive C-Cl bond at the 2-position, and the electronic influence of the 5-ethoxy group. The nitrogen atom in the ring significantly influences the electron distribution, making the α-position (C2) particularly susceptible to both nucleophilic attack and oxidative addition in catalytic cycles.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry. For 2-chloropyridines, the reaction proceeds via a two-step addition-elimination mechanism.[5] A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7] The aromaticity of the pyridine ring is then restored by the departure of the chloride leaving group.[5][6]

The ethoxy group at the 5-position primarily exerts a moderate electron-donating effect through resonance, which can slightly temper the reactivity of the ring towards nucleophiles compared to an unsubstituted 2-chloropyridine. However, the activating effect of the ring nitrogen and the inherent reactivity of the C2 position ensure that SNAr reactions proceed readily with a range of nucleophiles.

Common Nucleophilic Displacements:

  • With Amines (Amination): Reaction with primary or secondary amines yields 2-amino-5-ethoxypyridine derivatives. This is often performed under thermal conditions, but for less reactive amines, palladium-catalyzed methods are superior.

  • With Alkoxides (Alkoxylation): Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) can replace the chlorine with an alkoxy group. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the relative reactivity of halogens in this system.[8][9]

  • With Hydroxides (Hydroxylation): Reaction with strong bases like sodium hydroxide results in the formation of 5-ethoxy-2-pyridone.[6]

  • With Thiols (Thiolation): Thiolates readily displace the chloride to form the corresponding 2-thioether derivatives.

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions have revolutionized modern synthesis, and 2-Chloro-5-ethoxypyridine is an excellent substrate for these transformations, provided the correct catalytic system is employed. The primary challenge with chloropyridines is the strength of the C-Cl bond, which makes the initial oxidative addition step—often the rate-limiting step—more difficult than with corresponding bromides or iodides.[10][11] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[10] The solution lies in using highly active catalysts, typically featuring bulky, electron-rich phosphine ligands.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the chloropyridine with a boronic acid or ester. For challenging substrates like 2-chloropyridines, successful coupling is critically dependent on the choice of ligand and base.[12]

  • Catalysts and Ligands: While simple catalysts like Pd(PPh₃)₄ can be effective,[1] modern systems utilizing bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often required for high yields. These ligands promote the difficult oxidative addition step and shield the palladium center from inhibition by the pyridine nitrogen.[10]

  • Bases: A strong base is crucial for activating the boronic acid in the transmetalation step.[10] Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the most effective choices.[10]

  • Solvents: Aprotic solvents like toluene, dioxane, or DME, often with an aqueous component to solubilize the base, are standard.[10]

ReactionTypical Catalyst/LigandTypical BaseTypical SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ / RuPhosNaOtBuToluene80-110
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N / PiperidineTHF / DMF25-70

Caption: Typical Conditions for Cross-Coupling Reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Cl) OxAdd->PdII_Complex Ar-Cl Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Aryl Ar'-B(OH)₂ + Base RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Ar-Ar' Troubleshooting_Workflow start Start: Low Conversion in Buchwald-Hartwig Amination q1 Is the catalyst system robust? (e.g., Pd G3/G4 precatalyst + bulky biarylphosphine ligand) start->q1 sol1 Action: Switch to a more active precatalyst (e.g., RuPhos-Pd-G3) and ensure ligand is not degraded. q1->sol1 No q2 Is the base strong and non-nucleophilic? (e.g., NaOtBu, LHMDS) q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Use NaOtBu. If substrate is base-sensitive, try K₃PO₄ but increase temp/catalyst loading. q2->sol2 No q3 Are reaction conditions optimal? (Temp: 80-110°C, Strictly inert atm., Dry/degassed solvent) q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Increase temperature. Ensure rigorous inert technique. Use freshly distilled/dry solvent. q3->sol3 No end Re-evaluate substrate reactivity and consider alternative synthetic routes. q3->end Yes a3_yes Yes a3_no No

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-Chloro-5-ethoxypyridine in Common Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-5-ethoxypyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the current sca...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-5-ethoxypyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document delivers a foundational understanding of its expected solubility based on its molecular structure and physicochemical properties. Crucially, this guide equips researchers, scientists, and drug development professionals with a detailed, field-proven experimental protocol for the precise determination of its solubility in various common solvents using the gold-standard shake-flask method.[1][2] This empowers research teams to generate reliable, in-house data essential for process development, formulation, and quality control. The theoretical underpinnings of solubility, including thermodynamic considerations and the influence of solvent properties, are discussed to provide a holistic understanding.

Introduction: The Significance of Solubility in Chemical Development

Solubility, the maximum concentration of a solute that can dissolve in a solvent to create a saturated solution, is a critical physicochemical parameter in the fields of drug discovery and chemical process development.[3] For a compound like 2-Chloro-5-ethoxypyridine, which serves as a versatile building block, understanding its solubility profile is paramount for:

  • Reaction Kinetics and Optimization: Ensuring that reactants are in the same phase is crucial for efficient chemical reactions. Knowledge of solubility allows for the selection of appropriate solvents to maximize reaction rates and yields.

  • Purification and Crystallization: Processes such as recrystallization for purification are entirely dependent on the differential solubility of the target compound and impurities in a given solvent system at various temperatures.[4][5]

  • Formulation Development: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of delivery vehicle.[1][6][7]

  • Analytical Method Development: The selection of a suitable solvent is essential for preparing samples for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

This guide will delve into the theoretical and practical aspects of the solubility of 2-Chloro-5-ethoxypyridine.

Physicochemical Properties and Predicted Solubility Profile of 2-Chloro-5-ethoxypyridine

Molecular Structure:

  • Polarity: The 2-Chloro-5-ethoxypyridine molecule possesses moderately polar characteristics. The pyridine ring, the chlorine atom, and the ether linkage introduce dipoles. The nitrogen atom and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors.[10]

  • Hydrogen Bonding: The absence of a hydrogen atom directly bonded to a highly electronegative atom (like oxygen or nitrogen) means that 2-Chloro-5-ethoxypyridine cannot act as a hydrogen bond donor.[10]

  • Hydrophobicity: The presence of the ethyl group and the aromatic ring contributes to the molecule's nonpolar character.

Based on these features, we can anticipate the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, as well as in polar protic solvents such as ethanol and methanol, where dipole-dipole interactions and hydrogen bonding with the solvent are possible.

  • Moderate Solubility: Likely in nonpolar aromatic solvents like toluene due to potential π-π stacking interactions with the pyridine ring.

  • Low Solubility: Expected in highly nonpolar aliphatic solvents such as hexane and cyclohexane, where the primary intermolecular forces are weak van der Waals forces.

  • Very Low Solubility: Anticipated in water. While the nitrogen and oxygen atoms can accept hydrogen bonds from water, the overall hydrophobic character of the molecule will likely limit its aqueous solubility.

Quantitative Solubility Data for 2-Chloro-5-ethoxypyridine

As of the latest literature review, precise quantitative solubility data for 2-Chloro-5-ethoxypyridine in common solvents is not widely published. The following table is provided as a template for researchers to populate with their experimentally determined values.

Solvent ClassificationSolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Polar Protic Methanol25
Ethanol25
Isopropanol25
Water25
Polar Aprotic Acetone25
Acetonitrile25
Dimethyl Sulfoxide (DMSO)25
Ethyl Acetate25
Nonpolar Aromatic Toluene25
Nonpolar Aliphatic Hexane25
Dichloromethane25

Experimental Protocol for Determining Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2] It is a reliable and robust technique that involves allowing a solid solute to reach equilibrium with a solvent, followed by the analysis of the solute concentration in the saturated solution.[1][6]

Rationale Behind the Shake-Flask Method

The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in the solvent. Agitation ensures that the maximum amount of solute dissolves, and a sufficient equilibration time allows the system to reach a stable, saturated state. Subsequent separation of the solid and liquid phases, followed by accurate quantification of the solute in the liquid phase, provides the solubility value.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 2-Chloro-5-ethoxypyridine.

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solute Weigh excess 2-Chloro-5-ethoxypyridine add_to_vial Combine in a sealed vial prep_solute->add_to_vial prep_solvent Measure precise volume of solvent prep_solvent->add_to_vial agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours add_to_vial->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge filtrate Filter supernatant (e.g., 0.45 µm PTFE filter) centrifuge->filtrate dilute Dilute filtrate if necessary filtrate->dilute analyze Analyze by HPLC or other suitable method dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Chloro-5-ethoxypyridine to a sealed container (e.g., a 20 mL glass vial with a PTFE-lined cap) containing a known volume (e.g., 10 mL) of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Place the sealed vials in a shaker bath or on a magnetic stirrer plate maintained at a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[6]

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature for a short period to allow for the sedimentation of the excess solid.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., a 0.45 µm PTFE filter) into a clean vial. This step is critical to prevent any solid particles from being carried over into the analytical sample.[8]

  • Quantification:

    • Prepare a series of standard solutions of 2-Chloro-5-ethoxypyridine of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a suitable, validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of 2-Chloro-5-ethoxypyridine in the filtered sample by interpolation from the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

The Thermodynamics of Dissolution

The process of dissolution can be understood through fundamental thermodynamic principles.[11] The change in Gibbs free energy (ΔG) for the dissolution process determines the spontaneity of dissolution and is related to the enthalpy (ΔH) and entropy (ΔS) of dissolution by the following equation:

ΔG = ΔH - TΔS

  • Enthalpy of Dissolution (ΔH): This term represents the heat absorbed or released during the dissolution process. It is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

    • An endothermic process (ΔH > 0) absorbs heat, and solubility generally increases with increasing temperature.[12]

    • An exothermic process (ΔH < 0) releases heat, and solubility typically decreases with increasing temperature.[12]

  • Entropy of Dissolution (ΔS): This term reflects the change in randomness or disorder of the system upon dissolution. Generally, the dissolution of a solid into a liquid results in an increase in entropy (ΔS > 0) as the molecules become more dispersed.

The interplay of these factors governs the solubility of a compound at a given temperature. For most organic solids dissolving in organic solvents, the process is endothermic, and thus solubility increases with temperature.[4][5][13][14]

The following diagram illustrates the energetic considerations in the dissolution process.

Dissolution_Thermodynamics cluster_initial Initial State cluster_process Dissolution Process cluster_final Final State solute Solute-Solute Interactions step1 Energy Input (Endothermic) solute->step1 Break solvent Solvent-Solvent Interactions solvent->step1 Break step2 Energy Released (Exothermic) solution Solute-Solvent Interactions step2->solution Form

Caption: Energy changes during the dissolution process.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-Chloro-5-ethoxypyridine. While quantitative data in the public domain is limited, the principles of molecular polarity and intermolecular forces provide a strong basis for predicting its solubility behavior in common laboratory solvents. The detailed shake-flask protocol presented herein offers a robust and reliable method for researchers to generate the precise solubility data required for their specific applications in drug development and chemical synthesis. A thorough understanding of solubility, grounded in both experimental determination and thermodynamic principles, is indispensable for the successful advancement of chemical research and development projects.

References

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
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Exploratory

Potential biological activities of 2-Chloro-5-ethoxypyridine derivatives

An In-depth Technical Guide to the Potential Biological Activities of 2-Chloro-5-ethoxypyridine Derivatives Authored by: Gemini, Senior Application Scientist Abstract The pyridine scaffold is a cornerstone in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 2-Chloro-5-ethoxypyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and versatile reactivity make it a privileged structure in drug discovery.[1][4] This guide focuses on a specific, yet promising, class of pyridine compounds: the derivatives of 2-Chloro-5-ethoxypyridine. We will provide an in-depth exploration of their synthesis, potential biological activities, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of the current landscape and future potential of these compounds in anticancer, antimicrobial, and anti-inflammatory applications.

The Pyridine Scaffold in Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in the development of new drugs.[1][5] Its derivatives are known to exhibit a wide array of pharmacological properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for crucial interactions with biological targets. The aromatic nature of the ring also facilitates π-π stacking interactions. The versatility of pyridine chemistry allows for the introduction of various substituents at different positions, enabling the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties.[6]

The 2-Chloro-5-ethoxypyridine core offers several strategic advantages for derivatization. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, providing a key handle for introducing a wide range of functional groups.[6] The ethoxy group at the 5-position can also be modified, and its presence influences the electronic properties of the pyridine ring. This inherent reactivity makes 2-Chloro-5-ethoxypyridine an attractive starting point for the synthesis of diverse chemical libraries for biological screening.

Synthesis of 2-Chloro-5-ethoxypyridine Derivatives

The synthetic accessibility of derivatives is a critical factor in drug discovery. The 2-Chloro-5-ethoxypyridine scaffold can be readily modified through several established chemical reactions.

Nucleophilic Aromatic Substitution

The primary route for derivatization of 2-Chloro-5-ethoxypyridine is through nucleophilic aromatic substitution of the chlorine atom at the 2-position. This reaction allows for the introduction of a variety of nitrogen, oxygen, and sulfur-based nucleophiles.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of 2-Chloro-5-ethoxypyridine (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the desired nucleophile (1.1-1.5 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5-2.0 equivalents).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C and stirred for 2-24 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired derivative.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to form carbon-carbon bonds at the 2-position of the pyridine ring. These reactions are instrumental in creating derivatives with extended aromatic systems. For instance, a Suzuki reaction can be used to convert 2-chloro-5-bromopyridine into 2-chloro-5-vinylpyridine, which can then be further modified.[7]

Anticancer Activities

A significant body of research has focused on the anticancer potential of pyridine derivatives.[1][2][4][8][9] These compounds have been shown to target various pathways essential for cancer cell growth and survival.[8]

Mechanisms of Action

The anticancer effects of pyridine derivatives are often multifactorial, involving the inhibition of key enzymes and disruption of cellular processes.[8][9]

  • Kinase Inhibition: Many pyridine derivatives function as kinase inhibitors, interfering with signaling pathways that drive tumor growth.[8] A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[8] Inhibition of VEGFR-2 phosphorylation disrupts the formation of new blood vessels, which are essential for tumor growth and metastasis.[8]

  • Tubulin Polymerization Inhibition: Some pyridine derivatives act as anti-tubulin agents, disrupting microtubule dynamics.[5][9] This interference with the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.[9]

  • Induction of Apoptosis: Pyridine derivatives can trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[2]

  • Carbonic Anhydrase Inhibition: Certain pyridine derivatives have been shown to inhibit human carbonic anhydrase isoforms IX and XII, which are associated with tumor hypoxia and acidification of the tumor microenvironment.[1]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Derivative 2-Chloro-5-ethoxypyridine Derivative Derivative->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by a pyridine derivative.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative pyridine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Pyridine Urea Derivative 8eMCF-7 (Breast)< Doxorubicin[8]
Pyridine Urea Derivative 8nMCF-7 (Breast)< Doxorubicin[8]
Diarylpyridine 10tHeLa (Cervical)0.19[5]
Diarylpyridine 10tSGC-7901 (Gastric)0.30[5]
Diarylpyridine 10tMCF-7 (Breast)0.33[5]
2-imino-1,2-dihydropyridine-3-carbonitrile IbHeLa (Cervical)34.3[10]
2-imino-1,2-dihydropyridine-3-carbonitrile IbMCF-7 (Breast)50.18[10]
Steroidal Pyridine Derivative 8PC-3 (Prostate)1.55[1]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the 2-Chloro-5-ethoxypyridine derivatives and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Antimicrobial Activities

Derivatives of pyridine have also been investigated for their potential as antimicrobial agents.[11][12] The incorporation of a pyridine moiety can enhance the antimicrobial properties of a compound.

Antibacterial and Antifungal Potential

Some nitropyridine derivatives have demonstrated effectiveness against various bacterial strains.[13] Additionally, certain pyridine derivatives have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans and Aspergillus niger.[12] For instance, some synthesized pyridine derivatives have displayed high antimicrobial activity against B. subtilis, B. thuringiensis, E. coli, P. aeruginosa, F. oxysporum, and B. fabae.[14]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activities

The anti-inflammatory potential of pyridine derivatives is an emerging area of research. The mechanism of action for these compounds is often associated with the inhibition of key inflammatory mediators.

Mechanism of Action

Pyrimidine-based anti-inflammatory agents, which share structural similarities with pyridine derivatives, are known to function by suppressing the activity of cyclooxygenase (COX) enzymes, particularly COX-2.[15] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation.[15] It is plausible that 2-Chloro-5-ethoxypyridine derivatives could exert anti-inflammatory effects through a similar mechanism.

Anti_Inflammatory_Workflow cluster_0 In Vitro Assay cluster_1 In Vivo Model COX_Assay COX Inhibition Assay IC50_Determination Determination of IC₅₀ COX_Assay->IC50_Determination Derivative_Screening Screening of 2-Chloro-5-ethoxypyridine Derivatives Derivative_Screening->COX_Assay Compound_Admin Administration of Active Compounds IC50_Determination->Compound_Admin Lead Compounds Animal_Model Xylene-induced Ear Edema in Mice Animal_Model->Compound_Admin Edema_Measurement Measurement of Edema Inhibition Compound_Admin->Edema_Measurement

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Experimental Protocol: In Vivo Xylene-Induced Ear Edema Assay

  • Animal Model: Mice are used as the experimental model.

  • Compound Administration: The test compounds are administered either topically or systemically before the induction of inflammation.

  • Induction of Edema: A fixed volume of xylene is applied to the surface of the mouse ear to induce inflammation.

  • Measurement of Edema: After a specific time, the mice are euthanized, and a circular section of the ear is removed and weighed. The difference in weight between the treated and untreated ears is a measure of the edema.

  • Data Analysis: The percentage of inhibition of edema by the test compound is calculated relative to the control group.

Other Potential Biological Activities

The versatility of the 2-Chloro-5-ethoxypyridine scaffold extends to other therapeutic areas as well.

Nicotinic Acetylcholine Receptor (nAChR) Imaging Agents

Derivatives of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)pyridine have been synthesized and evaluated as potential positron emission tomography (PET) imaging agents for nicotinic acetylcholine receptors (nAChRs).[16][17][18] These compounds have shown high affinity for nAChRs and possess favorable lipophilicity for crossing the blood-brain barrier, making them promising candidates for imaging neurodegenerative diseases.[16][17][18]

Conclusion and Future Perspectives

The derivatives of 2-Chloro-5-ethoxypyridine represent a promising class of compounds with a wide range of potential biological activities. Their synthetic tractability allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The existing literature strongly supports their potential as anticancer agents, with mechanisms involving kinase inhibition and disruption of microtubule dynamics. Furthermore, emerging evidence suggests their utility as antimicrobial and anti-inflammatory agents.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR for different biological activities will be crucial for the design of more potent and selective derivatives.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological effects will provide a rational basis for further drug development.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their translation into clinical candidates.

  • Exploration of New Therapeutic Areas: The diverse biological activities of pyridine derivatives suggest that 2-Chloro-5-ethoxypyridine-based compounds may have potential in other disease areas as well.

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Foundational

The Synthetic Chemist's Compass: A Technical Guide to 2-Chloro-5-ethoxypyridine as a Versatile Building Block

Abstract In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth technical e...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth technical exploration of 2-chloro-5-ethoxypyridine, a heterocyclic compound of increasing significance. We will dissect its fundamental properties, delve into its synthesis, and illuminate its reactivity, with a particular focus on its utility in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering both theoretical grounding and actionable experimental protocols to leverage the full synthetic potential of this versatile reagent.

Introduction: The Strategic Advantage of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. Its inherent electronic properties, coupled with the ability to introduce a wide array of substituents, make it a privileged structure in medicinal chemistry and beyond. 2-Chloro-5-ethoxypyridine emerges as a particularly valuable building block due to the orthogonal reactivity of its substituents. The chloro group at the 2-position is a prime handle for transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, while the ethoxy group at the 5-position modulates the electronic character of the ring and can influence the biological activity of the final product.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in the laboratory.

Table 1: Physicochemical Properties of 2-Chloro-5-ethoxypyridine

PropertyValueSource
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance Colorless to light yellow liquid/solid[1]
Boiling Point ~213.7 °C (Predicted)[1]
Monoisotopic Mass 157.02943 Da[2]

Spectroscopic Data Interpretation:

While specific spectral data for 2-chloro-5-ethoxypyridine is not extensively published, data for the closely related 2-chloro-5-methoxypyridine provides valuable insights.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and three aromatic protons on the pyridine ring with distinct coupling patterns.[1][3]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethoxy group and the five carbons of the pyridine ring, with the carbon bearing the chlorine atom shifted downfield.[4]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic C-O stretching vibrations for the ether linkage, C-Cl stretching, and aromatic C-H and C=C/C=N stretching frequencies.[5][6]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy and chloro groups.[6][7]

Synthesis of 2-Chloro-5-ethoxypyridine: A Practical Approach

The most common and practical laboratory synthesis of 2-chloro-5-ethoxypyridine is achieved through a Williamson ether synthesis, starting from the readily available 2-chloro-5-hydroxypyridine.[8][9]

Synthesis_Workflow A 2-Chloro-5-hydroxypyridine B Deprotonation (e.g., NaH, K₂CO₃) A->B C Alkoxide Intermediate B->C D Alkylation (Ethyl iodide or bromide) C->D E 2-Chloro-5-ethoxypyridine D->E

Figure 1: Synthetic workflow for 2-Chloro-5-ethoxypyridine.
Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is a self-validating system, where the progress of the reaction can be monitored by thin-layer chromatography (TLC) and the final product confirmed by spectroscopic methods.

Materials:

  • 2-Chloro-5-hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous potassium carbonate (K₂CO₃)

  • Ethyl iodide or ethyl bromide

  • Anhydrous dimethylformamide (DMF) or acetone

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chloro-5-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.2-1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 2-chloro-5-ethoxypyridine.

Reactivity and Applications in Organic Synthesis

2-Chloro-5-ethoxypyridine is a versatile substrate for a variety of powerful bond-forming reactions. The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing chloro substituent, activates the 2-position for nucleophilic attack, while the C-Cl bond is susceptible to oxidative addition by transition metal catalysts.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl and vinyl-aryl structures.[10][11]

Suzuki_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)L₂-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar Boronate Ar'-B(OR)₂ Boronate->Transmetal Base Base Base->Boronate RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
  • In a reaction vessel, combine 2-chloro-5-ethoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.), a palladium catalyst like Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%), and a phosphine ligand such as SPhos or XPhos (2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

The Sonogashira coupling provides a powerful method for the direct connection of terminal alkynes to aryl halides.[12][13]

  • To a solution of 2-chloro-5-ethoxypyridine (1.0 equiv.) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a base, typically an amine like triethylamine or diisopropylamine (2.0-5.0 equiv.).

  • Degas the mixture with an inert gas.

  • Add the terminal alkyne (1.1-1.5 equiv.) and stir the reaction at room temperature to 60 °C until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for C-N bond formation.[14][15]

Buchwald_Hartwig_Workflow A 2-Chloro-5-ethoxypyridine + Amine (R₂NH) F N-Aryl Amine Product A->F B Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP, XPhos) B->F C Base (e.g., NaOtBu, K₂CO₃) C->F D Solvent (e.g., Toluene, Dioxane) D->F E Heat E->F

Figure 3: Key components of the Buchwald-Hartwig amination.
  • Charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.2-1.5 equiv.).

  • Add 2-chloro-5-ethoxypyridine (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Seal the tube, evacuate, and backfill with argon.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the mixture to 80-110 °C for 12-24 hours.

  • After cooling, dilute with an organic solvent, filter through celite, and concentrate.

  • Purify the crude product by chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring allows for direct nucleophilic aromatic substitution of the chloride at the 2-position, particularly with strong nucleophiles.[16][17] This reaction provides a metal-free alternative for the introduction of various functionalities.

  • In a sealed vessel, dissolve 2-chloro-5-ethoxypyridine (1.0 equiv.) and the desired amine (2.0-5.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.

  • Optionally, a non-nucleophilic base like K₂CO₃ or triethylamine can be added to scavenge the HCl byproduct.

  • Heat the reaction mixture to 100-150 °C for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2-chloro-5-ethoxypyridine and its precursors. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Chloro-5-ethoxypyridine stands out as a highly valuable and versatile building block in the synthetic chemist's toolkit. Its dual reactivity, enabling both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution, provides access to a diverse range of substituted pyridine derivatives. The protocols outlined in this guide offer a solid foundation for the practical application of this reagent, empowering researchers to efficiently construct complex molecules for a multitude of applications, from drug discovery to materials science.

References

  • NROChemistry. Sonogashira Coupling. [Link]

  • Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. [Link]

  • YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. [Video]. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

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  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. [Link]

  • The Royal Society of Chemistry. (2011). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • National Institutes of Health. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. Figure S14: 1 H NMR spectrum of 2-OH recorded in pyridine-d5 at room temperature. [Link]

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  • ResearchGate. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

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  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • PubChem. 2-Chloro-5-hydroxypyridine. [Link]

  • Taylor & Francis Online. (2012). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-(aminoethylsulfanyl)pyridine derivatives. [Link]

  • ePrints Soton. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Video]. [Link]

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Exploratory

The Strategic Role of 2-Chloro-5-ethoxypyridine and its Analogs in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyridine scaffold is a cornerstone in medicinal and agricultural...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal and agricultural chemistry, prized for its versatile reactivity and biological significance.[1][2] Within this vast chemical space, 2-chloro-5-ethoxypyridine and its analogs have emerged as particularly valuable intermediates. Their tailored electronic properties and multiple points for chemical modification make them ideal starting materials for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2-chloro-5-ethoxypyridine and its key analogs. We will delve into detailed experimental protocols, explore the underlying reaction mechanisms, and present a critical analysis of their role in the development of novel pharmaceuticals and agrochemicals.

Introduction: The Enduring Importance of the Pyridine Core

The pyridine ring, an aromatic heterocycle, is a privileged structure in drug design, appearing in a multitude of natural products and synthetic drugs.[2] Its electron-deficient nature, arising from the electronegative nitrogen atom, profoundly influences the reactivity of its substituents. The 2-chloro-5-alkoxypyridine framework, the focus of this guide, offers a unique combination of reactive sites. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, providing a handle for introducing a wide range of functional groups.[1] The alkoxy group at the 5-position, on the other hand, modulates the electronic properties of the ring and can be varied to fine-tune the biological activity and physicochemical properties of the final molecule.

Synthesis of 2-Chloro-5-ethoxypyridine: A Practical Approach

The most common and practical route to 2-chloro-5-ethoxypyridine involves a two-step process starting from the readily available 2-chloro-5-hydroxypyridine. This precursor is typically synthesized by the hydrolysis of 2-chloro-5-acetoxypyridine.[3]

Synthesis of 2-Chloro-5-hydroxypyridine

The synthesis of 2-chloro-5-hydroxypyridine can be achieved by the hydrolysis of 6-chloro-3-pyridinyl acetate.[3]

Experimental Protocol:

  • Dissolution: Dissolve 6-chloropyridin-3-yl acetate (1 equivalent) in methanol.

  • Base Addition: Add solid potassium carbonate (0.5 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture for 2 hours.

  • Work-up:

    • Remove the volatiles under reduced pressure.

    • Dilute the residue with diethyl ether and water.

    • Neutralize the aqueous phase to pH 7 with 1 N hydrochloric acid.

    • Separate the organic and aqueous layers.

    • Extract the aqueous phase twice with diethyl ether.

    • Combine the organic extracts, dry over magnesium sulfate, and concentrate to yield 2-chloro-5-hydroxypyridine as a white solid.[3]

Williamson Ether Synthesis of 2-Chloro-5-ethoxypyridine

The conversion of 2-chloro-5-hydroxypyridine to 2-chloro-5-ethoxypyridine is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism.[4][5][6]

Reaction Mechanism:

The reaction involves the deprotonation of the hydroxyl group of 2-chloro-5-hydroxypyridine by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide and forming the ether linkage.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 2-chloro-5-hydroxypyridine 2-Chloro-5-hydroxypyridine Alkoxide 2-Chloro-5-pyridyloxide 2-chloro-5-hydroxypyridine->Alkoxide + Base Base Base (e.g., NaH) 2-chloro-5-ethoxypyridine 2-Chloro-5-ethoxypyridine Alkoxide->2-chloro-5-ethoxypyridine + Ethyl Halide Ethyl_Halide Ethyl Halide (e.g., Et-I)

Caption: Williamson Ether Synthesis of 2-Chloro-5-ethoxypyridine.

Experimental Protocol:

  • Preparation: To a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF), add a solution of 2-chloro-5-hydroxypyridine (1 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Alkoxide Formation: Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-5-ethoxypyridine.

Key Analogs of 2-Chloro-5-ethoxypyridine and Their Synthesis

The versatility of the 2-chloro-5-substituted pyridine scaffold lies in the ability to readily modify the substituent at the 5-position, leading to a diverse range of analogs with distinct properties.

AnalogPrecursorKey Reagents and Conditions
2-Chloro-5-methoxypyridine 2-Chloro-5-hydroxypyridineSodium hydride, Methyl iodide, DMF
2-Chloro-5-nitropyridine 2-HydroxypyridineNitration (HNO3/H2SO4), followed by chlorination (POCl3)
2-Chloro-5-methylpyridine 3-PicolineOxidation to the N-oxide, followed by chlorination
2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-methylpyridineTrichloroisocyanuric acid, initiator, 80-200 °C[7]
2-Chloro-5-vinylpyridine 2-Chloro-5-bromopyridineSuzuki reaction[8]

Reactivity of the 2-Chloro-5-alkoxypyridine Scaffold

The reactivity of 2-chloro-5-alkoxypyridines is dominated by the chemistry of the 2-chloro substituent. The electron-withdrawing nature of the pyridine nitrogen and the chloro group makes the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr).

SNAr_Reaction Reactant 2-Chloro-5-ethoxypyridine Intermediate Meisenheimer Complex (intermediate) Reactant->Intermediate + Nucleophile Nucleophile Nucleophile (Nu-) Product 2-Substituted-5-ethoxypyridine Intermediate->Product - Cl-

Caption: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-5-ethoxypyridine.

This reactivity allows for the introduction of a wide variety of functional groups at the 2-position, including amines, thiols, and carbon nucleophiles (via cross-coupling reactions).

Applications in Drug Discovery and Development

The 2-chloro-5-alkoxypyridine moiety is a key building block in the synthesis of numerous biologically active compounds.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Analogs of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)pyridine have been synthesized and evaluated as potential positron emission tomography (PET) imaging agents for nAChRs.[8][9] These compounds have shown very high affinities for nAChRs, with Ki values in the picomolar range.[8][9]

CompoundKi (pM)
2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine28[9]
Analog 6b23[9]
Antimicrobial and Antiviral Agents

Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial and antiviral activities.[10] The 2-chloro-5-substituted pyridine scaffold can be elaborated to produce compounds with potent activity against various pathogens. For instance, novel bioactive derivatives of 2-chloro-5-(chloromethyl)pyridine have shown promising antimicrobial and anti-malarial effects.[11]

Anticancer Agents

The 2-chloro-5-methoxypyridine scaffold has been incorporated into novel compounds with potential anticancer activity. For example, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a derivative of the natural product neocryptolepine, exhibited significant cytotoxicity against colorectal cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway.[12]

Applications in Agrochemicals

The 2-chloro-5-substituted pyridine core is also a critical component in many modern agrochemicals.[1]

Neonicotinoid Insecticides

2-Chloro-5-(chloromethyl)pyridine is a key intermediate in the synthesis of several neonicotinoid insecticides, including imidacloprid and acetamiprid.[7][13] These insecticides are highly effective against a broad spectrum of sucking insects.

Agrochemical_Synthesis Starting_Material 2-Chloro-5-(chloromethyl)pyridine Reaction Multi-step Synthesis Starting_Material->Reaction Product Neonicotinoid Insecticides (e.g., Imidacloprid) Reaction->Product

Caption: Synthesis of Neonicotinoid Insecticides.

Herbicides and Fungicides

Derivatives of 2-chloro-5-methylpyridine are used in the synthesis of various herbicides and fungicides.[14] The ability to introduce different functional groups allows for the development of selective herbicides that target specific weeds and broad-spectrum fungicides to protect crops from fungal diseases.[14]

Identification and Characterization

The characterization of 2-chloro-5-ethoxypyridine and its analogs relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The proton NMR spectrum of 2-chloro-5-ethoxypyridine is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as a triplet and a quartet for the ethyl group. Based on the spectra of similar compounds, the aromatic protons would appear in the range of δ 7.0-8.5 ppm.[15][16][17][18]

    • 13C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the two carbons of the ethyl group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, which is indicative of the presence of a chlorine atom.[19][20][21] Fragmentation patterns can provide further structural information.[22]

Safety and Handling

Halogenated pyridines and their derivatives should be handled with care. They are often classified as harmful if swallowed, and can cause skin and eye irritation.[23][24] It is essential to consult the Safety Data Sheet (SDS) for specific compounds and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling these chemicals. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Chloro-5-ethoxypyridine and its analogs represent a versatile and highly valuable class of chemical intermediates. Their straightforward synthesis, predictable reactivity, and the ease with which their properties can be modulated make them indispensable tools for researchers in both academia and industry. The continued exploration of this chemical space is expected to lead to the discovery of new and improved pharmaceuticals and agrochemicals with significant societal benefits.

References

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  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Ariciu, A.-M., et al. (2025). Quick Access to 2,2'-Bipyridines from Halopyridines and Pyridines Using Transition Metals: A Short Review.
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849.
  • Narkhede, H. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
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  • Amination of 2-halopyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Brown, L. L., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors.
  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2025).
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  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry.
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  • 2-Chloro-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Wang, Y., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366.
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Foundational

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-5-ethoxypyridine

Abstract: This technical guide provides a comprehensive overview of the essential safety and handling precautions for 2-Chloro-5-ethoxypyridine (CAS No. 856851-48-4), a key intermediate in pharmaceutical and agrochemical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the essential safety and handling precautions for 2-Chloro-5-ethoxypyridine (CAS No. 856851-48-4), a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data, field-proven handling protocols, and emergency procedures. By explaining the causality behind each recommendation, this guide aims to foster a culture of safety and ensure the well-being of laboratory personnel working with this and structurally similar halogenated pyridines.

Disclaimer: As of the date of this publication, a comprehensive, verified Safety Data Sheet (SDS) specifically for 2-Chloro-5-ethoxypyridine was not publicly available. The information and recommendations herein are synthesized from authoritative data on structurally analogous compounds, including 2-chloro-5-methoxypyridine and other chlorinated pyridines.[1][2][3][4][5][6] Users must exercise due diligence and supplement this guide with all available information from their chemical supplier and internal safety protocols.

Hazard Identification and Risk Assessment: A Proactive Approach

2-Chloro-5-ethoxypyridine is a substituted pyridine derivative. The presence of a halogenated pyridine ring suggests a potential for biological activity and associated toxicity. Based on data from closely related analogs, this compound should be treated as hazardous. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5][7][8]

The core principle of laboratory safety is proactive risk mitigation. The hazards associated with 2-Chloro-5-ethoxypyridine are inferred from its chemical structure and the known toxicology of similar compounds. The chloro- and ethoxy- functional groups on the pyridine ring dictate its reactivity and toxicological profile.

Inferred Hazard Classification:

Hazard ClassCategoryGHS StatementSource (Analog)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][4][5][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][4][5][6]

Prudent Practices for Handling and Storage

Adherence to rigorous handling and storage protocols is the cornerstone of preventing exposure and ensuring experimental integrity.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 2-Chloro-5-ethoxypyridine is a certified chemical fume hood.[8][9] All manipulations, including weighing, transferring, and preparing solutions, must be conducted within the fume hood to minimize the risk of inhaling vapors or fine mists. The causality is simple: a fume hood provides a physical barrier and active ventilation to capture and exhaust contaminants away from the user's breathing zone. Ensure that the sash is kept at the lowest practical height. An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance.[10]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a critical last line of defense. The selection of appropriate PPE is not merely a checklist item but a scientifically-driven choice based on the identified hazards.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] A face shield should be worn over the goggles, especially when there is a risk of splashing, such as during transfers of larger volumes or when the compound is under positive pressure.[7]

  • Skin Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[8] Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough times with chlorinated aromatic compounds.[8] For extended operations, consider double-gloving. Always inspect gloves for any signs of degradation or puncture before use and remove them using the proper technique to avoid contaminating your skin.[11]

  • Respiratory Protection: When engineering controls are not sufficient or during emergency situations, respiratory protection may be necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[3] All personnel requiring respirators must be part of a respiratory protection program that includes fit-testing and training.

Diagram: Personal Protective Equipment (PPE) Workflow

This workflow illustrates the logical sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE to minimize exposure.

Storage Requirements

Proper storage is crucial for maintaining the chemical's stability and preventing accidental release.

  • Store 2-Chloro-5-ethoxypyridine in a cool, dry, and well-ventilated area.[6][8]

  • Keep the container tightly sealed to prevent the ingress of moisture and the escape of vapors.[6][8]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5] Reaction with these materials could lead to a hazardous exothermic reaction or the release of toxic gases.

  • Ensure containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency Procedures: A Validated Response Plan

A well-rehearsed emergency plan is a self-validating system for safety.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][6] Seek prompt medical attention if irritation develops or persists.[10]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • In Case of Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[3][5] If breathing is difficult, trained personnel should administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • In Case of Ingestion: Do NOT induce vomiting.[2][6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Management

In the event of a spill, the response should be swift and systematic.

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause vapors to spread to other areas.

  • Contain: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads.

  • Neutralize & Clean: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the decontamination materials for disposal as hazardous waste.

Diagram: Spill Response Decision Tree

This diagram outlines the logical steps for responding to a chemical spill.

Spill_Response Start Spill Occurs Assess Assess Size & Hazard Is it a minor spill? Can you handle it safely? Start->Assess Evacuate Evacuate Area Alert Supervisor Call Emergency Response Assess->Evacuate No DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->DonPPE Yes Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of Waste via EH&S Protocols Decon->Dispose

Caption: A decision-making workflow for responding to a chemical spill.

Application Protocol: Suzuki-Miyaura Coupling

2-Chloro-5-ethoxypyridine is a valuable building block in cross-coupling reactions. The following is a representative, generalized protocol for a Suzuki-Miyaura reaction, highlighting the integration of safety measures at each step. This protocol is based on established methods for similar chloropyridines.[12][13][14][15]

Objective: To couple 2-Chloro-5-ethoxypyridine with an arylboronic acid.

Materials:

  • 2-Chloro-5-ethoxypyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology with Integrated Safety:

  • Preparation (in Fume Hood):

    • Causality: Performing all initial steps in a fume hood prevents exposure to airborne particulates of the reagents and catalyst.

    • Don all required PPE (lab coat, safety goggles, appropriate gloves).

    • Set up a reaction flask with a condenser and magnetic stir bar under an inert atmosphere (N₂ or Ar). This is crucial as palladium catalysts can be air-sensitive.

  • Reagent Addition (in Fume Hood):

    • Causality: Weighing solids directly into the reaction vessel or onto weighing paper within the hood contains any dust.

    • To the reaction flask, add 2-Chloro-5-ethoxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

    • Add the palladium catalyst (e.g., 1-5 mol%). Handle palladium catalysts with care as they can be toxic and may be pyrophoric.

  • Solvent Addition and Reaction:

    • Causality: Adding solvents via syringe or cannula minimizes vapor release.

    • Add the degassed solvent system to the flask.

    • Heat the reaction mixture to the target temperature (e.g., 80-110 °C) using a heating mantle with a temperature controller. Ensure the condenser is properly supplied with coolant.

  • Work-up and Extraction:

    • Causality: The work-up is performed after the reaction has cooled to prevent thermal hazards and reduce solvent vapor pressure.

    • Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

    • Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate.

    • Perform the extraction in a separatory funnel, ensuring it is vented frequently to release any pressure buildup. All extraction steps should be done in the fume hood.

  • Purification and Waste Disposal:

    • Causality: Proper waste segregation is mandated by environmental regulations and prevents hazardous chemical reactions in the waste stream.

    • Dry the organic layer, filter, and concentrate the solvent using a rotary evaporator with the vacuum pump exhaust vented into the fume hood.

    • Purify the crude product, typically by flash column chromatography.

    • Dispose of all chemical waste (aqueous layers, solvent, used silica gel) into appropriately labeled hazardous waste containers according to institutional and local regulations.

Disposal Considerations

All waste containing 2-Chloro-5-ethoxypyridine or its byproducts must be treated as hazardous waste.[7] Collect waste in sealed, properly labeled containers. Do not dispose of this chemical down the drain.[2] Consult your institution's Environmental Health & Safety (EH&S) department for specific disposal protocols.

References

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methoxypyridine. PubChem. Retrieved January 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-hydroxypyridine. PubChem. Retrieved January 7, 2026, from [Link]

  • Chem-Impex International. (n.d.). 2-Chloro-5-methoxypyridine. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction. Retrieved January 7, 2026, from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved January 7, 2026, from [Link]

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Retrieved January 7, 2026, from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved January 7, 2026, from [Link]

  • Loba Chemie. (2016, June 8). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved January 7, 2026, from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. Retrieved January 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-5-ethoxypyridine

Abstract This guide provides a comprehensive technical overview and detailed experimental protocols for the synthetic derivatization of 2-Chloro-5-ethoxypyridine. As a versatile heterocyclic building block, 2-Chloro-5-et...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthetic derivatization of 2-Chloro-5-ethoxypyridine. As a versatile heterocyclic building block, 2-Chloro-5-ethoxypyridine serves as a valuable precursor in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic functionalization of its pyridine core allows for the generation of diverse molecular libraries crucial for drug discovery and development. This document details four principal classes of synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and three palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. For each methodology, we elucidate the underlying chemical principles, provide field-proven, step-by-step protocols adapted for this specific substrate, and discuss the rationale for the selection of reagents and reaction conditions.

Introduction: The Strategic Value of 2-Chloro-5-ethoxypyridine

The pyridine scaffold is a privileged motif in countless biologically active compounds. The specific substitution pattern of 2-Chloro-5-ethoxypyridine offers a unique combination of reactivity and structural features. The chlorine atom at the C2 position, activated by the ring nitrogen, is a prime site for substitution, both through classical nucleophilic displacement and modern cross-coupling chemistry. The ethoxy group at the C5 position modulates the electronic properties of the ring and provides a handle for influencing solubility, metabolic stability, and target engagement of the final derivatives.

This document serves as a practical guide for researchers, scientists, and drug development professionals to effectively utilize this versatile intermediate. The protocols provided are designed to be robust starting points for laboratory synthesis and can be adapted for library generation and scale-up operations.

Nucleophilic Aromatic Substitution (SNAr)

The inherent electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to attack by nucleophiles. This allows for the direct displacement of the C2-chloride by a variety of nitrogen, oxygen, and sulfur nucleophiles without the need for a metal catalyst.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile attacks the carbon atom bearing the chloro leaving group, transiently disrupting the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. In the subsequent step, the leaving group (chloride) is expelled, restoring aromaticity and yielding the substituted product.[1] Reactions involving 2-halopyridines are generally favorable because the ring nitrogen effectively stabilizes the anionic intermediate.[2]

Diagram: SNAr Workflow

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 2-Chloro-5-ethoxypyridine E Combine Reagents Under Inert Atmosphere A->E B Nucleophile (Nu-H) (e.g., Thiol, Amine) B->E C Base (e.g., K₂CO₃, NaH) C->E D Solvent (e.g., DMAc, DMSO, THF) D->E F Heat to 50-120 °C E->F G Monitor by TLC / LC-MS F->G H Aqueous Quench G->H I Extraction with Organic Solvent H->I J Purification (Chromatography) I->J K Final Product: 2-Nu-5-ethoxypyridine J->K

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr) reactions.

Protocol 1: Synthesis of 2-(Arylthio)-5-ethoxypyridine Derivatives

This protocol describes the substitution of the C2-chloride with a thiol nucleophile. Thiolates are excellent nucleophiles for SNAr reactions on heteroaryl halides.[3][4]

  • Materials:

    • 2-Chloro-5-ethoxypyridine (1.0 eq)

    • Aryl or Alkyl Thiol (1.1 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq)

    • N,N-Dimethylacetamide (DMAc), anhydrous

    • Reaction vessel (e.g., round-bottom flask with reflux condenser)

    • Inert gas supply (Nitrogen or Argon)

  • Step-by-Step Procedure:

    • To an oven-dried reaction vessel, add 2-Chloro-5-ethoxypyridine and potassium carbonate.

    • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

    • Add anhydrous DMAc via syringe, followed by the thiol.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-(aryl/alkylthio)-5-ethoxypyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[5] Although aryl chlorides are generally less reactive than bromides or iodides, the use of specialized, electron-rich, and bulky phosphine ligands facilitates their participation in these transformations.[6]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between an organohalide and an organoboron species, such as a boronic acid or boronate ester.[7] This reaction is fundamental for synthesizing biaryl and vinyl-substituted pyridine derivatives.

  • Mechanistic Rationale: The catalytic cycle involves three primary steps:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 2-Chloro-5-ethoxypyridine, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

    • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

    • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)-Cl(L₂) Pd0->PdII_Complex Ar-Cl Transmetal Transmetalation PdII_R_Complex Ar-Pd(II)-R'(L₂) PdII_Complex->PdII_R_Complex [R'B(OH)₃]⁻ PdII_R_Complex->Pd0 Product RedElim Reductive Elimination Product Ar-R' ArCl 2-Cl-5-EtO-Py Boronic R'-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Protocol 2: Synthesis of 2-Aryl-5-ethoxypyridine Derivatives

    This protocol is adapted from established methods for coupling other 2-chloropyridines with arylboronic acids.[9][10] The use of a bulky, electron-rich phosphine ligand like SPhos or XPhos is critical for activating the C-Cl bond.

    • Materials:

      • 2-Chloro-5-ethoxypyridine (1.0 eq)

      • Arylboronic acid (1.2-1.5 eq)

      • Palladium(II) Acetate (Pd(OAc)₂) (2-3 mol%)

      • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-6 mol%)

      • Potassium Phosphate (K₃PO₄), tribasic (2.0-3.0 eq)

      • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

      • Schlenk tube or microwave vial

    • Step-by-Step Procedure:

      • In an oven-dried Schlenk tube, combine 2-Chloro-5-ethoxypyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

      • Seal the tube, then evacuate and backfill with an inert gas (this cycle should be repeated three times).

      • Add the degassed dioxane/water solvent mixture via syringe.

      • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

      • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

      • Cool the reaction to room temperature and dilute with ethyl acetate.

      • Wash the organic mixture with water and then with brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

      • Purify the crude product by flash column chromatography to yield the 2-aryl-5-ethoxypyridine.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[11] It is a highly versatile alternative to classical methods like SNAr, especially for less reactive amines or when milder conditions are required.[5]

  • Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling. After the initial oxidative addition of the Pd(0) catalyst to the C-Cl bond, the amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[12]

  • Protocol 3: Synthesis of N-Aryl-5-ethoxypyridin-2-amine Derivatives

    This protocol is based on general procedures for the amination of aryl chlorides, which necessitate robust catalytic systems.[3][13]

    • Materials:

      • 2-Chloro-5-ethoxypyridine (1.0 eq)

      • Primary or Secondary Amine (1.2 eq)

      • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

      • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)

      • Sodium tert-butoxide (NaOtBu) (1.4 eq)

      • Toluene or 1,4-Dioxane, anhydrous and degassed

      • Sealed reaction tube

    • Step-by-Step Procedure:

      • Inside a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry, sealable reaction tube.

      • Add 2-Chloro-5-ethoxypyridine and the amine.

      • Add the anhydrous, degassed solvent.

      • Seal the tube tightly and remove it from the glovebox.

      • Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

      • Monitor for completion by LC-MS.

      • After cooling to room temperature, carefully unseal the tube and dilute the mixture with toluene or ethyl acetate.

      • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional solvent.

      • Concentrate the filtrate under reduced pressure.

      • Purify the residue by column chromatography to afford the desired N-substituted-5-ethoxypyridin-2-amine.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) salts.[14][15] It is the premier method for synthesizing arylalkyne structures.

  • Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of an amine base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting dialkynyl-palladium(II) species undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[16]

  • Protocol 4: Synthesis of 2-Alkynyl-5-ethoxypyridine Derivatives

    This protocol is a representative procedure for the coupling of a heterocyclic chloride with a terminal alkyne.

    • Materials:

      • 2-Chloro-5-ethoxypyridine (1.0 eq)

      • Terminal Alkyne (1.2-1.5 eq)

      • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-3 mol%)

      • Copper(I) Iodide (CuI) (4-6 mol%)

      • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 eq)

      • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

      • Schlenk flask

    • Step-by-Step Procedure:

      • To a dry Schlenk flask, add 2-Chloro-5-ethoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.

      • Evacuate and backfill the flask with an inert gas (repeat three times).

      • Add the anhydrous solvent (THF or DMF) followed by the amine base and the terminal alkyne via syringe.

      • Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The optimal temperature will depend on the reactivity of the specific alkyne.

      • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-16 hours.

      • Upon completion, dilute the reaction mixture with ethyl acetate and water.

      • Separate the layers and extract the aqueous phase with ethyl acetate.

      • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

      • Purify the crude product by flash column chromatography to isolate the 2-alkynyl-5-ethoxypyridine derivative.

Data Summary: Representative Reaction Conditions

The following tables summarize typical conditions for the cross-coupling reactions of aryl chlorides. These should serve as a validated starting point for the optimization of reactions with 2-Chloro-5-ethoxypyridine.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides

Parameter Condition A Condition B Source
Pd Catalyst (mol%) Pd(OAc)₂ (2) Pd₂(dba)₃ (1.5) [7]
Ligand (mol%) SPhos (4) XPhos (3) [6]
Base K₃PO₄ Cs₂CO₃ [9]
Solvent Dioxane/H₂O Toluene [9]
Temperature (°C) 100-110 110 [9]

| Typical Yield Range | 65-90% | 70-95% |[6] |

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides

Parameter Condition A Condition B Source
Pd Catalyst (mol%) Pd₂(dba)₃ (1.5) Pd(OAc)₂ (2) [3][13]
Ligand (mol%) Xantphos (3) XPhos (4) [3][13]
Base NaOtBu K₂CO₃ / Cs₂CO₃ [13]
Solvent Toluene 1,4-Dioxane [3]
Temperature (°C) 100-120 110 [3]

| Typical Yield Range | 70-95% | 60-88% |[13] |

Table 3: Sonogashira Coupling of Aryl Chlorides

Parameter Condition A (Cu-catalyzed) Condition B (Cu-free) Source
Pd Catalyst (mol%) Pd(PPh₃)₂Cl₂ (2) Pd(OAc)₂ (2)
Cu Co-catalyst (mol%) CuI (4) None [14]
Ligand (mol%) PPh₃ (as part of catalyst) SPhos (4) [15]
Base TEA / DIPEA K₃PO₄ / Cs₂CO₃
Solvent THF / DMF Toluene / Dioxane
Temperature (°C) 25-60 80-110 [15]

| Typical Yield Range | 60-90% | 55-85% | |

Conclusion

2-Chloro-5-ethoxypyridine is a highly valuable and adaptable starting material for the synthesis of a wide array of functionalized pyridine derivatives. The methodologies presented herein—Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling—provide a powerful toolkit for researchers in drug discovery and materials science. By understanding the mechanistic principles and leveraging the detailed protocols provided, scientists can efficiently generate novel molecular entities for screening and lead optimization programs. The key to success, particularly with the less reactive C-Cl bond, lies in the careful selection of modern, highly active catalyst systems and the empirical optimization of reaction conditions.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Google Patents. (2005).
  • ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. (2022). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • University of Calgary. Reaction Examples. [Link]

  • ResearchGate. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • ResearchGate. (2014). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • PubMed Central (NIH). (2009). 2-Chloro-5-nitroaniline. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • NIH. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. [Link]

  • Semantic Scholar. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. [Link]

  • PubChem. (1990). Heterocyclic N-substituted derivatives, their preparation and thepharmaceutical compositions containing them - Patent AU-641005-B2. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Google Patents. (2015).
  • MDPI. (2022). One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line. [Link]

  • ResearchGate. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. [Link]

  • NIH. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

  • Reddit. Help with synthesizing 2-chloro-5-methoxyaniline from anisole. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Semantic Scholar. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. [Link]

  • PubMed Central (NIH). (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • MDPI. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. [Link]

  • PubMed Central. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • ResearchGate. (2015). Synthesis of 5-(het)aryl- and 4,5-di(het)ary1-2-(thio)morpholinopyrimidines from 2-chloropyrimidine via S-N(H) and cross-coupling reactions. [Link]

  • MDPI. (2021). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. [Link]

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Application

Suzuki-Miyaura coupling reactions with 2-Chloro-5-ethoxypyridine

An in-depth guide to the Suzuki-Miyaura cross-coupling of 2-Chloro-5-ethoxypyridine, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the react...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the Suzuki-Miyaura cross-coupling of 2-Chloro-5-ethoxypyridine, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the reaction mechanism, optimization of critical parameters, and step-by-step protocols for successful synthesis.

Introduction: The Strategic Importance of Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its robustness and versatility in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in the field of medicinal chemistry, where the efficient construction of complex molecular architectures is paramount. Pyridine-based ring systems are among the most prevalent heterocyclic motifs in approved pharmaceuticals, valued for their ability to improve solubility and engage in critical hydrogen bonding interactions.[3][4][5]

The 5-ethoxy-2-substituted pyridine core, accessible through the functionalization of 2-Chloro-5-ethoxypyridine, represents a valuable scaffold for drug discovery.[6] However, the use of chloropyridines in Suzuki-Miyaura couplings presents distinct challenges. The inherent strength of the C-Cl bond compared to its bromide or iodide counterparts necessitates highly active catalyst systems for efficient oxidative addition.[7][8] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[9]

This guide provides a comprehensive framework for navigating these challenges, offering mechanistic insights and field-proven protocols to empower researchers to successfully employ 2-Chloro-5-ethoxypyridine in their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Blueprint

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-chlorine bond of 2-Chloro-5-ethoxypyridine. This step forms a square-planar Pd(II) complex. This is often the rate-limiting step for chloro-aromatics and requires a sufficiently electron-rich and sterically accessible catalyst.[1][11]

  • Transmetalation : This step involves the transfer of the organic group from the boron reagent to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[12][13][14] This complex then displaces the halide on the Pd(II) center, positioning both organic partners on the same metal atom.

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex are coupled, forming the new C-C bond and the desired product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Suzuki_Miyaura_Cycle cluster_oa cluster_re cluster_tm pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex_1 Ar-Pd(II)L₂-Cl (Oxidative Adduct) pd0->pd_complex_1 reductive_elimination Reductive Elimination transmetalation Transmetalation pd_complex_2 Ar-Pd(II)L₂-R' (Transmetalated Complex) pd_complex_1->pd_complex_2 pd_complex_2->pd0 ar_cl 2-Chloro-5-ethoxypyridine (Ar-Cl) product Product (Ar-R') boronic Boronate Complex [R'-B(OH)₃]⁻ base Base (e.g., K₃PO₄) + R'-B(OH)₂ base->boronic cl_ion Cl⁻ Workflow setup 1. Reagent Setup (Inert Atmosphere) reagents Combine 2-Chloro-5-ethoxypyridine, Boronic Acid, Base, Catalyst & Ligand setup->reagents solvent 2. Solvent Addition Add degassed solvent reagents->solvent reaction 3. Reaction Heat mixture with stirring (e.g., 100-110 °C, 12-24h) solvent->reaction monitor 4. Monitoring Track progress via TLC / LC-MS reaction->monitor workup 5. Aqueous Workup Quench, dilute with EtOAc/H₂O, and separate layers monitor->workup Upon Completion purify 6. Purification Dry, concentrate, and purify via column chromatography workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Conditions using a Buchwald Ligand (SPhos)

This protocol is highly effective for coupling aryl chlorides and is a recommended starting point. [8][15]

  • Vessel Preparation : To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-5-ethoxypyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid or ester (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition : Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

  • Reaction : Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup : After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to yield the desired 5-ethoxy-2-arylpyridine product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times, often from hours to minutes. [16]

  • Reagent Loading : In a 10 mL microwave vial equipped with a stir bar, combine 2-Chloro-5-ethoxypyridine (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv.), and a pre-mixed catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.025 mmol, 5 mol%).

  • Solvent Addition : Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1, 5 mL).

  • Sealing : Securely cap the vial.

  • Microwave Reaction : Place the vial in the microwave reactor. Irradiate the mixture at 130-150 °C for 15-45 minutes.

  • Workup and Purification : Cool the vial to room temperature. Follow steps 7-10 from Protocol 1 for workup and purification.

Troubleshooting and Common Side Reactions

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient temperature; Ineffective base/ligand combination.- Use a more active ligand (e.g., switch from SPhos to XPhos).- Increase temperature in 10 °C increments.- Ensure reagents are pure and solvents are properly degassed.
Protodeboronation Instability of the boronic acid, especially in the presence of water and base.- Use the corresponding pinacol or MIDA boronate ester.<[17]br>- Use anhydrous conditions with a base like KF or Cs₂CO₃.
Homocoupling of Boronic Acid Presence of oxygen leading to oxidative coupling; Pd(II) species in the mixture. [1]- Ensure the reaction mixture is thoroughly degassed before heating.- Use a Pd(0) precatalyst like Pd₂(dba)₃.
Dehalogenation The chloro-substituent is replaced by a hydrogen atom.- This can be promoted by certain ligands or excess base. Try a different ligand or reduce the amount of base.

Conclusion

The Suzuki-Miyaura coupling of 2-Chloro-5-ethoxypyridine is a highly achievable transformation that opens the door to a diverse range of valuable 2-aryl-5-ethoxypyridine derivatives. Success relies on overcoming the inherent low reactivity of the C-Cl bond through the rational selection of a highly active catalyst system, typically composed of a palladium precursor and a bulky, electron-rich phosphine ligand. By carefully controlling the choice of base, solvent, and the stability of the boron reagent, researchers can reliably and efficiently construct this important molecular scaffold for applications in drug discovery and materials science. The protocols and principles outlined in this guide provide a solid foundation for achieving these synthetic goals.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(40), 16194-16204. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Wi, S., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(1), 35-41. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

  • Thomas, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4296-4299. [Link]

  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

  • ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]

  • Stanforth, S. P., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(23), 9429-9432. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • ResearchGate. (2025). Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Organic Chemistry Portal. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. [Link]

  • Al-Ostath, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165. [Link]

  • El-Sayed, N. F., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(23), 15631-15651. [Link]

  • Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4339-4375. [Link]

  • ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128646. [Link]

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Method

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 2-Chloro-5-ethoxypyridine

Introduction: The Strategic Importance of C-N Bond Formation The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl and heteroaryl amines are privileged scaffolds found in countless bioactive molecules. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these bonds, largely supplanting harsher, classical methods like the Goldberg reaction or nucleophilic aromatic substitution due to its broad substrate scope and functional group tolerance.[1]

This application note provides a detailed, experience-driven guide to a specific, yet highly relevant, transformation: the palladium-catalyzed coupling of 2-Chloro-5-ethoxypyridine with a representative amine. The 2-chloropyridine moiety is a common building block, but its coupling can be challenging due to the lower reactivity of aryl chlorides compared to bromides or iodides.[2][3][4] This protocol is designed to be a robust starting point for researchers, offering insights into component selection, reaction setup, and troubleshooting.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][5]

  • Reductive Formation of the Active Catalyst: If a Pd(II) source like Pd(OAc)₂ is used, it must first be reduced in situ to the active Pd(0) species. This can be facilitated by phosphine ligands or the amine reagent itself.[6][7] Using a direct Pd(0) source like Pd₂(dba)₃ can bypass this step.

  • Oxidative Addition: The active L-Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the 2-chloro-5-ethoxypyridine. This is often the rate-limiting step for less reactive aryl chlorides and is a key area for optimization.[4][8][9]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex.[2]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the desired N-arylpyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][5]

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle cluster_cycle Figure 1: Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex (L-Pd(II)(Ar)Cl) Pd0->OA_Complex Oxidative Addition Amine_Coord Amine Coordination Complex OA_Complex->Amine_Coord Amine Coordination Amido_Complex Palladium-Amido Complex (L-Pd(II)(Ar)NR'R'') Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product_out Product (Ar-NR'R'') Amido_Complex->Product_out ArCl_in 2-Chloro-5-ethoxypyridine ArCl_in->OA_Complex Amine_in Amine (HNR'R'') Amine_in->Amine_Coord Base_in Base Base_in->Amine_Coord

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Component Selection: A Rationale-Driven Approach

The success of a Buchwald-Hartwig amination, especially with a challenging substrate like a chloropyridine, hinges on the judicious selection of each reaction component.[4]

ComponentRecommended Choice(s)Rationale & Key Considerations
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) Acetate)Pd₂(dba)₃: A direct, air-stable source of Pd(0), often leading to more reproducible results.[10] Pd(OAc)₂: Cost-effective, but requires in situ reduction to Pd(0), which can sometimes be inconsistent.[7]
Ligand XPhos, RuPhos, or BrettPhosCrucial for Success: For electron-rich aryl chlorides, bulky, electron-donating biaryl monophosphine ligands are essential.[2][4] They promote the difficult oxidative addition step and facilitate the final reductive elimination.[11] The choice may depend on the specific amine used.[12]
Base NaOtBu (Sodium tert-butoxide)Strong & Non-nucleophilic: A strong base is required to deprotonate the amine.[13] NaOtBu is the most common and effective choice.[4] Ensure it is handled under inert conditions as it is hygroscopic and reactive. Weaker bases (e.g., K₃PO₄, Cs₂CO₃) can be used for base-sensitive substrates but often require higher temperatures or more active catalyst systems.[7][11][14]
Solvent Toluene or 1,4-DioxaneAprotic & High-Boiling: These solvents are commonly used due to their ability to dissolve the reagents and their relatively high boiling points, which are often necessary for coupling aryl chlorides.[11][15] Solvents must be anhydrous and degassed to prevent catalyst deactivation.[4]

Detailed Experimental Protocol

This protocol describes the coupling of 2-Chloro-5-ethoxypyridine with morpholine as a representative secondary amine.

Reagents & Materials:

ReagentM.W.Amount (mg)MmolEquivalents
2-Chloro-5-ethoxypyridine157.607885.01.0
Morpholine87.12523 (0.58 mL)6.01.2
Pd₂(dba)₃915.72460.05 (1 mol% Pd)0.01
XPhos476.65570.12 (2.4 mol%)0.024
Sodium tert-butoxide96.106737.01.4
Toluene (Anhydrous)-25 mL--

Safety Precautions:

  • Inert Atmosphere: This reaction is highly sensitive to oxygen and moisture. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using either a glovebox or standard Schlenk line techniques.[4]

  • Reagent Handling: Palladium catalysts are toxic and should be handled with care in a fume hood. Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and moisture. Phosphine ligands can be air-sensitive.

Experimental Workflow Diagram:

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Oven-dry glassware B 2. Add solids (ArCl, Base, Pd/Ligand) A->B C 3. Seal & Purge (Evacuate/Backfill Ar) B->C D 4. Add degassed solvent & amine C->D E 5. Heat to 100 °C (Stir for 12-24 h) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Quench (e.g., with H₂O) F->G H 8. Extract with organic solvent G->H I 9. Dry, Filter, & Concentrate H->I J 10. Purify via Column Chromatography I->J

Caption: A step-by-step overview of the experimental procedure.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-5-ethoxypyridine (788 mg, 5.0 mmol), sodium tert-butoxide (673 mg, 7.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and XPhos (57 mg, 0.12 mmol).

  • Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Addition of Liquids: Through the septum, add anhydrous, degassed toluene (25 mL) via syringe, followed by morpholine (0.58 mL, 6.0 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The mixture will typically darken in color.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material (2-Chloro-5-ethoxypyridine) is consumed (typically 12-24 hours).

  • Work-up: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-(5-ethoxypyridin-2-yl)morpholine.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination).[4]2. Insufficient temperature for C-Cl activation.3. Ineffective ligand for the specific substrate.[3]1. Ensure rigorous inert atmosphere and use freshly opened, anhydrous/degassed solvents.[4]2. Increase temperature in 10 °C increments (up to ~120 °C for toluene).3. Screen other bulky phosphine ligands (e.g., RuPhos, BrettPhos).
Hydrodehalogenation (-Cl replaced by -H)1. Presence of trace water.2. Reductive elimination is slow compared to competing pathways.1. Use scrupulously dried reagents and solvents.2. Use a slight excess of the amine (1.2-1.5 equiv).[4]3. Consider a different ligand that may accelerate reductive elimination.
Formation of Side Products 1. Base-mediated degradation of starting material or product.2. Competing reactions (e.g., diarylation of a primary amine).1. If substrate is base-sensitive, switch to a weaker base like K₃PO₄ or Cs₂CO₃ and increase catalyst loading/temperature.[4][7]2. Adjust stoichiometry; for primary amines, sometimes using an excess of the aryl halide can favor mono-arylation.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 7, 2026, from [Link]

  • Deng, Y., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 237-244. Retrieved from [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA International Journal for Chemistry, 61(4), 195-200. Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved from [Link]

  • Buchwald-Hartwig cross-coupling reaction. (2020, February 13). Chem Help ASAP [YouTube Video]. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from [Link]

  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673. Retrieved from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved January 7, 2026, from [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2014). ResearchGate. Retrieved from [Link]

  • Kjellberg, A., & Åqvist, J. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved from [Link]

  • Use of base metals in Buchwald-Hartwig coupling. (n.d.). WordPress. Retrieved January 7, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 7, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

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Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-5-ethoxypyridine

Introduction 2-Chloro-5-ethoxypyridine is a key heterocyclic building block in modern synthetic and medicinal chemistry. Its strategic substitution pattern—an activating ethoxy group para to the reactive C2 position and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-ethoxypyridine is a key heterocyclic building block in modern synthetic and medicinal chemistry. Its strategic substitution pattern—an activating ethoxy group para to the reactive C2 position and a displaceable chlorine atom—makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide array of functional groups, enabling the construction of diverse molecular scaffolds for drug discovery and materials science. This guide provides an in-depth exploration of the SNAr chemistry of 2-chloro-5-ethoxypyridine, offering detailed mechanistic insights, validated experimental protocols, and practical advice for its application in forming crucial carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.

Section 1: The Chemistry of Nucleophilic Aromatic Substitution on Pyridine Rings
1.1. The SNAr Mechanism on Pyridines

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the familiar SN1 and SN2 reactions that occur at sp3-hybridized carbons, the SNAr reaction proceeds via a distinct two-step addition-elimination mechanism at an sp2-hybridized carbon.[2]

  • Nucleophilic Attack (Addition): The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyridine ring.[3][4]

  • Formation of the Meisenheimer Complex: The addition of the nucleophile forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the primary factor governing the reaction rate.[5][6]

  • Rearomatization (Elimination): The aromaticity of the ring is restored by the expulsion of the leaving group (in this case, a chloride ion).

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack.[7] This effect is most pronounced at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. When attack occurs at these positions, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom via resonance, providing significant stabilization.[3][4][5] Attack at the C3 (meta) position does not allow for this stabilization, making SNAr reactions at this position significantly slower.[5]

1.2. Reactivity of 2-Chloro-5-ethoxypyridine

In 2-chloro-5-ethoxypyridine, several electronic factors converge to define its reactivity:

  • Activating Nitrogen: The ring nitrogen strongly withdraws electron density, activating the C2 and C4 positions for nucleophilic attack.

  • Leaving Group at C2: The chlorine atom is located at the highly activated C2 position, making it an excellent site for substitution.

  • Ethoxy Group at C5: The ethoxy group at the C5 position is an electron-donating group. While it slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted chloropyridine, its position does not significantly hinder the crucial stabilization of the Meisenheimer complex during C2 substitution.

1.3. Diagram of the SNAr Mechanism

Caption: The addition-elimination mechanism of SNAr.

Section 2: Applications in Synthesis: C-N, C-O, and C-S Bond Formation

The SNAr reaction on 2-chloro-5-ethoxypyridine is a powerful tool for forging new bonds with a variety of heteroatom nucleophiles.

2.1. C-N Bond Formation (Amination)

The synthesis of 2-aminopyridine derivatives is a cornerstone of many pharmaceutical development programs. Direct SNAr with primary or secondary amines is often the most straightforward method.

  • Causality: The reaction requires a base to either deprotonate a primary/secondary amine, increasing its nucleophilicity, or to scavenge the HCl generated during the reaction. Common bases include potassium carbonate (K₂CO₃), a mild inorganic base suitable for many amines, or stronger bases like sodium hydride (NaH) for less nucleophilic amines. The choice of solvent is critical; polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they can solvate the cation of the base and do not interfere with the nucleophile. High temperatures are often required to overcome the activation energy barrier of disrupting the ring's aromaticity.

2.2. C-O Bond Formation (Etherification)

The formation of aryl ethers from 2-chloro-5-ethoxypyridine can be achieved using alcohol nucleophiles. This reaction is analogous to the Williamson ether synthesis.[8][9]

  • Causality: Alcohols are generally weak nucleophiles. Therefore, they must be deprotonated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the much more nucleophilic alkoxide anion. The reaction is typically performed in an aprotic solvent like THF or DMF to prevent protonation of the highly basic alkoxide.

2.3. C-S Bond Formation (Thioetherification)

Aryl thioethers are also valuable motifs in medicinal chemistry. Thiols are excellent nucleophiles and react readily with 2-chloro-5-ethoxypyridine.[10]

  • Causality: Thiols are more acidic and more nucleophilic than their corresponding alcohols.[10] Consequently, they often react under milder conditions. A moderate base like K₂CO₃ or even an organic base like triethylamine (Et₃N) is usually sufficient to deprotonate the thiol to the thiolate, which then acts as the active nucleophile. Solvents like DMF, acetonitrile, or even ethanol can be effective.

Section 3: Experimental Protocols and Data
3.1. General Considerations
  • Safety: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: Use reagents from reliable commercial sources without further purification unless noted. Ensure solvents are anhydrous, especially for reactions involving strong bases like NaH.

  • Atmosphere: Reactions with strong, air-sensitive bases (e.g., NaH, KOtBu) should be conducted under an inert atmosphere of nitrogen or argon.

3.2. Protocol 1: Synthesis of 2-Anilino-5-ethoxypyridine (C-N Coupling)
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-ethoxypyridine (1.0 eq), aniline (1.1 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration relative to the limiting reagent).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

3.3. Protocol 2: Synthesis of 2-Phenoxy-5-ethoxypyridine (C-O Coupling)
  • Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF, 0.3 M). Add phenol (1.1 eq) and cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Substrate Addition: Add a solution of 2-chloro-5-ethoxypyridine (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

3.4. Protocol 3: Synthesis of 5-Ethoxy-2-(phenylthio)pyridine (C-S Coupling)
  • Setup: To a round-bottom flask, add 2-chloro-5-ethoxypyridine (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (0.2 M).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Cool the mixture to room temperature, filter off the inorganic salts, and rinse the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

3.5. General Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Reagents) Reaction 2. Reaction (Solvent, Heat, Inert Atm.) Setup->Reaction Monitor 3. Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Aqueous Workup (Quench, Extraction, Wash) Monitor->Workup Complete Purify 5. Purification (Concentration, Chromatography) Workup->Purify Analysis 6. Analysis (NMR, MS) Purify->Analysis

Caption: A standard workflow for synthesis and purification.

3.6. Data Summary Table
Reaction Type Nucleophile Typical Base Solvent Temp (°C) Time (h) Typical Yield
C-N Coupling Primary/Secondary AmineK₂CO₃, Cs₂CO₃DMF, DMSO100-14012-2460-90%
C-O Coupling Alcohol / PhenolNaH, KOtBuTHF, DMF65-1008-1650-85%
C-S Coupling Thiol / ThiophenolK₂CO₃, Et₃NACN, DMF25-802-875-95%
Section 4: Alternative and Catalyzed Methodologies

While direct SNAr is highly effective, its scope can be limited by weakly nucleophilic partners or the need for harsh conditions. In such cases, transition-metal-catalyzed cross-coupling reactions provide powerful alternatives.

4.1. Buchwald-Hartwig Amination

For sterically hindered or electron-deficient amines that are poor nucleophiles for SNAr, the Buchwald-Hartwig amination is the premier alternative.[11][12] This palladium-catalyzed reaction couples aryl halides with amines under milder conditions than many SNAr procedures.[13] It involves a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[11][13] The choice of phosphine ligand is crucial for achieving high yields, especially with challenging substrates like aryl chlorides.[13]

4.2. Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N, C-O, and C-S bonds.[14][15] Though traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic amounts of soluble copper salts with various ligands, allowing the reactions to proceed under much milder conditions.[12][14] It is particularly useful for synthesizing aryl ethers and thioethers and serves as a valuable alternative to palladium-catalyzed methods.[16]

References
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Method

Application Notes &amp; Protocols: The Strategic Use of 2-Chloro-5-ethoxypyridine in Modern Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals. Objective: This document provides an in-depth guide to the practical application of 2-Chloro-5-ethoxypyridine as a versatile building block in medici...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides an in-depth guide to the practical application of 2-Chloro-5-ethoxypyridine as a versatile building block in medicinal chemistry. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that enable successful drug discovery campaigns.

Introduction: The Value Proposition of 2-Chloro-5-ethoxypyridine

2-Chloro-5-ethoxypyridine is a substituted pyridine scaffold of significant interest in the synthesis of biologically active molecules. Its utility stems from a combination of distinct structural features that medicinal chemists can strategically exploit:

  • The 2-Chloro Substituent: This halogen atom serves as a highly versatile synthetic handle. It is strategically positioned on the electron-deficient pyridine ring, making it susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the introduction of a wide array of carbon-based and heteroatom-based substituents.

  • The 5-Ethoxy Group: As an electron-donating group (EDG), the ethoxy moiety modulates the electronic properties of the pyridine ring. This has two critical effects: it influences the reactivity at the 2-position and provides a hydrogen bond acceptor that can be crucial for molecular recognition and binding to biological targets. Its presence can also enhance metabolic stability and improve pharmacokinetic properties compared to a more labile methoxy group.

The strategic combination of these features makes 2-Chloro-5-ethoxypyridine a valuable starting material for creating libraries of compounds in hit-to-lead and lead optimization phases of drug discovery. Analogues of this scaffold are found in molecules targeting a range of biological systems, including kinase inhibitors and central nervous system (CNS) agents.[1][2][3][4]

Core Synthetic Strategies & Key Transformations

The synthetic power of 2-Chloro-5-ethoxypyridine is best demonstrated through its application in two of the most robust and widely used reaction classes in medicinal chemistry: Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

Strategy 1: Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone for constructing biaryl and heteroaryl-aryl structures. For a substrate like 2-Chloro-5-ethoxypyridine, activating the C-Cl bond, which is typically less reactive than corresponding C-Br or C-I bonds, is the primary challenge. Success hinges on the selection of a highly active catalytic system.[5][6]

Causality Behind Experimental Choices:

  • Catalyst System: The oxidative addition of the aryl chloride to the Pd(0) center is the rate-limiting step. To overcome this hurdle, bulky, electron-rich phosphine ligands are employed. Ligands like SPhos, XPhos, or P(t-Bu)3 dramatically accelerate this step by stabilizing the electron-rich, low-coordinate Pd(0) species and promoting its insertion into the C-Cl bond.[7]

  • Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often optimal. It activates the boronic acid by forming a more nucleophilic boronate species without causing significant decomposition of the substrate or catalyst.[7]

  • Solvent System: Aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-5-ethoxypyridine

This protocol details a general procedure for coupling 2-Chloro-5-ethoxypyridine with a generic arylboronic acid.

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
2-Chloro-5-ethoxypyridine≥97%Standard Supplier
Arylboronic Acid≥95%Standard Supplier
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStandard Supplier
SPhosLigand GradeStandard Supplier
Potassium Phosphate (K₃PO₄)AnhydrousStandard SupplierFinely powdered
1,4-DioxaneAnhydrous, DegassedStandard Supplier
WaterDegassed, DeionizedIn-house
Ethyl AcetateACS GradeStandard SupplierFor workup
BrineSaturated NaCl(aq)In-houseFor workup
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-5-ethoxypyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, add Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask containing the reagents. Stir briefly to form a suspension.

  • Initiation: Add the catalyst/ligand solids to the reaction mixture in one portion under a positive flow of inert gas.

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.[8]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-ethoxypyridine product.

Troubleshooting:

  • Low Conversion: If starting material remains, consider a more active catalyst system (e.g., Pd₂(dba)₃ with XPhos) or a stronger base (Cs₂CO₃). Ensure solvents are rigorously degassed to prevent catalyst deactivation.

  • Protodeboronation: If significant byproduct from the boronic acid is observed, ensure the base is not too strong and the reaction temperature is not excessively high. Using potassium trifluoroborate salts can sometimes mitigate this issue.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Biaryl Ar'-B(OH)₃⁻ RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Reagents Ar-Cl + Ar'-B(OH)₂ Reagents->OxAdd Base Base (e.g., K₃PO₄) Base->Transmetal Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategy 2: Heteroatom Installation via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position for attack by nucleophiles. This allows for the direct displacement of the chloride leaving group, a process known as Nucleophilic Aromatic Substitution (SNAr).[9] This reaction is mechanistically distinct from SN1/SN2 reactions and proceeds via a highly stabilized anionic intermediate known as a Meisenheimer complex.[10]

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles are required to attack the aromatic ring and disrupt its aromaticity. Amines, alkoxides, and thiolates are common choices. For amine nucleophiles, the reaction can sometimes be self-catalyzed, or a non-nucleophilic base (e.g., DIPEA) can be added to scavenge the HCl byproduct.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal. They can solvate the charged Meisenheimer intermediate, stabilizing it and lowering the activation energy for its formation.

  • Temperature: The disruption of aromaticity is energetically costly, so these reactions often require heat to proceed at a reasonable rate. Microwave irradiation can be particularly effective at accelerating SNAr reactions.

Experimental Protocol 2: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of 2-Chloro-5-ethoxypyridine with a primary or secondary amine.

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
2-Chloro-5-ethoxypyridine≥97%Standard Supplier
Amine Nucleophile≥98%Standard Suppliere.g., Morpholine, Piperazine
Potassium Carbonate (K₂CO₃)AnhydrousStandard SupplierBase
Dimethyl Sulfoxide (DMSO)AnhydrousStandard Supplier
Dichloromethane (DCM)ACS GradeStandard SupplierFor workup
WaterDeionizedIn-houseFor workup
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierFor drying

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine 2-Chloro-5-ethoxypyridine (1.0 mmol, 1.0 equiv.), the amine nucleophile (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous DMSO (4 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120-150 °C for 30-60 minutes.

  • Monitoring: After cooling, check the reaction completion by LC-MS. If incomplete, the reaction can be subjected to further irradiation.

  • Workup: Pour the cooled reaction mixture into water (30 mL) and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) to remove residual DMSO, followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 2-amino-5-ethoxypyridine derivative.

Troubleshooting:

  • No Reaction: Increase the temperature or reaction time. A stronger, non-nucleophilic base like DBU could also be trialed.

  • Side Reactions: If the amine nucleophile is complex, decomposition may occur at high temperatures. Consider running the reaction at a lower temperature for a longer period or using conventional heating.

Diagram: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: Schematic workflow of the SNAr addition-elimination mechanism.

Conclusion: A Strategic Asset for Drug Discovery

2-Chloro-5-ethoxypyridine is more than just a chemical reagent; it is a strategic asset for medicinal chemists. Its predictable reactivity at the 2-position, modulated by the 5-ethoxy group, allows for the systematic and efficient exploration of chemical space around a privileged heterocyclic core. The robust protocols for Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution provided herein serve as a validated starting point for synthesizing novel compounds. By understanding the chemical principles behind these transformations, researchers can rationally design new molecular entities with improved potency, selectivity, and pharmacokinetic profiles, thereby accelerating the journey from a preliminary hit to a viable drug candidate.

References

  • (2015). US Patent US9024030B2 - Process for the synthesis of etoricoxib. Google Patents.
  • (n.d.). Preparation method of reference substance for synthesizing etoricoxib. Patsnap. Retrieved from [Link]

  • (n.d.). Process For The Preparation Of Etoricoxib. Quick Company. Retrieved from [Link]

  • (2014). EP Patent EP2479166A1 - A process for the preparation of etoricoxib. EPO. Retrieved from [Link]

  • Heinrich, T. et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Heinrich, T., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry. [Link]

  • (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry. [Link]

  • (n.d.). 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. PubChem. Retrieved from [Link]

  • (n.d.). 2-Chloro-5-methoxypyridine. PubChem. Retrieved from [Link]

  • (2021). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]

  • (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. [Link]

  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. [Link]

  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. [Link]

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Application

The Pivotal Role of 2-Chloro-5-Substituted Pyridines in Modern Agrochemical Synthesis

An In-Depth Guide for Researchers and Synthetic Chemists Foreword While the specific compound 2-Chloro-5-ethoxypyridine is a known chemical entity, a comprehensive review of current scientific literature and patent datab...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Synthetic Chemists

Foreword

While the specific compound 2-Chloro-5-ethoxypyridine is a known chemical entity, a comprehensive review of current scientific literature and patent databases does not reveal its direct application as a key intermediate in the synthesis of commercialized agrochemicals. However, the pyridine core, particularly when substituted at the 2- and 5-positions with functionalities like chloro and methyl or chloromethyl groups, represents a cornerstone of modern insecticide development. This guide, therefore, focuses on the well-established and industrially significant applications of close structural analogs, namely 2-Chloro-5-methylpyridine and its derivative 2-Chloro-5-chloromethylpyridine . These compounds are instrumental in the synthesis of several major neonicotinoid insecticides, a class of agrochemicals with substantial global economic and agricultural impact. The principles, protocols, and synthetic strategies detailed herein are directly relevant to researchers and professionals in the field of agrochemical development and provide a robust framework for understanding the structure-activity relationships and synthetic pathways that underpin this critical class of crop protection agents.

Introduction: The Strategic Importance of the 2-Chloro-5-Substituted Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry due to its electronic properties and ability to engage in various biological interactions. In the context of agrochemicals, the specific substitution pattern of a chlorine atom at the 2-position and a functionalized methyl group at the 5-position has proven to be particularly effective for the creation of potent insecticides. The chlorine atom at the 2-position is crucial for the molecule's overall electronic profile and serves as a key reactive site for nucleophilic substitution, enabling the coupling of the pyridine core to other bioactive fragments. The substituent at the 5-position, typically a methyl or a functionalized methyl group, is vital for binding to the target site in insects, the nicotinic acetylcholine receptor (nAChR).

This guide will provide a detailed exploration of the synthetic pathways from these key pyridine intermediates to major commercial insecticides, offering insights into the underlying reaction mechanisms, detailed experimental protocols, and the logic behind the process design.

Core Intermediates and Their Synthesis

2-Chloro-5-methylpyridine (CMP)

2-Chloro-5-methylpyridine (CAS 18368-64-4) is a primary building block in the synthesis of several neonicotinoid insecticides.[1] It is a colorless to light yellow liquid that serves as the precursor to the more functionalized intermediate, 2-chloro-5-chloromethylpyridine.[1] The synthesis of CMP itself can be achieved through various routes, with one common industrial method involving the chlorination of 3-picoline (3-methylpyridine).[2]

2-Chloro-5-chloromethylpyridine (CCMP)

2-Chloro-5-chloromethylpyridine (CAS 70258-18-3), is a pivotal intermediate derived from CMP and is directly utilized in the synthesis of major insecticides like Imidacloprid and Acetamiprid.[3][4] The chlorination of the methyl group of CMP is a critical transformation that introduces a reactive handle for subsequent coupling reactions.

The synthesis of CCMP from CMP is typically achieved via radical chlorination. A greener synthesis route has been developed using trichloroisocyanuric acid as the chlorinating agent, which avoids the use of gaseous chlorine and reduces the generation of acidic wastewater.[3]

Application in the Synthesis of Neonicotinoid Insecticides

Neonicotinoids are a class of insecticides that act on the central nervous system of insects, leading to paralysis and death.[5] The 2-chloro-5-substituted pyridine moiety is the key pharmacophore that binds to the insect's nicotinic acetylcholine receptors.

Synthesis of Imidacloprid from 2-Chloro-5-chloromethylpyridine

Imidacloprid is one of the most widely used insecticides globally. Its synthesis prominently features the coupling of CCMP with an N-nitro-imidazolidin-2-imine moiety.[5]

Reaction Scheme:

G CCMP 2-Chloro-5-chloromethylpyridine Reaction Nucleophilic Substitution CCMP->Reaction Imine N-Nitro-imidazolidin-2-imine Imine->Reaction Imidacloprid Imidacloprid Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Reaction->Imidacloprid

A simplified workflow for the synthesis of Imidacloprid from CCMP.

Detailed Protocol for Imidacloprid Synthesis:

  • Reaction Setup: To a stirred solution of N-nitro-imidazolidin-2-imine in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base, for example, potassium carbonate.[5]

  • Addition of CCMP: Slowly add 2-chloro-5-chloromethylpyridine to the reaction mixture.

  • Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 60-80 °C) and maintain stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After cooling the reaction mixture to room temperature, filter off the solid by-products (e.g., potassium chloride).

  • Isolation: Remove the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude Imidacloprid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product of high purity.[5]

ParameterValueReference
Key Intermediate2-Chloro-5-chloromethylpyridine[4]
ReagentN-Nitro-imidazolidin-2-imine[5]
BasePotassium Carbonate[5]
SolventAcetonitrile or DMF[5]
Reaction Temp.60-80 °C[5]
Typical Yield> 90%-
Synthesis of Acetamiprid from 2-Chloro-5-chloromethylpyridine

Acetamiprid is another significant neonicotinoid insecticide. Its synthesis also utilizes CCMP as the starting material, which is reacted with N-cyanoacetamidine.

Reaction Scheme:

G CCMP 2-Chloro-5-chloromethylpyridine Reaction Condensation Reaction CCMP->Reaction Amidine N-Cyanoacetamidine Amidine->Reaction Acetamiprid Acetamiprid Base Base (e.g., NaH) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Reaction->Acetamiprid

A simplified workflow for the synthesis of Acetamiprid from CCMP.

Detailed Protocol for Acetamiprid Synthesis:

  • Preparation of Amidinate Salt: In a reaction vessel under an inert atmosphere, suspend N-cyanoacetamidine in a dry solvent like DMF. Add a strong base, such as sodium hydride, portion-wise at a low temperature (e.g., 0 °C) to form the sodium salt of the amidine.

  • Coupling Reaction: To this suspension, add a solution of 2-chloro-5-chloromethylpyridine in DMF dropwise, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed (monitored by TLC or HPLC).

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure Acetamiprid.

ParameterValueReference
Key Intermediate2-Chloro-5-chloromethylpyridine[4]
ReagentN-Cyanoacetamidine-
BaseSodium Hydride-
SolventDimethylformamide (DMF)-
Reaction Temp.0 °C to Room Temperature-
Typical YieldHigh-

Future Perspectives and the Role of Intermediate Derivatization

The discovery of new agrochemicals is an ongoing endeavor to address challenges such as pest resistance and environmental concerns. The "Intermediate Derivatization Method" is a powerful strategy in this pursuit, where known, high-value intermediates like 2-chloro-5-substituted pyridines are used as scaffolds to generate novel derivatives with potentially improved or different biological activities.[3] Researchers can explore modifications at both the 2- and 5-positions of the pyridine ring to synthesize new classes of agrochemicals. For instance, replacing the chlorine at the 2-position with other leaving groups or nucleophiles, and further functionalizing the 5-position beyond the chloromethyl group, could lead to the discovery of next-generation pesticides.

Conclusion

While 2-Chloro-5-ethoxypyridine itself does not have a documented role in agrochemical synthesis, its structural analogs, 2-chloro-5-methylpyridine and 2-chloro-5-chloromethylpyridine, are undeniably crucial intermediates in the production of some of the most important insecticides in modern agriculture. The synthetic pathways to neonicotinoids like Imidacloprid and Acetamiprid highlight the versatility and strategic importance of the 2-chloro-5-substituted pyridine core. The detailed protocols and synthetic schemes provided in this guide offer a practical resource for researchers and professionals in the agrochemical industry, and underscore the potential for further innovation through the derivatization of these valuable intermediates.

References

  • BenchChem. (2025). 2,5-Dichloropyridine: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides. BenchChem.
  • ChemicalBook. (2024). 2-chloro-5-chloromethylpyridine(70258-18-3) Green Synthesis. ChemicalBook.
  • Exploring 2-Chloro-5-Methylpyridine: A Key Pesticide Intermedi
  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
  • Jubilant Ingrevia. (n.d.). 2-Chloro-5-chloromethylpyridine.
  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 362-373.
  • PrepChem.com. (n.d.). Synthesis of 1. 2-Chloro-5-(2-cyclopropylmethoxy-ethoxy)pyridine.
  • PubChemLite. (n.d.). 2-chloro-5-ethoxypyridine (C7H8ClNO).
  • Rays Biotech. (n.d.).
  • U.S. Patent No. 5,329,011. (1994).
  • U.S. Patent No. 4,612,377. (1986).
  • World Intellectual Property Organization. (2015). PROCESS FOR MAKING 2-CHLORO-5-METHYLPYRIDINE. (WO/2015/113043).

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Method

Application Notes: 2-Chloro-5-ethoxypyridine as a Key Intermediate in the Synthesis of Active Pharmaceutical Ingredients

Abstract In the landscape of modern pharmaceutical development, the strategic selection of chemical intermediates is a critical factor in the efficient synthesis of Active Pharmaceutical Ingredients (APIs).[1][2][3] 2-Ch...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern pharmaceutical development, the strategic selection of chemical intermediates is a critical factor in the efficient synthesis of Active Pharmaceutical Ingredients (APIs).[1][2][3] 2-Chloro-5-ethoxypyridine has emerged as a versatile and valuable building block in medicinal chemistry. Its distinct reactivity, conferred by the chloro and ethoxy functional groups on the pyridine scaffold, allows for targeted modifications and the construction of complex molecular architectures.[4][5] This document provides a detailed guide for researchers, chemists, and drug development professionals on the applications and handling of 2-Chloro-5-ethoxypyridine as a pivotal intermediate in API synthesis. We will delve into its physicochemical properties, explore its role in the synthesis of advanced pharmaceutical compounds, provide a detailed protocol for a key synthetic transformation, and outline essential safety and handling procedures.

Introduction: The Strategic Importance of Pyridine Derivatives

Pyridine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous blockbuster drugs.[4] The nitrogen-containing heterocycle offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a privileged scaffold for interacting with biological targets. Specifically, functionalized pyridines like 2-Chloro-5-ethoxypyridine serve as essential precursors, enabling chemists to introduce diverse functionalities and build molecules with desired pharmacological profiles.[4] The chloro group at the 2-position acts as a versatile handle for cross-coupling reactions, while the ethoxy group at the 5-position modulates the electronic properties and can influence the metabolic stability and pharmacokinetic profile of the final API.[5]

Physicochemical Properties of 2-Chloro-5-ethoxypyridine

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis, ensuring process safety, and optimizing reaction conditions. The properties of 2-Chloro-5-ethoxypyridine (CAS No. 856851-48-4) are summarized below.

PropertyValueSource
Molecular Formula C7H8ClNOBOC Sciences[]
Molecular Weight 157.6 g/mol BOC Sciences[]
Appearance Colorless liquidChem-Impex[7]
Purity ≥ 99% (GC)Chem-Impex[7]
Storage Conditions Store at 0-8 °CChem-Impex[7]
InChI Key JFVNXBTYLCBJFU-UHFFFAOYSA-NBOC Sciences[]
SMILES CCOC1=CN=C(C=C1)ClBOC Sciences[]

Application in API Synthesis: A Case Study

2-Chloro-5-ethoxypyridine is a key intermediate in the synthesis of a wide range of biologically active molecules, including anti-inflammatory and anti-cancer agents.[7] Its utility is particularly evident in reactions that leverage the reactivity of the C-Cl bond, such as Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.[8]

Below is a representative workflow illustrating the use of 2-Chloro-5-ethoxypyridine in a Suzuki-Miyaura cross-coupling reaction, a common step in the synthesis of complex APIs.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst System cluster_reaction Reaction cluster_purification Work-up & Purification cluster_product Product A 2-Chloro-5-ethoxypyridine Reaction Suzuki-Miyaura Coupling A->Reaction B Arylboronic Acid (R-B(OH)2) B->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Organic Layer C 5-Ethoxy-2-arylpyridine (API Precursor) Purification->C Purified Product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Scientific Rationale and Causality

The Suzuki-Miyaura coupling is a powerful and widely used method for constructing C-C bonds. The choice of 2-Chloro-5-ethoxypyridine as a substrate is strategic:

  • Reactivity of the C-Cl Bond: The chlorine atom at the 2-position of the pyridine ring is susceptible to oxidative addition to a low-valent palladium catalyst, which is the first step in the catalytic cycle.

  • Stability: The pyridine ring is generally stable under the reaction conditions, preventing unwanted side reactions.

  • Modulation of Properties: The ethoxy group at the 5-position can influence the electronic nature of the pyridine ring, which in turn can affect the rate and efficiency of the coupling reaction. It also imparts specific physicochemical properties to the final product, which can be crucial for its biological activity and pharmacokinetic profile.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction using 2-Chloro-5-ethoxypyridine.

Objective: To synthesize a 5-ethoxy-2-arylpyridine derivative as a precursor for an active pharmaceutical ingredient.

Materials:

  • 2-Chloro-5-ethoxypyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Toluene (solvent)

  • Water (for work-up)

  • Brine (for work-up)

  • Magnesium sulfate (MgSO4) (for drying)

  • Silica gel (for chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-ethoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene to the flask via syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 5-ethoxy-2-arylpyridine derivative.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Safety, Handling, and Storage

Proper handling and storage of 2-Chloro-5-ethoxypyridine are essential to ensure the safety of laboratory personnel and maintain the integrity of the chemical.

  • Hazard Identification: 2-Chloro-5-ethoxypyridine and its derivatives may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][10] Some chloro-pyridine derivatives are considered hazardous substances.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[12][13]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9][12] Avoid contact with skin and eyes.[14] In case of contact, rinse immediately with plenty of water.[9][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][9] Recommended storage temperature is between 0-8 °C.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[9]

Conclusion

2-Chloro-5-ethoxypyridine is a strategically important intermediate in the synthesis of active pharmaceutical ingredients. Its versatile reactivity, coupled with the modulating effect of the ethoxy group, provides a powerful tool for medicinal chemists to construct novel and complex molecules. The protocols and safety information provided in these application notes are intended to guide researchers in the effective and safe utilization of this valuable chemical building block, ultimately contributing to the advancement of drug discovery and development.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Intermediates Manufacturing Process | Complete Guide.
  • Vertex AI Search. (2025, March 19). Pharmaceutical Synthesis In Drug Development.
  • Vertex AI Search. (2025, January 15). What are the common manufacturing processes of pharmaceutical intermediates?.
  • Vertex AI Search. (2025, September 13). Organic Synthesis Drug Intermediates | Silane Silicone Manufacturer ZM Silane Limited.
  • Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. SUMITOMO KAGAKU 2005-II.
  • ChemShuttle. (n.d.). 2-chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-5-(chloromethyl)pyridine.
  • Fisher Scientific. (2009, March 18). SAFETY DATA SHEET - 2-Chloropyridine-5-boronic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methoxypyridine. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-hydroxypyridine. PubChem.
  • Chem-Impex. (n.d.). 2-Chloro-5-methoxypyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Pyridine Derivatives in Pharmaceuticals: The Role of 2-Chloro-5-methoxypyridine.
  • Heinrich, T., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904-11933.
  • Heinrich, T., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry.
  • BOC Sciences. (n.d.). CAS 856851-48-4 2-CHLORO-5-ETHOXYPYRIDINE.
  • Google Patents. (n.d.). CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
  • Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • Beilstein Journal of Organic Chemistry. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • Jubilant Ingrevia Limited. (2021, February 25). 2-Chloro-5-nitropyridine Safety Data Sheet.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Material Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Asian Journal of Chemistry. (2025, April). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate.
  • Beilstein Journal of Organic Chemistry. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.

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Application

Application Note: A Validated Protocol for the Purification of 2-Chloro-5-ethoxypyridine

Abstract This application note provides a detailed, field-proven protocol for the purification of 2-Chloro-5-ethoxypyridine, a critical intermediate in pharmaceutical and agrochemical synthesis. The presented methodology...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note provides a detailed, field-proven protocol for the purification of 2-Chloro-5-ethoxypyridine, a critical intermediate in pharmaceutical and agrochemical synthesis. The presented methodology emphasizes not only the procedural steps but also the underlying chemical principles to ensure high purity and yield. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for obtaining high-purity 2-Chloro-5-ethoxypyridine for their research and development endeavors.

Introduction: The Importance of Purity

2-Chloro-5-ethoxypyridine is a key building block in the synthesis of a variety of biologically active molecules.[1] Its utility in drug discovery and agrochemical development is significant, making the purity of this intermediate a critical factor for the successful synthesis of target compounds.[2][3] Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. This protocol outlines a robust purification strategy using column chromatography, a widely applicable technique for the separation of organic compounds.[4]

Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-5-ethoxypyridine is fundamental to developing an effective purification protocol.

PropertyValueSource
Molecular FormulaC7H8ClNO[1]
Molecular Weight157.60 g/mol [1]
Boiling Point230.9°C at 760 mmHg[1]
AppearanceColorless to light yellow liquid[1]
Storage2-8°C under inert gas[1]

Potential Impurities: A Proactive Approach

The nature and quantity of impurities in a sample of 2-Chloro-5-ethoxypyridine will largely depend on the synthetic route employed. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, in related pyridine syntheses, by-products such as isomers or compounds from incomplete reactions are often observed.[5] A proactive approach to identifying potential impurities allows for the selection of the most effective purification strategy.

Safety First: Handling Chloropyridines

Chlorinated pyridine derivatives require careful handling due to their potential toxicity.[6] Always consult the Safety Data Sheet (SDS) for the specific compound and related structures.[7][8][9][10]

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • In case of exposure, follow the first-aid measures outlined in the SDS.

Purification Workflow: A Visual Guide

The following diagram illustrates the overall workflow for the purification of 2-Chloro-5-ethoxypyridine.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification Crude Product Crude Product Solvent Selection Solvent Selection Crude Product->Solvent Selection TLC Analysis TLC Analysis Solvent Selection->TLC Analysis Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis of Fractions TLC Analysis of Fractions Fraction Collection->TLC Analysis of Fractions Pooling of Pure Fractions Pooling of Pure Fractions TLC Analysis of Fractions->Pooling of Pure Fractions Solvent Removal Solvent Removal Pooling of Pure Fractions->Solvent Removal Purity Analysis Purity Analysis Solvent Removal->Purity Analysis Pure Product Pure Product Purity Analysis->Pure Product

Caption: Workflow for the purification of 2-Chloro-5-ethoxypyridine.

Detailed Protocol: Column Chromatography

This protocol is designed for the purification of approximately 1-5 grams of crude 2-Chloro-5-ethoxypyridine. Adjustments to the scale of the chromatography column and solvent volumes may be necessary for different quantities of the crude product.[4][11]

Materials and Equipment
  • Crude 2-Chloro-5-ethoxypyridine

  • Silica gel (230-400 mesh)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (optional)

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

  • Rotary evaporator

Step-by-Step Procedure

Step 1: Slurry Preparation

  • In a beaker, add silica gel.

  • Slowly add the chosen non-polar solvent (e.g., hexanes) to the silica gel while gently stirring with a glass rod until a homogenous slurry is formed. The consistency should be pourable but not overly dilute. This wet-packing method helps to avoid air bubbles and channels in the column packing.[4]

Step 2: Column Packing

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to retain the silica gel.

  • Pour the silica gel slurry into the column.

  • Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Allow the excess solvent to drain until the solvent level is just above the top of the silica gel. Crucially, do not let the column run dry at any stage. [11]

  • (Optional) Add a thin layer of sand on top of the silica gel to prevent disturbance of the packing during sample loading.

Step 3: Sample Loading

  • Dissolve the crude 2-Chloro-5-ethoxypyridine in a minimal amount of the eluting solvent.

  • Carefully add the dissolved sample to the top of the column using a pipette.

  • Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand/silica.

Step 4: Elution and Fraction Collection

  • Carefully add the eluting solvent to the top of the column.

  • Begin collecting the eluate in fractions (e.g., 10-20 mL per fraction).

  • The polarity of the eluting solvent can be gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute compounds with higher polarity.

Step 5: Monitoring the Separation

  • Monitor the separation by spotting each collected fraction on a TLC plate.

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the spots under a UV lamp.

  • Fractions containing the pure product (as determined by a single spot with the expected Rf value) should be combined.

Step 6: Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified 2-Chloro-5-ethoxypyridine.

Analytical Validation: Ensuring Purity

The purity of the final product should be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of organic compounds.[12]

Analytical TechniquePurposeExpected Result
TLC Monitoring column chromatography and preliminary purity checkA single spot under UV visualization
HPLC Quantitative purity analysisPurity ≥ 98%
¹H NMR Structural confirmationSpectrum consistent with the structure of 2-Chloro-5-ethoxypyridine

Conclusion

This application note provides a comprehensive and validated protocol for the purification of 2-Chloro-5-ethoxypyridine. By understanding the principles behind each step and adhering to the detailed procedure, researchers can consistently obtain high-purity material, which is essential for the successful advancement of pharmaceutical and agrochemical research.

References

  • LookChem. 2-CHLORO-5-ETHOXYPYRIDINE. [Link]

  • Google Patents.
  • PubChem. 2-Chloro-5-methoxypyridine. [Link]

  • PubChem. 2-Chloro-5-hydroxypyridine. [Link]

  • Loba Chemie. 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • PrepChem.com. Synthesis of 1. 2-Chloro-5-(2-cyclopropylmethoxy-ethoxy)pyridine. [Link]

  • Google Patents.
  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]

  • Organic Syntheses. Procedure for the Synthesis of 2-Chloropyridine Derivatives. [Link]

  • Wikipedia. Column chromatography. [Link]

  • Google Patents. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine.
  • Jubilant Ingrevia Limited. 2-Chloro-5-nitropyridine Safety Data Sheet. [Link]

  • Physical Testing and Chemical Analysis Part B: Chemical Analysis. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. [Link]

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  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-5-ethoxypyridine and Its Derivatives

Introduction The 2-chloro-5-ethoxypyridine scaffold is a privileged structural motif and a key building block in the development of advanced pharmaceutical and agrochemical agents. Its derivatives are integral to a varie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-chloro-5-ethoxypyridine scaffold is a privileged structural motif and a key building block in the development of advanced pharmaceutical and agrochemical agents. Its derivatives are integral to a variety of biologically active molecules, including high-affinity ligands for nicotinic acetylcholine receptors (nAChRs) which are targets for neurological imaging and therapeutics.[1][2] The transition from laboratory-scale discovery to pilot-plant or industrial production presents significant challenges related to safety, efficiency, cost, and environmental impact.

This guide provides a detailed framework for the robust and scalable synthesis of 2-Chloro-5-ethoxypyridine and its subsequent functionalization into valuable derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, process safety considerations, and optimization strategies essential for successful scale-up. The protocols herein are designed to be self-validating, incorporating in-process controls and addressing potential challenges to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.

Part 1: Strategic Synthesis of the 2-Chloro-5-ethoxypyridine Core

Retrosynthetic Analysis and Route Selection

Several synthetic pathways can be envisioned for the construction of 2-Chloro-5-ethoxypyridine. The optimal route for scale-up must balance reagent cost, atom economy, operational simplicity, and process safety.

main_target 2-Chloro-5-ethoxypyridine sub_target1 2,5-Dichloropyridine main_target->sub_target1 Williamson Ether Synthesis (Route A - Recommended) sub_target2 2-Chloro-5-hydroxypyridine main_target->sub_target2 Ethylation (e.g., with EtI, EtBr) sub_target3 2-Hydroxy-5-ethoxypyridine main_target->sub_target3 Chlorination (e.g., POCl3) start1 Pyridine or 3-Methylpyridine sub_target1->start1 Direct Chlorination start2 2-Aminopyridine sub_target2->start2 Nitration -> Hydrolysis -> Diazotization -> Chlorination start3 2-Hydroxypyridine sub_target3->start3 Ethylation G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(OR)L2 Ligand Exchange Ar-Cl 2-Chloro-5-ethoxypyridine Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation B(OR)3 B(OR)3 Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-B(OR)2 Boronic Acid/ Ester Ar-B(OR)3(-) Ar-B(OR)3(-) Ar-B(OR)2->Ar-B(OR)3(-) + Base Ar-B(OR)3(-)->Ar-Pd(II)(OR)L2 G cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(Cl)L Ar-Pd(II)(Cl)L Pd(0)L->Ar-Pd(II)(Cl)L Oxidative Addition Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Ar-Pd(II)(Cl)L->Ar-Pd(II)(NR2)L Amine Coordination & Deprotonation Ar-Cl 2-Chloro-5-ethoxypyridine Ar-Pd(II)(NR2)L->Pd(0)L Reductive Elimination Ar-NR2 Coupled Product R2NH Amine R2NH->Ar-Pd(II)(Cl)L Base NaOtBu, K3PO4, etc. Base->Ar-Pd(II)(Cl)L

Sources

Application

Quantitative Analysis of 2-Chloro-5-ethoxypyridine: Validated HPLC-UV and GC-MS Protocols for Pharmaceutical and Agrochemical Applications

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloro-5-ethoxypyridine is a key heterocyclic building block in the synthesis of various active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-ethoxypyridine is a key heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The purity and concentration of this intermediate are critical parameters that directly influence the yield, impurity profile, and overall quality of the final product. This application note provides two robust, validated analytical methods for the precise quantification of 2-Chloro-5-ethoxypyridine: a primary reverse-phase high-performance liquid chromatography method with UV detection (RP-HPLC-UV) and an orthogonal gas chromatography-mass spectrometry (GC-MS) method. Both protocols are designed to be compliant with International Council for Harmonisation (ICH) guidelines for analytical method validation, ensuring accuracy, precision, and reliability.[3][4][5]

Introduction: The Importance of Quantifying 2-Chloro-5-ethoxypyridine

2-Chloro-5-ethoxypyridine (CAS No. 856851-48-4) is a substituted pyridine derivative whose structural motif is integral to numerous complex molecules in drug discovery and crop science.[1][2] Its role as a synthetic intermediate means that its purity must be rigorously controlled. Inaccurate quantification can lead to several downstream issues:

  • Stoichiometric Imbalances: Incorrectly measured amounts can result in incomplete reactions, reducing the yield of the desired product.

  • Impurity Carryover: Unquantified impurities in the starting material can lead to the formation of process-related impurities, including potentially genotoxic ones, in the final API.[6]

  • Regulatory Scrutiny: Health authorities require that analytical procedures for starting materials and intermediates be thoroughly validated to ensure product consistency and safety.[7][8]

The methods detailed herein provide the necessary framework for establishing reliable quality control (QC) release testing, in-process monitoring, and stability studies involving this critical compound.

Overall Analytical Workflow

A systematic approach is essential for generating reliable analytical data. The workflow begins with sample receipt and ends with a comprehensive report, incorporating rigorous system suitability checks to ensure the validity of each analytical run.

Analytical_Workflow Sample Sample Receipt & Login Prep Standard & Sample Preparation Sample->Prep Assign Lot # SST System Suitability Testing (SST) Prep->SST Prepare Check Standard Pass SST Pass? SST->Pass Analysis Chromatographic Analysis (HPLC or GC) Data Data Processing & Integration Analysis->Data Acquire Data Report Review, Calculation & Reporting Data->Report Calculate Results Pass->Analysis Proceed Fail Troubleshoot & Re-run Pass->Fail No Fail->SST Corrective Action

Caption: General experimental workflow for quantitative analysis.

Primary Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of organic molecules. This method is ideal for routine quality control, offering excellent precision and accuracy for assay determination. The choice of a C18 stationary phase provides a non-polar environment that effectively retains the moderately polar 2-Chloro-5-ethoxypyridine, while a methanol/water mobile phase allows for fine-tuning of the retention time and peak shape.

HPLC Experimental Protocol

Instrumentation and Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade Methanol and Water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

Detailed HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis MobilePhase Prepare Mobile Phase (Methanol:Water) Equilibrate Equilibrate System (30 min) MobilePhase->Equilibrate Stock Prepare Stock Standard (~1 mg/mL in Methanol) Working Dilute to Working Standard (~0.1 mg/mL) Stock->Working InjectSST Inject Standard (x5) for System Suitability Working->InjectSST Sample Prepare Sample Solution (~0.1 mg/mL) InjectSample Inject Samples Sample->InjectSample InjectBlank Inject Blank (Methanol) Equilibrate->InjectBlank InjectBlank->InjectSST InjectSST->InjectSample

Caption: Step-by-step workflow for the HPLC-UV method.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of Methanol and Water (e.g., 60:40 v/v). The exact ratio should be optimized during method development to achieve a suitable retention time (typically 3-10 minutes).

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 25 mg of 2-Chloro-5-ethoxypyridine reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol. This is the Stock Solution (~500 µg/mL).

    • Pipette 10.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh an amount of the test sample expected to contain 25 mg of 2-Chloro-5-ethoxypyridine into a 50 mL volumetric flask.

    • Prepare the sample solution following the same dilution scheme as the standard.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Analysis:

    • Set up the HPLC system with the conditions specified in Table 1.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Perform five replicate injections of the Standard Solution to verify system suitability.

    • Inject the blank (mobile phase), followed by the sample solutions.

Data Presentation and System Suitability

The following tables summarize the operational conditions and the criteria required to ensure the analytical system is performing correctly before sample analysis. These criteria are based on ICH Q2(R1) guidelines.[3][5]

Table 1: HPLC Chromatographic Conditions

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 5 µm Provides excellent retention and separation for pyridine derivatives.
Mobile Phase Methanol : Water (60:40 v/v) A common mobile phase offering good peak shape and adjustable elution strength.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °C Maintains consistent retention times and improves peak symmetry.
Detection UV at 275 nm Wavelength selected based on the UV absorbance maximum of the pyridine ring system.

| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |

Table 2: HPLC System Suitability Test (SST) Criteria

Parameter Acceptance Criteria Purpose
Tailing Factor (T) T ≤ 2.0 Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 2000 Measures column efficiency and separation power.
%RSD of Peak Areas ≤ 2.0% (for n=5 injections) Demonstrates the precision of the injector and detector.

| %RSD of Retention Times | ≤ 1.0% (for n=5 injections) | Confirms the stability and precision of the pumping system. |

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

An orthogonal method, which relies on a different separation principle, is invaluable for confirming results and identifying potential impurities.[9] GC is highly suitable for analyzing volatile and semi-volatile compounds like 2-Chloro-5-ethoxypyridine.[10] Coupling with a mass spectrometer (MS) provides definitive identification based on the compound's mass spectrum, adding a layer of specificity that UV detection cannot offer. Flame Ionization Detection (FID) can be used as a robust alternative for routine quantification if mass spectral data is not required.

GC Experimental Protocol

Instrumentation and Reagents:

  • Gas chromatograph with a split/splitless inlet, an autosampler, and a Mass Spectrometer or Flame Ionization Detector.

  • Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity Helium or Hydrogen as the carrier gas.

  • GC-grade Dichloromethane (DCM) or other suitable solvent.

  • Reference standard and sample materials.

Step-by-Step Methodology:

  • Standard Solution Preparation (100 µg/mL):

    • Prepare a stock solution of ~1 mg/mL in DCM.

    • Perform a serial dilution to achieve a working standard concentration of approximately 100 µg/mL in DCM.

  • Sample Solution Preparation (100 µg/mL):

    • Prepare the sample to a target concentration of 100 µg/mL in DCM.

    • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • GC-MS Analysis:

    • Set up the GC system according to the parameters in Table 3.

    • Inject a solvent blank to ensure the system is clean.

    • Perform replicate injections of the standard solution to check for system suitability (%RSD of peak area).

    • Analyze the sample solutions.

    • For MS detection, confirm the identity of the peak by comparing its mass spectrum to that of the reference standard. For quantification, use the peak area from the total ion chromatogram (TIC) or a specific extracted ion.

Data Presentation and Validation Summary

Table 3: GC-MS Operating Conditions

Parameter Condition Rationale
Column DB-5ms (or equivalent), 30m x 0.25mm, 0.25µm A non-polar column providing good separation for a wide range of compounds.
Carrier Gas Helium at 1.2 mL/min (Constant Flow) Inert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °C Ensures rapid and complete vaporization of the analyte.
Injection Mode Split (e.g., 20:1 ratio) Prevents column overloading and ensures sharp peaks.
Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min A temperature gradient to elute the analyte efficiently while separating it from potential impurities.
MS Transfer Line 280 °C Prevents condensation of the analyte before entering the mass spectrometer.
MS Ion Source 230 °C (Electron Ionization) Standard temperature for robust ionization.

| Mass Range | 40 - 350 amu (Scan Mode) | Covers the molecular ion and expected fragment ions of the analyte. |

Table 4: Summary of Method Validation Parameters (as per ICH Q2(R1))

Validation Parameter HPLC-UV Method GC-MS Method Purpose
Specificity Peak purity assessed by PDA; no interference from blank. Mass spectrum confirms identity; no co-eluting peaks with same mass. Ensures the signal is solely from the analyte of interest.[9]
Linearity (r²) ≥ 0.999 ≥ 0.998 Confirms a direct proportional relationship between concentration and response.
Range 80 - 120 µg/mL 80 - 120 µg/mL The interval where the method is precise, accurate, and linear.[11]
Accuracy (% Recovery) 98.0 - 102.0% 97.0 - 103.0% Measures the closeness of the test results to the true value.
Precision (%RSD) Repeatability ≤ 1.0%; Intermediate ≤ 2.0% Repeatability ≤ 1.5%; Intermediate ≤ 2.5% Demonstrates the consistency of results under various conditions.[9][12]

| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.5 µg/mL | The lowest amount that can be quantitatively determined with suitable precision and accuracy. |

Conclusion

This application note details two validated, reliable, and robust analytical methods for the quantification of 2-Chloro-5-ethoxypyridine. The primary RP-HPLC-UV method is ideal for high-throughput, routine QC analysis, while the orthogonal GC-MS method provides definitive confirmation and is highly effective for impurity identification and trace-level analysis. The successful implementation of these protocols, grounded in the principles of ICH guidelines, will enable researchers, scientists, and drug development professionals to ensure the quality and consistency of their materials, supporting robust process development and regulatory compliance.[7][13]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Quality Guidelines - ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • Validation of Impurity Methods, Part II - LCGC North America.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Analytical Method Validation: ICH and USP Perspectives - Intern
  • Analytical method valid
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Cas 856851-48-4, 2-CHLORO-5-ETHOXYPYRIDINE - LookChem.
  • 2-Chloro-5-methoxypyridine - Chem-Impex.
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis - Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-5-ethoxypyridine Synthesis

Welcome to the technical support center for 2-Chloro-5-ethoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-ethoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Introduction: The Synthetic Challenge

2-Chloro-5-ethoxypyridine is a valuable substituted pyridine intermediate in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and scalability. The most common and direct synthetic route is a Williamson ether synthesis, starting from 2-chloro-5-hydroxypyridine and an ethylating agent. The efficiency of this key step is highly dependent on carefully controlled reaction parameters. This guide focuses on diagnosing and solving problems encountered during this transformation.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses the most common issues encountered during the synthesis of 2-Chloro-5-ethoxypyridine via Williamson ether synthesis.

Problem 1: Low or No Conversion of 2-chloro-5-hydroxypyridine

You've run the reaction, but TLC or LC-MS analysis shows predominantly unreacted starting material.

Potential Causes & Solutions

  • Ineffective Deprotonation of the Hydroxyl Group: The Williamson ether synthesis is initiated by the deprotonation of the hydroxyl group on 2-chloro-5-hydroxypyridine to form a more nucleophilic phenoxide. Incomplete deprotonation is a primary cause of low conversion.

    • Insight: The pKa of the hydroxyl group on the pyridine ring is influenced by the electron-withdrawing nature of both the ring nitrogen and the chlorine atom. A sufficiently strong base is non-negotiable.

    • Solution:

      • Use a Strong Base: Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the hydroxyl group, driving the reaction forward. A procedure using a 50% dispersion of NaH in mineral oil is well-documented.[1]

      • Ensure Anhydrous Conditions: NaH reacts violently with water. Trace amounts of moisture in the solvent (e.g., DMF, THF) or on the glassware will consume the base, rendering it ineffective for deprotonation. Always use freshly dried solvents and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon).

      • Alternative Bases: If handling NaH is a concern, anhydrous potassium carbonate (K₂CO₃) can be used, often in a polar aprotic solvent like DMF or acetonitrile.[2] However, this typically requires higher temperatures and longer reaction times as K₂CO₃ is a weaker base than NaH.

  • Poor Quality or Inactive Reagents:

    • Insight: The quality of the base and the ethylating agent is paramount. Old ethyl iodide or ethyl bromide may have decomposed, and NaH can become passivated by atmospheric moisture over time.

    • Solution:

      • Use a fresh bottle of the ethylating agent.

      • When using NaH, ensure the grey powder is free-flowing. Discard any large, inactive clumps. It is good practice to wash the NaH dispersion with dry hexanes to remove the protective mineral oil before use, though many procedures use it directly.[1]

Logical Workflow for Troubleshooting Low Conversion

The following diagram outlines a decision-making process for addressing low yield issues.

G cluster_start cluster_causes cluster_solutions start Low Yield of 2-Chloro-5-ethoxypyridine cause1 Check Deprotonation Efficiency start->cause1 cause2 Verify Reagent Quality start->cause2 cause3 Assess Reaction Conditions start->cause3 sol1a Use Stronger Base (NaH) cause1->sol1a Incomplete? sol1b Ensure Anhydrous Conditions (Dry Solvent, Inert Atm.) cause1->sol1b Incomplete? sol2a Use Fresh Alkylating Agent cause2->sol2a Questionable? sol2b Use Fresh, Active Base cause2->sol2b Questionable? sol3a Increase Reaction Time/Temp cause3->sol3a Sub-optimal? sol3b Optimize Stoichiometry cause3->sol3b Sub-optimal?

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Impurities and Side Products

Your reaction yields the desired product, but it is contaminated with significant impurities that are difficult to remove.

Potential Causes & Solutions

  • Competing Elimination Reaction:

    • Insight: When using a strong base, the ethylating agent (e.g., ethyl bromide) can undergo an E2 elimination to form ethylene gas, consuming both the base and the electrophile. This is more prevalent at higher temperatures.

    • Solution: Maintain a low reaction temperature, especially during the initial deprotonation and addition of the ethylating agent. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy.[3]

  • Impure Starting Material (2-chloro-5-hydroxypyridine):

    • Insight: The purity of the starting material is critical. Impurities from the synthesis of 2-chloro-5-hydroxypyridine will carry through or react to form new side products. Common synthetic routes to this precursor involve chlorination of 5-hydroxypyridine or hydrolysis of precursors like 2-chloro-5-acetoxypyridine.[2][4] Each step can introduce impurities if not performed carefully.

    • Solution: Purify the 2-chloro-5-hydroxypyridine before use. Recrystallization is often effective. A thorough workup involving an aqueous wash to remove any residual base or salts from its synthesis is crucial.[2]

  • Inadequate Workup and Purification:

    • Insight: A hasty workup can leave inorganic salts or unreacted polar starting materials in the crude product, complicating purification.

    • Solution:

      • Quenching: After the reaction is complete, carefully quench any remaining NaH with a few drops of water or isopropanol at 0 °C.

      • Aqueous Wash: Perform a thorough aqueous workup. Washing the organic extract with water and then brine (saturated NaCl solution) helps remove residual DMF and inorganic salts.[5]

      • Chromatography: If impurities persist, column chromatography on silica gel is a reliable purification method. A gradient of ethyl acetate in hexanes is typically effective for separating the less polar product from the more polar starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing 2-Chloro-5-ethoxypyridine?

The most common and scalable approach is a two-step process:

  • Synthesis of 2-Chloro-5-hydroxypyridine: This can be achieved by chlorination of 5-hydroxypyridine using a chlorinating agent like phosphorus oxychloride (POCl₃) or by hydrolyzing 2-chloro-5-acetoxypyridine with a base like K₂CO₃ in methanol.[2][4]

  • Williamson Ether Synthesis: Reacting 2-chloro-5-hydroxypyridine with an ethylating agent (e.g., ethyl iodide, ethyl bromide) in the presence of a strong base (e.g., NaH) in an aprotic polar solvent (e.g., DMF).[1]

Q2: Which base is better for the etherification: NaH or K₂CO₃?

This depends on your laboratory's capabilities and safety protocols. The choice involves a trade-off between reactivity and ease of handling.

ParameterSodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Reactivity Very High (Irreversible Deprotonation)Moderate (Equilibrium)
Reaction Time ShorterLonger
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Handling Requires strict anhydrous and inert conditions. Pyrophoric potential.Easier to handle, less moisture sensitive.
Typical Solvent DMF, THFDMF, Acetonitrile, Acetone
Yield Generally higherGood, but may require optimization

Q3: How should I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system like 3:1 Hexanes:Ethyl Acetate. The product, 2-Chloro-5-ethoxypyridine, will be less polar (higher Rf value) than the starting material, 2-chloro-5-hydroxypyridine. The disappearance of the starting material spot is a good indicator of reaction completion.[3]

Q4: My reaction mixture turned dark brown/black. Is this normal?

A darkening of the reaction mixture is common, especially when using DMF at elevated temperatures or if trace impurities are present. While not always indicative of failure, a very dark, tarry substance could suggest decomposition or polymerization side reactions.[3] This can be minimized by maintaining a lower reaction temperature and ensuring high-purity reagents.

Experimental Protocol: Synthesis of 2-Chloro-5-ethoxypyridine

This protocol is based on established Williamson ether synthesis methodologies.[1]

Materials:

  • 2-chloro-5-hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (EtI)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 2-chloro-5-hydroxypyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septa.

  • Solvent Addition: Add anhydrous DMF via syringe to create a ~0.5 M solution. Stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add NaH (1.2 eq, 60% dispersion) portion-wise, ensuring the internal temperature does not rise significantly. Hydrogen gas will evolve; ensure proper ventilation to a fume hood. Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise via syringe to the cooled suspension.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 4-16 hours, monitoring by TLC until the starting material is consumed.

  • Workup:

    • Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether (or ethyl acetate) and water.

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield pure 2-Chloro-5-ethoxypyridine.

Reaction Mechanism Visualization

Caption: Mechanism of Williamson ether synthesis.

References

  • Source: Google Patents (EP0684943B1)
  • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: Molecules (via NIH) URL: [Link]

  • Title: Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine Source: CABI Digital Library URL: [Link]

  • Title: Synthesis of 2-Chloro-5-(2-cyclopropylmethoxy-ethoxy)pyridine Source: PrepChem.com URL: [Link]

  • Title: Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T Source: ACS Omega URL: [Link]

  • Source: Google Patents (CA1283413C)
  • Source: Google Patents (CN104529881B)
  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-5-ethoxypyridine

Welcome to the technical support center for the synthesis of 2-Chloro-5-ethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-ethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The most common and efficient method for synthesizing 2-Chloro-5-ethoxypyridine is through the chlorination of its precursor, 2-hydroxy-5-ethoxypyridine (which exists in tautomeric equilibrium with 5-ethoxy-2-pyridone). Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. While the reaction is generally high-yielding, several side reactions can occur, leading to impurities that can complicate purification and impact the final product's quality. This guide will address these potential issues in a practical, question-and-answer format.

Reaction Mechanism Overview

The chlorination of 2-hydroxy-5-ethoxypyridine with POCl₃ proceeds through a mechanism analogous to the Vilsmeier-Haack reaction. The lone pair of electrons on the oxygen of the pyridone tautomer attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphoryl intermediate. Subsequent attack by a chloride ion and elimination of a phosphate byproduct yields the desired 2-Chloro-5-ethoxypyridine.

Reaction_Mechanism cluster_1 Activation of 2-Hydroxy-5-ethoxypyridine cluster_2 Chlorination and Product Formation Start 2-Hydroxy-5-ethoxypyridine Intermediate1 Phosphoryl Intermediate Start->Intermediate1 Nucleophilic Attack Product 2-Chloro-5-ethoxypyridine Intermediate1->Product Chloride Attack Byproduct Phosphate Byproduct Intermediate1->Byproduct Elimination POCl3 POCl₃ POCl3->Intermediate1 Chloride Cl⁻ Chloride->Product Troubleshooting_Low_Yield Problem Low Yield, Starting Material Present Check1 Check Equivalents of POCl₃ Problem->Check1 Check2 Verify Reaction Temperature Check1->Check2 Correct Solution1 Use 1.0-1.5 eq. of POCl₃ Check1->Solution1 Incorrect Check3 Monitor Reaction Time Check2->Check3 Correct Solution2 Increase Temperature to 70-110 °C Check2->Solution2 Too Low Check4 Ensure Anhydrous Conditions Check3->Check4 Sufficient Solution3 Monitor by TLC/LC-MS to Completion Check3->Solution3 Too Short Solution4 Use Dry Glassware and Inert Atmosphere Check4->Solution4 Moisture Present

Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling for 2-Chloro-5-ethoxypyridine

Welcome to the technical support resource for optimizing the Suzuki-Miyaura cross-coupling of 2-Chloro-5-ethoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing the Suzuki-Miyaura cross-coupling of 2-Chloro-5-ethoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable substrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower you to solve problems independently.

2-Chloro-5-ethoxypyridine is an important building block, but its successful coupling presents distinct challenges. The electron-rich nature of the ethoxy group and the inherent properties of the 2-chloropyridine moiety—namely the strong C-Cl bond and the Lewis basic pyridine nitrogen—necessitate careful optimization of reaction conditions to achieve high yields and purity.[1][2] This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of 2-Chloro-5-ethoxypyridine in a practical question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired product. Where should I start troubleshooting?

A1: This is the most common issue and typically points to a suboptimal catalyst system or insufficient reaction conditions to overcome the high activation energy of the C-Cl bond.[1] The oxidative addition of a palladium catalyst into the C-Cl bond of a 2-chloropyridine is often the rate-determining step in the catalytic cycle.[3]

Here is a logical troubleshooting workflow:

  • Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for 2-chloropyridines.[4] The pyridine nitrogen can act as a Lewis base, coordinating to the palladium center and inhibiting its catalytic activity.[1][4]

    • Action: Switch to a more active catalyst system. Use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[1][5] These ligands stabilize the active Pd(0) species, promote the difficult oxidative addition, and sterically shield the palladium center from inhibition by the pyridine nitrogen.[1][6]

  • Assess the Base: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][7][8] A weak or poorly soluble base can stall the reaction.

    • Action: If you are using a mild base like Na₂CO₃ or K₂CO₃, consider switching to a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices for these challenging couplings.[1][9]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.

    • Action: Gradually increase the reaction temperature in 10 °C increments, typically within the 80-120 °C range, depending on the solvent's boiling point. Monitor the reaction for both product formation and potential decomposition.[1]

Below is a decision tree to guide your initial troubleshooting efforts for low conversion.

G start Low or No Conversion catalyst Is the catalyst system active enough? (e.g., using Pd(PPh3)4) start->catalyst base Is the base strong enough? (e.g., using Na2CO3) catalyst->base No solution_catalyst Action: Switch to Pd(OAc)2 or Pd2(dba)3 with a bulky ligand (SPhos, XPhos). catalyst->solution_catalyst Yes temp Is the temperature high enough? base->temp No solution_base Action: Screen stronger bases like K3PO4 or Cs2CO3. base->solution_base Yes solution_temp Action: Increase temperature in 10 °C increments (80-120 °C). temp->solution_temp Yes end_node Re-evaluate Reaction temp->end_node No solution_catalyst->base solution_base->temp solution_temp->end_node

Caption: Troubleshooting workflow for low conversion issues.

Q2: I'm observing significant side products. How can I identify and minimize them?

A2: The formation of byproducts is common. The three most prevalent are protodeboronation, dehalogenation, and homocoupling. Identifying them by LC-MS or NMR is the first step to mitigation.

  • Protodeboronation (Boronic Acid Hydrolysis):

    • Identification: You will detect the arene/heteroarene corresponding to your boronic acid starting material.

    • Cause: This is the replacement of the boronic acid group with a proton, often from water in the reaction mixture.[4][10] It can be exacerbated by harsh basic conditions or prolonged reaction times.

    • Mitigation Strategies:

      • Use Boronic Esters: Convert the boronic acid to a more stable pinacol (BPin) or MIDA boronate ester. These are less prone to premature hydrolysis.[10][11]

      • Control Water Content: While a small amount of water can be beneficial for dissolving the base, excess water can promote this side reaction.[5] Try reducing the water content in your solvent system or running the reaction under anhydrous conditions.

      • Use a "Slow Release" Strategy: Using potassium organotrifluoroborates (R-BF₃K) can sometimes be effective, as they hydrolyze slowly to release the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[12][13]

  • Dehalogenation (Reduction of Starting Material):

    • Identification: You will detect 5-ethoxypyridine (the starting material without the chlorine atom).

    • Cause: The palladium catalyst can react with hydride sources (e.g., solvents like alcohols, or even the base) to form a palladium-hydride species (Pd-H). This can then react with your starting material to produce the dehalogenated byproduct.[11][14] N-heterocyclic halides can be particularly susceptible to this.[14]

    • Mitigation Strategies:

      • Avoid Hydride-Donating Solvents: If using alcohols, switch to aprotic solvents like dioxane, toluene, or 2-MeTHF.[14][15]

      • Optimize Base: Avoid strong alkoxide bases if dehalogenation is a major issue. Phosphate or carbonate bases are generally safer choices.[14]

      • Ensure Inert Atmosphere: While less common as a direct cause, oxygen can affect catalyst stability and potentially open alternative decomposition pathways. Always ensure your reaction is thoroughly degassed.

  • Homocoupling (Boronic Acid Dimerization):

    • Identification: You will detect a biaryl/biheteroaryl byproduct formed from two molecules of your boronic acid coupling partner.

    • Cause: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate homocoupling.[4][15]

    • Mitigation Strategies:

      • Rigorous Degassing: This is the most critical factor. Degas all solvents and the reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[5][14]

      • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial over Pd(II) sources like Pd(OAc)₂, which require in-situ reduction that can be incomplete.

Frequently Asked Questions (FAQs)

What is the optimal catalyst and ligand combination for coupling 2-Chloro-5-ethoxypyridine?

For this specific substrate, a high-performance catalyst system is required. While no single system is universally perfect, the following combinations have proven highly effective for challenging heteroaryl chlorides.

Palladium SourceLigandTypical Loading (mol%)Key Considerations
Pd(OAc)₂ or Pd₂(dba)₃SPhos Pd: 0.5-2%, Ligand: 1-4%Excellent general-purpose ligand for heteroaryl chlorides. Provides a good balance of activity and stability.[1][4]
Pd(OAc)₂ or Pd₂(dba)₃XPhos Pd: 0.5-2%, Ligand: 1-4%Even bulkier than SPhos, often effective when SPhos fails or when steric hindrance is high.[2][5]
Pd(OAc)₂ or Pd₂(dba)₃RuPhos Pd: 0.5-2%, Ligand: 1-4%Another highly active Buchwald ligand, particularly useful for electron-rich substrates.[5]
G3/G4 PrecatalystsSPhos, XPhos0.5-2%Buchwald precatalysts provide a reliable source of the active L-Pd(0) species, often leading to more reproducible results.[10]
How do I choose the right base and solvent?

The base and solvent are interdependent and crucial for success. Aqueous mixtures are common as they help dissolve the inorganic base.

BaseSolvent SystemTypical Temp (°C)Rationale & Considerations
K₃PO₄ Dioxane/H₂O (e.g., 4:1)80 - 110A strong, effective base. Often the best first choice for difficult C-Cl couplings.[1][9]
Cs₂CO₃ Dioxane/H₂O, Toluene80 - 110A very strong base that can be highly effective but is more expensive. Good solubility in some organic solvents.[1]
K₂CO₃ Toluene/H₂O, Dioxane/H₂O90 - 120A standard, reliable choice. May require higher temperatures than K₃PO₄ for comparable reactivity with chloropyridines.[9][16]
KF THF/H₂O70 - 90A milder option that can be effective, particularly if the substrates are sensitive to stronger bases.[1]
How can I monitor the reaction's progress effectively?

Regular monitoring is key to optimization.

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative analysis. It allows you to visualize the consumption of starting materials and the appearance of the product.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method. It provides quantitative data on the conversion of starting materials and confirms the mass of the desired product and any side products, which is invaluable for troubleshooting.[4][18]

  • Gas Chromatography (GC): Suitable if the products are volatile and thermally stable.

It is advisable to take a time-zero sample and then sample every 1-2 hours initially to build a reaction profile.[19]

Visualizing the Mechanism: The Suzuki Catalytic Cycle

Understanding the catalytic cycle helps diagnose which step is failing. For 2-chloropyridines, the initial Oxidative Addition is typically the bottleneck. Issues with the base or boronic acid stability will manifest at the Transmetalation step.

Suzuki_Cycle cluster_steps Catalytic Cycle pd0 L-Pd(0) pd2_complex Ar-Pd(II)-Cl(L) pd0->pd2_complex Oxidative Addition (Often rate-limiting for Ar-Cl) pd2_boronate Ar-Pd(II)-Ar'(L) pd2_complex->pd2_boronate Transmetalation (Requires activated boronate) pd2_boronate->pd0 Reductive Elimination product Product (Ar-Ar') pd2_boronate->product aryl_halide 2-Chloro-5-ethoxypyridine (Ar-Cl) aryl_halide->pd2_complex boronic_acid Boronic Acid/Ester (Ar'-B(OR)2) boronate Activated Boronate [Ar'-B(OR)2(Base)]- boronic_acid->boronate base Base (e.g., K3PO4) base->boronate boronate->pd2_boronate

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Protocol 1: Standard Starting Conditions

This protocol provides a robust starting point for initial trials.

Materials:

  • 2-Chloro-5-ethoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Degassed 1,4-Dioxane and Degassed Water (4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add 2-Chloro-5-ethoxypyridine, the arylboronic acid, and K₃PO₄.

  • In a glovebox or under a positive flow of inert gas (Argon), add Pd₂(dba)₃ and SPhos.

  • Seal the vessel with a septum, and evacuate and backfill with inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by LC-MS every 2 hours.

  • Upon completion (or when no further progress is observed), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for Protodeboronation-Prone Substrates

This protocol is adapted for cases where the boronic acid is unstable, leading to significant protodeboronation.

Materials:

  • 2-Chloro-5-ethoxypyridine (1.0 equiv)

  • Arylboronic acid pinacol ester (Aryl-BPin) (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Degassed Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add 2-Chloro-5-ethoxypyridine, the arylboronic acid pinacol ester, and Cs₂CO₃.

  • Add Pd(OAc)₂ and XPhos to the flask.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via cannula or syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with toluene or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. BenchChem.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • BenchChem. (2025).
  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem.
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Carrow, B. P., & Hartwig, J. F. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Hein, J. E., et al. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Kolychev, E. L., et al. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • Özkal, E., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Thompson, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Watson, D. A., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Reddit User Discussion. (2012). Suzuki coupling help. r/chemistry.
  • Maseras, F., & Pérez-Temprano, M. H. (2008). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Mathew, J. S., et al. (2006). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity.
  • Jedinák, L., et al. (2017).
  • Trécourt, F., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. BenchChem.
  • Bedford, R. B., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heteroarenes. RSC Publishing.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Tlili, A., et al. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Maseras, F., & Pérez-Temprano, M. H. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Coupling outcomes for pyridines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Byproduct Formation in the Functionalization of 2-Chloro-5-ethoxypyridine

Welcome to the technical support center for the functionalization of 2-chloro-5-ethoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile bu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2-chloro-5-ethoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic routes. Here, we address common challenges and byproduct formation encountered during various functionalization reactions. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the electron-deficient nature of the pyridine ring and the specific reactivity of the C-Cl bond in 2-chloro-5-ethoxypyridine can lead to several predictable, yet often frustrating, side reactions.

Frequently Asked Questions & Troubleshooting

Question 1: I'm attempting a Suzuki-Miyaura coupling with 2-chloro-5-ethoxypyridine and observing a significant amount of 5-ethoxypyridine as a byproduct. What is causing this hydrodehalogenation?

Answer: The formation of 5-ethoxypyridine is a classic case of hydrodehalogenation , a competitive reduction pathway where the chlorine atom is replaced by a hydrogen atom.[1][2] This is one of the most common failure modes in cross-coupling reactions involving aryl chlorides.

Mechanistic Cause: Hydrodehalogenation can arise from several points in the catalytic cycle:

  • Slow Reductive Elimination: The desired C-C bond-forming step (reductive elimination) from the Ar-Pd(II)-Ar' intermediate can be slow. If this step is not kinetically favorable, competing pathways have time to occur.[3][4]

  • Formation of Palladium Hydride Species (Pd-H): Palladium hydride species are often the direct culprits in reducing the C-Cl bond. They can be generated from various sources within your reaction mixture, including trace water, alcohols (if used as a solvent or additive), or even from the amine or phosphine ligand itself through β-hydride elimination or other decomposition pathways.[1][5]

Troubleshooting Guide:

StrategyRationale & ExplanationRecommended Action & Protocol
Optimize Ligand Choice The ligand is the most critical variable for controlling the outcome. Bulky, electron-rich biaryl phosphine ligands are designed to accelerate the rate-limiting steps of oxidative addition and, crucially, reductive elimination.[6] This increased rate of the desired coupling reaction outcompetes the hydrodehalogenation pathway.[3][4]Action: Switch from simple ligands (e.g., PPh₃) to a modern biaryl phosphine ligand. Protocol Example: Use SPhos, RuPhos, or BrettPhos (1.5-2 mol % relative to Pd). These ligands create a sterically congested palladium center that promotes the desired bond formation.[4][6]
Select an Appropriate Base The base plays a crucial role in activating the boronic acid but can also influence side reactions. Strong bases are often required for less reactive chloro-pyridines, but their choice is critical.[7]Action: Use a strong, non-nucleophilic base. Protocol Example: K₃PO₄ is often an excellent choice for Suzuki couplings with chloropyridines as it is strong enough to promote the reaction without introducing competing nucleophiles.[7] Use 2.0-3.0 equivalents.
Control Hydride Sources Ensure all reagents and solvents are scrupulously dry. Water is a common source of protons/hydrides that can feed the hydrodehalogenation pathway.[2][5]Action: Use anhydrous, degassed solvents and high-purity reagents. Protocol Example: Dry solvents like dioxane or toluene over molecular sieves or via a solvent purification system. Ensure your base is anhydrous.
Temperature Management Higher temperatures can accelerate desired reactions but may also increase the rate of catalyst decomposition and side reactions.Action: Run the reaction at the lowest temperature that provides a reasonable conversion rate. Protocol Example: Start reactions at 80-90 °C and monitor by TLC/LC-MS. Only increase to 100-110 °C if the reaction is sluggish.[2]

Question 2: In my Buchwald-Hartwig amination, my yield is low, and I'm isolating unreacted starting material and the hydrodehalogenated byproduct. How can I improve this?

Answer: This is a common issue in the amination of chloropyridines. The C-Cl bond is less reactive than C-Br or C-I bonds, making the initial oxidative addition to the Pd(0) center the rate-limiting step.[2] If this step is slow, side reactions like hydrodehalogenation become more prevalent.

Troubleshooting Guide:

StrategyRationale & ExplanationRecommended Action & Protocol
Use a Pre-catalyst Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ require an in situ reduction to the active Pd(0) species. This process can be inefficient and lead to catalyst deactivation. Palladacycle pre-catalysts (e.g., G3/G4 pre-catalysts) generate the active Pd(0) species more cleanly and efficiently.[2]Action: Employ a modern palladacycle pre-catalyst. Protocol Example: Use a Buchwald G3 or G4 pre-catalyst (e.g., XPhos Pd G3) at 1-3 mol % loading.
Ligand Selection is Key As with Suzuki couplings, bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond and promoting the final C-N reductive elimination.[2][8] The choice of ligand can dramatically affect the reaction outcome.Action: Screen a panel of advanced biaryl phosphine ligands. Protocol Example: For many amine couplings, RuPhos or BrettPhos are excellent starting points.[2] These ligands are known to facilitate challenging aminations.
Strong, Non-Nucleophilic Base Buchwald-Hartwig aminations require a strong base to deprotonate the amine, but the base must not interfere with the catalyst or substrate.Action: Use sodium tert-butoxide (NaOtBu). Protocol Example: NaOtBu is the most common and effective base for these reactions.[2] Use 1.2-1.5 equivalents. Ensure it is fresh and from a sealed container, as it is highly hygroscopic.
Strictly Inert Atmosphere The active Pd(0) catalyst is highly sensitive to oxygen and will be rapidly oxidized and deactivated if the reaction is not performed under inert conditions.Action: Maintain a strict argon or nitrogen atmosphere throughout the entire setup and reaction. Protocol Example: Degas the solvent by sparging with argon for 20-30 minutes before adding reagents. Assemble the reaction under a positive pressure of inert gas.
Visualizing the Problem: The Catalytic Cycle and Competing Pathways

To better understand these side reactions, it's helpful to visualize where they diverge from the desired catalytic cycle.

Cross_Coupling_Cycle cluster_caption Fig 1. Competing pathways in Pd-catalyzed cross-coupling. Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII L₂(Ar)Pd(II)-Cl OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) PdII->Transmetal + R-M or R₂NH PdH Pd-H Species PdII->PdH Competing Pathways PdII_couple L₂(Ar)Pd(II)-R Transmetal->PdII_couple RedElim Reductive Elimination PdII_couple->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-R (Desired Product) RedElim->Product Hydrodehalogenation Hydrodehalogenation PdH->Hydrodehalogenation ArH Ar-H (Byproduct) Hydrodehalogenation->ArH

Caption: Fig 1. Competing pathways in Pd-catalyzed cross-coupling.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro-5-ethoxypyridine substrate is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. The reaction proceeds via a Meisenheimer intermediate.[9] While often more straightforward than cross-coupling, SNAr reactions can still present challenges.

Frequently Asked Questions & Troubleshooting

Question 3: My SNAr reaction with an amine nucleophile is very slow and requires harsh conditions (high temperature, strong base). Are there ways to facilitate this reaction?

Answer: Yes, while 2-chloropyridines are suitable substrates for SNAr, their reactivity is lower than their 2-fluoro counterparts.[10] The reaction rate is dependent on the nucleophilicity of the attacking species and the stability of the intermediate.

Troubleshooting Guide:

StrategyRationale & ExplanationRecommended Action & Protocol
Increase Nucleophile Strength The rate-determining step is often the initial nucleophilic attack on the C2 position. A stronger nucleophile will accelerate this step. For amines or alcohols, deprotonation with a suitable base generates a much more potent alkoxide or amide nucleophile.Action: Add a strong, non-nucleophilic base to deprotonate your nucleophile in situ. Protocol Example: For an alcohol nucleophile (ROH), add 1.1 equivalents of NaH to the alcohol in an anhydrous solvent like THF or DMF at 0 °C before adding the 2-chloro-5-ethoxypyridine.
Solvent Choice Polar aprotic solvents (e.g., DMF, DMSO, NMP) are excellent for SNAr reactions. They solvate the cation of the base (e.g., Na⁺) but poorly solvate the anionic nucleophile, leaving it "naked" and highly reactive. They also help stabilize the charged Meisenheimer intermediate.Action: Switch to a polar aprotic solvent. Protocol Example: Use anhydrous DMF or DMSO as the reaction solvent. Ensure the solvent is high purity, as impurities can interfere with the reaction.
Temperature Control SNAr reactions on chloropyridines often require heating to overcome the activation energy barrier associated with disrupting the ring's aromaticity.[11][12]Action: Carefully increase the reaction temperature. Protocol Example: Start the reaction at 80 °C and monitor progress. If necessary, the temperature can be increased to 120 °C or higher, but be mindful of potential decomposition of starting materials or products.
Visualizing the Troubleshooting Workflow

A logical decision-making process is key to efficient troubleshooting.

Troubleshooting_Workflow start Low Yield or Byproduct Formation reaction_type Identify Reaction Type start->reaction_type cc_branch Cross-Coupling (Suzuki, B-H, etc.) reaction_type->cc_branch Pd-Catalyzed snar_branch SNAr reaction_type->snar_branch Metal-Free byproduct_id Identify Main Byproduct cc_branch->byproduct_id hydrodehal Hydrodehalogenation (Ar-H) byproduct_id->hydrodehal Ar-H homocoupling Homocoupling (R-R) byproduct_id->homocoupling R-R solve_hydro 1. Switch to Bulky Ligand (e.g., SPhos, RuPhos) 2. Use Anhydrous Conditions 3. Check Base Purity hydrodehal->solve_hydro solve_homo 1. Lower Temperature 2. Degas Thoroughly 3. Use a More Active Catalyst homocoupling->solve_homo snar_issue Identify Issue snar_branch->snar_issue slow_rxn Slow / No Reaction snar_issue->slow_rxn Sluggish decomp Decomposition snar_issue->decomp Degradation solve_slow 1. Use Polar Aprotic Solvent (DMF, DMSO) 2. Add Strong Base (e.g., NaH) 3. Increase Temperature slow_rxn->solve_slow solve_decomp 1. Lower Temperature 2. Check Nucleophile Stability 3. Use Milder Base decomp->solve_decomp

Caption: Fig 2. A logical workflow for troubleshooting common issues.

References

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. National Institutes of Health (NIH). Available at: [Link]

  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. ACS Publications. Available at: [Link]

  • Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands. Semantic Scholar. Available at: [Link]

  • Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. ResearchGate. Available at: [Link]

  • Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. ACS Publications. Available at: [Link]

  • Hydrodehalogenation of aryl chlorides. Chemistry Stack Exchange. Available at: [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]

  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

  • Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health (NIH). Available at: [Link]

  • Late stage C–H functionalization via chalcogen and pnictogen salts. RSC Publishing. Available at: [Link]

  • Suzuki coupling help. Reddit. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]

  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. PubMed. Available at: [Link]

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Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-5-ethoxypyridine

This guide provides in-depth troubleshooting for the synthesis of 2-Chloro-5-ethoxypyridine, a key intermediate in pharmaceutical and agrochemical research. We address common challenges encountered by researchers, offeri...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for the synthesis of 2-Chloro-5-ethoxypyridine, a key intermediate in pharmaceutical and agrochemical research. We address common challenges encountered by researchers, offering explanations grounded in chemical principles and field-proven solutions.

Overview of Synthetic Strategies

The preparation of 2-Chloro-5-ethoxypyridine is typically achieved via two primary routes. The selection of a specific route often depends on the availability and cost of starting materials.

  • Route A: Williamson Ether Synthesis. This is a classical and widely used method involving the O-alkylation of 2-chloro-5-hydroxypyridine with an ethylating agent.

  • Route B: Nucleophilic Aromatic Substitution (SNAr). This route utilizes 2,5-dichloropyridine, where the chlorine atom at the 5-position is selectively substituted by an ethoxide group.

Each pathway presents unique challenges. This guide is structured to address specific issues you might encounter, helping you diagnose problems and implement effective solutions.

Troubleshooting & Frequently Asked Questions (FAQs)

This section is formatted to address common experimental failures and observations in a direct question-and-answer format.

Category 1: Low or No Product Yield

Question 1: My reaction yield is consistently low (<30%) when using the Williamson ether synthesis (Route A). What are the most common causes?

Answer: Low yields in this synthesis are typically traced back to three critical areas: incomplete deprotonation of the starting phenol, suboptimal reaction conditions, or side reactions.

  • Incomplete Deprotonation: The nucleophilicity of the hydroxyl group on 2-chloro-5-hydroxypyridine is insufficient for efficient alkylation. A base is required to form the more nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the reaction will be slow and incomplete.

  • Choice of Base and Solvent: The strength of the base and the solvent system are interdependent. For instance, a moderately strong base like potassium carbonate (K₂CO₃) works well in polar aprotic solvents like DMF or Acetone, which can solvate the cation.[1] However, for a complete and rapid deprotonation, a stronger base such as sodium hydride (NaH) is often preferred.[2] Using NaH requires an anhydrous aprotic solvent like THF or DMF to prevent quenching of the base.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the temperature is too low, the reaction may stall. Conversely, excessively high temperatures can lead to decomposition or side reactions. A typical range is room temperature to 80 °C, depending on the specific reagents.

Question 2: I am attempting the SNAr route (Route B) from 2,5-dichloropyridine, but I am recovering mostly unreacted starting material. Why is the reaction not proceeding?

Answer: The SNAr reaction on a pyridine ring is highly dependent on the electronic properties of the ring and the reaction conditions. The chlorine at the 2-position is more activated towards nucleophilic attack than the one at the 5-position due to stabilization of the Meisenheimer intermediate by the ring nitrogen. However, for substitution at C-5, forcing conditions may be necessary.

  • Insufficient Nucleophile Strength/Concentration: Sodium ethoxide (NaOEt) is the standard nucleophile. Ensure it is freshly prepared or properly stored to maintain its reactivity. Using a stoichiometric excess (e.g., 1.5 to 2.0 equivalents) can help drive the reaction to completion.

  • Solvent Effects: The reaction is best performed in the parent alcohol (ethanol) or a polar aprotic solvent like DMSO or DMF. Ethanol can serve as both the solvent and the source of the ethoxide nucleophile in the presence of a strong base like NaOH or NaH.

  • Temperature Requirement: This reaction often requires elevated temperatures, potentially refluxing in ethanol, to achieve a reasonable rate. 2,5-Dichloropyridine is a known reagent for cross-coupling reactions which often require heat.[3]

Category 2: Product Purity and Side Reactions

Question 3: My final product is contaminated with a significant amount of the starting material, 2-chloro-5-hydroxypyridine (Route A). How can I improve the conversion rate?

Answer: Recovering starting material indicates an incomplete reaction. The following workflow can help diagnose and solve this issue.

Troubleshooting Workflow: Incomplete Conversion (Route A)

G start Low Conversion: Unreacted Starting Material check_base 1. Verify Base Strength & Stoichiometry (e.g., NaH > K2CO3) Is base strong enough and >1 eq.? start->check_base check_solvent 2. Check Solvent Anhydrous? (Especially for NaH) check_base->check_solvent Yes solution_base Action: Switch to a stronger base (NaH) or ensure >1.0 equivalent is active. check_base->solution_base No check_temp 3. Increase Reaction Temperature? (e.g., from RT to 60-80 °C) check_solvent->check_temp Yes solution_solvent Action: Use freshly dried solvent. Dry starting materials. check_solvent->solution_solvent No check_time 4. Increase Reaction Time? (Monitor by TLC/GC) check_temp->check_time No solution_temp_time Action: Incrementally increase temperature and monitor. check_temp->solution_temp_time Yes check_time->solution_temp_time Yes

Caption: Decision tree for troubleshooting incomplete conversion.

Detailed Actions:

  • Base Selection: If using K₂CO₃, consider switching to NaH for more complete and irreversible deprotonation.

  • Reagent Quality: Ensure your ethylating agent (e.g., ethyl iodide or diethyl sulfate) has not decomposed. Use a fresh bottle or distill if necessary.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. If the reaction stalls, it points to a reagent or condition issue.

Question 4: In my SNAr reaction (Route B), I am observing the formation of 2,5-diethoxypyridine. How can I suppress this overreaction?

Answer: The formation of the di-substituted product occurs when the reaction temperature is too high or the reaction time is excessively long, allowing the less reactive chlorine at the 2-position to also be substituted.

  • Control Stoichiometry: Use only a slight excess of sodium ethoxide (e.g., 1.1–1.3 equivalents). A large excess will drive the formation of the di-substituted product.

  • Temperature and Time Management: Carefully monitor the reaction by TLC or GC-MS. Stop the reaction as soon as the 2,5-dichloropyridine has been consumed to an acceptable level. Avoid prolonged heating. It may be beneficial to run the reaction at a slightly lower temperature for a longer period to favor mono-substitution.

  • Purification: If a small amount of the di-substituted product is unavoidably formed, it can typically be separated from the desired mono-substituted product by silica gel column chromatography, as the polarity of the two compounds will be different.

Experimental Protocols & Data

Protocol 1: Williamson Ether Synthesis (Route A)

This protocol is a robust starting point for the synthesis of 2-Chloro-5-ethoxypyridine.

Materials:

  • 2-chloro-5-hydroxypyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl iodide (EtI)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 mL per 1 g of starting material).

  • Add 2-chloro-5-hydroxypyridine (1.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30 minutes at 0 °C.

  • Add ethyl iodide (1.2 eq) dropwise via syringe, keeping the internal temperature below 10 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-Chloro-5-ethoxypyridine.

Data Summary: Comparison of Basing Systems (Route A)
BaseSolventTypical Temp. (°C)Relative Reaction TimeTypical Yield (%)Notes
NaH DMF / THF0 to RTFaster (2-6 h)85-95%Requires anhydrous conditions; irreversible deprotonation.[2]
K₂CO₃ DMF / Acetone50-80Slower (8-24 h)70-85%Easier to handle, but equilibrium may lower effective nucleophile concentration.[1]
Cs₂CO₃ Acetonitrile50-80Moderate (6-12 h)80-90%More soluble than K₂CO₃, often leading to better results, but higher cost.

Mechanistic Visualization

Understanding the reaction mechanism is key to troubleshooting. Below is a simplified representation of the SNAr mechanism for Route B.

Caption: SNAr mechanism for the synthesis of 2-Chloro-5-ethoxypyridine.

References

  • PrepChem. Synthesis of 1. 2-Chloro-5-(2-cyclopropylmethoxy-ethoxy)pyridine.[Link]

Sources

Optimization

Technical Support Center: Reaction Monitoring for 2-Chloro-5-ethoxypyridine Transformations

Welcome to the technical support guide for monitoring chemical transformations of 2-chloro-5-ethoxypyridine. As a key intermediate in pharmaceutical and agrochemical development, ensuring the efficiency and cleanliness o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring chemical transformations of 2-chloro-5-ethoxypyridine. As a key intermediate in pharmaceutical and agrochemical development, ensuring the efficiency and cleanliness of its reactions is paramount. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth, field-proven insights to help you navigate the complexities of reaction monitoring.

Part 1: Frequently Asked Questions (FAQs) - Choosing Your Analytical Approach

This section addresses common high-level questions to help you select the most appropriate analytical technique for your specific experimental needs.

Q1: I'm starting a new project with 2-chloro-5-ethoxypyridine. What's the quickest way to see if my reaction is working?

A1: For rapid, qualitative assessment, Thin-Layer Chromatography (TLC) is the most straightforward and cost-effective method.[1] It allows you to quickly visualize the disappearance of the starting material and the appearance of the product. By co-spotting the reaction mixture with your starting material, you can get a clear indication of conversion within minutes. For enhanced certainty, coupling TLC with a Compact Mass Spectrometer (CMS) can provide mass confirmation directly from the TLC plate without extensive sample preparation.[1]

Q2: When should I choose High-Performance Liquid Chromatography (HPLC) over Gas Chromatography (GC) for monitoring these reactions?

A2: The choice depends on the properties of your reactants and products.

  • Choose HPLC if:

    • Your products or starting materials are non-volatile or thermally sensitive. This is often the case for products of Buchwald-Hartwig aminations or Suzuki couplings with large, non-volatile coupling partners.[2]

    • You are working with polar or ionic species that are not suitable for GC.

    • You need to monitor reactions in high-boiling point solvents (e.g., DMF, NMP, DMAc), which can be challenging for GC analysis.

    • You require high-precision quantitative data for kinetic studies, as HPLC platforms can be automated for reproducible online sampling and analysis.[3]

  • Choose GC if:

    • Your starting material, coupling partners, and expected products are volatile and thermally stable. 2-Chloro-5-ethoxypyridine itself and many smaller coupling products fit this description.

    • You need to detect and identify common volatile byproducts, such as dehalogenated starting material (5-ethoxypyridine).

    • GC, especially when coupled with Mass Spectrometry (GC-MS), is an excellent tool for monitoring many Suzuki and Buchwald-Hartwig reactions.[4]

Q3: My reaction involves multiple potential products and byproducts. How can I identify what I'm making?

A3: This is where mass spectrometry is indispensable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this scenario. It separates the components of your complex mixture via HPLC and then provides the mass-to-charge ratio (m/z) for each component, allowing for the confident identification of your target product and characterization of unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is equally effective if all components are sufficiently volatile and stable.[4]

Q4: I need highly accurate quantitative data to build a kinetic model. Which technique is best?

A4: For rigorous kinetic analysis, HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.

  • HPLC with an internal standard allows for precise quantification of reactants and products over time. Automated sampling systems can generate high-density, reproducible temporal profiles crucial for mechanistic understanding.[5]

  • NMR spectroscopy is inherently quantitative without the need for response factor calibration if peaks are well-resolved.[6] By adding a known amount of an inert internal standard to the reaction mixture, you can directly measure the concentration of species from the integral ratios in the ¹H NMR spectrum. In situ NMR allows for real-time monitoring directly in the reaction tube.[6]

Part 2: Technique-Specific Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common monitoring techniques.

A. High-Performance Liquid Chromatography (HPLC/LC-MS)

When to Use: Ideal for a broad range of transformations, especially Buchwald-Hartwig aminations and Suzuki couplings involving non-volatile partners. It is the gold standard for quantitative analysis and monitoring reactions in polar, high-boiling solvents.[2]

  • Sample Preparation:

    • Carefully withdraw an aliquot (~10-20 µL) from the reaction mixture using a syringe.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a suitable diluent (e.g., acetonitrile or methanol) in a labeled HPLC vial. This stops the reaction and prevents catalyst degradation from affecting the sample.

    • If necessary, filter the sample through a 0.22 µm syringe filter to remove particulate matter (e.g., base, decomposed catalyst) that could damage the HPLC column.

  • Instrumentation & Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape, is typical.

      • Example Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where both starting material and product have significant absorbance (e.g., 254 nm or 280 nm). A Diode Array Detector (DAD) is highly recommended to assess peak purity.

    • Injection Volume: 5-10 µL.

  • Analysis:

    • Run a standard of your starting material (2-chloro-5-ethoxypyridine) and, if available, your product to determine their retention times.

    • Inject your quenched reaction samples at various time points.

    • Monitor the decrease in the starting material peak area and the increase in the product peak area to determine reaction progress.

Question/Problem Potential Cause(s) Recommended Solution(s)
Q: My peaks are broad or tailing. 1. Poor choice of mobile phase modifier. 2. Column degradation. 3. Sample overload.1. Ensure the mobile phase contains an additive like 0.1% formic acid, especially for basic pyridine compounds. 2. Flush the column or replace it if it's at the end of its lifetime. 3. Dilute your sample further before injection.
Q: I see a new peak growing, but it's not my product. What could it be? 1. Side reaction (e.g., hydrodehalogenation). 2. Catalyst decomposition product. 3. Degradation of starting material or product.1. Use LC-MS to get a mass for the unknown peak. A mass corresponding to 5-ethoxypyridine (M+H⁺ = 124.1) suggests hydrodehalogenation. 2. Check literature for known catalyst degradation pathways. 3. Assess the stability of your compounds under the analytical conditions.
Q: The reaction seems complete by HPLC, but my isolated yield is low. 1. Product is adsorbing to catalyst residues or base. 2. Product is degrading during workup. 3. Inaccurate quantification due to response factor differences.1. Ensure your workup procedure effectively removes all inorganic salts and palladium residues. 2. Analyze a sample of the crude mixture post-workup to check for degradation. 3. For accurate quantification, create a calibration curve for both starting material and product.

Reaction: Suzuki coupling of 2-chloro-5-ethoxypyridine with 4-methoxyphenylboronic acid.

CompoundStructureExpected Retention Time (min)Expected [M+H]⁺ (m/z)
2-Chloro-5-ethoxypyridine

6.5158.0
4-Methoxyphenylboronic acid

3.2153.1
Product: 2-(4-methoxyphenyl)-5-ethoxypyridine

7.8230.1
Byproduct: 5-ethoxypyridine

4.1124.1
Byproduct: 4,4'-Dimethoxybiphenyl

8.5215.1
B. Gas Chromatography (GC/GC-MS)

When to Use: Excellent for reactions where all key components are volatile and thermally stable. Often used for Suzuki and Negishi couplings with smaller aryl or alkyl partners.[4][7]

  • Sample Preparation:

    • Withdraw an aliquot (~10-20 µL) from the reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing 1.0 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) and a small amount of water to dissolve the inorganic base.

    • Add an internal standard (e.g., dodecane, naphthalene) if quantitative analysis is desired.

    • Vortex the vial thoroughly. Allow the layers to separate.

    • Transfer the organic layer to a GC vial, potentially passing it through a small plug of silica or sodium sulfate to remove residual polar material.

  • Instrumentation & Method:

    • Column: A standard non-polar or mid-polar column (e.g., DB-5ms, HP-5) is usually sufficient.

    • Injector: Set to a high temperature (e.g., 250-280 °C) to ensure rapid volatilization.

    • Oven Program: A temperature gradient is typically used.

      • Example Program: Hold at 80 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification.

  • Analysis:

    • Inject standards to determine the retention times of the starting material and product.

    • Analyze reaction aliquots to track the conversion. With GC-MS, you can simultaneously identify peaks by comparing their mass spectra to a library.

Question/Problem Potential Cause(s) Recommended Solution(s)
Q: I'm not seeing my product peak, or it's very small. 1. Product is not volatile enough or is thermally unstable. 2. Product is too polar and is adsorbing to the column or injector liner.1. Verify the product's properties. If it has a high boiling point (>350 °C) or contains sensitive functional groups, switch to HPLC. 2. Use a derivatizing agent to make the product more volatile (e.g., silylation for -OH or -NH groups). Use a fresh, deactivated injector liner.
Q: My chromatogram is messy with many baseline humps. 1. Injection of high-boiling point reaction solvent (e.g., DMF, NMP). 2. Co-elution of catalyst/ligand components.1. Perform a liquid-liquid extraction during sample workup to remove the high-boiling solvent. 2. Check the volatility of your ligand. Bulky phosphine ligands can sometimes appear in the chromatogram. Adjust the temperature program if necessary.
Q: My quantitative results are not reproducible. 1. Inconsistent injection volume. 2. Degradation in the hot injector. 3. Improper use of internal standard.1. Use an autosampler for consistent injections. 2. Lower the injector temperature in increments to see if results improve. 3. Ensure the internal standard is inert, well-resolved from other peaks, and added precisely to every sample and standard.

Part 3: Visual Workflows & Diagrams

Visual aids can simplify complex decision-making and experimental processes.

G start Start: Monitor Reaction of 2-Chloro-5-ethoxypyridine q1 Need quick, qualitative 'Yes/No' result? start->q1 q2 Are all components volatile & thermally stable? q1->q2 No ans_tlc Use TLC q1->ans_tlc Yes ans_gc Use GC/GC-MS q2->ans_gc Yes ans_hplc Use HPLC/LC-MS q2->ans_hplc No q3 Need to identify unknowns? q4 Need high-precision quantitative data for kinetics? q3->q4 No ans_ms Use LC-MS or GC-MS q3->ans_ms Yes ans_quant Use HPLC or NMR q4->ans_quant Yes ans_gc->q3 ans_hplc->q3

Caption: Decision tree for selecting an appropriate monitoring technique.

G cluster_reaction In the Flask cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Reaction Reaction Mixture (Time = t) Sampling 1. Withdraw Aliquot Reaction->Sampling Quench 2. Quench & Dilute (Add Internal Standard) Sampling->Quench Filter 3. Filter (if needed) Quench->Filter Analysis 4. Inject into HPLC / GC / etc. Filter->Analysis Data 5. Integrate Peaks & Calculate Conversion Analysis->Data Result Decision: Continue, Stop, or Modify Data->Result

Caption: Standard workflow for offline reaction monitoring.

References

  • Advion, Inc. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface.
  • Nodwell, M. B., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]

  • Analytical Chemistry. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Cambridge Open Engage. [Link]

  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Kim, H., et al. (2018). A Catalyst-Free Flow Amination of Functional Organolithium Reagents. ResearchGate. [Link]

  • Workman, J., et al. (2019). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • Nielsen, D. J. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • Li, Z., et al. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

2-Chloro-5-ethoxypyridine vs 2-chloro-5-methoxypyridine reactivity

An In-Depth Comparative Guide to the Reactivity of 2-Chloro-5-ethoxypyridine and 2-Chloro-5-methoxypyridine For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 2-Chloro-5-ethoxypyridine and 2-Chloro-5-methoxypyridine

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that influences synthetic strategy, reaction efficiency, and ultimately, the cost and scalability of a process. The 2-chloro-5-alkoxypyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals.[1][2] While structurally similar, the nuanced electronic differences between 2-chloro-5-ethoxypyridine and 2-chloro-5-methoxypyridine can have tangible impacts on their chemical reactivity.

This guide provides an in-depth, objective comparison of these two vital intermediates. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic principles that govern their behavior and provide field-proven experimental protocols to illustrate these concepts in practice.

Foundational Principles: Unpacking Electronic Effects

The reactivity of these molecules is not defined by a single feature but by an interplay of effects from the pyridine ring nitrogen, the C2-chloro substituent, and the C5-alkoxy group.

The Electrophilic Nature of the 2-Chloropyridine Core

The nitrogen atom in the pyridine ring is inherently electron-withdrawing due to its electronegativity.[3] This effect polarizes the ring system, reducing electron density at the carbon atoms, particularly at the ortho (C2, C6) and para (C4) positions. This renders the C2 carbon, bonded to the chlorine atom, significantly electrophilic and susceptible to attack by nucleophiles.[3][4]

The Duality of the Alkoxy Substituent

An alkoxy group (-OR) positioned on an aromatic ring exerts two distinct and opposing electronic effects:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the pyridine ring through the sigma bond framework.[5][6]

  • Mesomeric (Resonance) Effect (+M): The non-bonding electron pairs on the oxygen atom can be delocalized into the aromatic π-system.[5][7] This resonance effect donates electron density to the ring, primarily increasing it at the ortho and para positions relative to the substituent.

In the case of a C5-alkoxy group on a 2-chloropyridine, the resonance effect (+M) is dominant and serves to increase the overall electron density of the ring, counteracting the influence of the ring nitrogen.

G Figure 2. Generalized SNAr Workflow start 2-Chloro-5-alkoxypyridine + Nucleophile (Nu⁻) step1 Step 1: Nucleophilic Attack (Rate-Determining Step) start->step1 intermediate Meisenheimer Intermediate (Anionic, Non-aromatic) step1->intermediate step2 Step 2: Elimination (Chloride Expulsion) intermediate->step2 end Substituted Product (Aromaticity Restored) step2->end

Caption: The two-step mechanism for SNAr reactions on 2-chloropyridines.

Causality and Reactivity Prediction:

The rate-determining step is the initial nucleophilic attack and formation of the anionic intermediate. [8]Any substituent that increases the electron density of the ring will:

  • Decrease the electrophilicity of the C2 carbon, slowing the initial attack.

  • Destabilize the resulting negative charge on the Meisenheimer intermediate.

Both alkoxy groups are electron-donating via resonance and thus deactivate the ring towards SNAr compared to unsubstituted 2-chloropyridine. Since the ethoxy group is a more potent electron donor than the methoxy group, it deactivates the ring more strongly.

Table 1: Predicted Relative Performance in SNAr Reactions

Substrate C5-Substituent Electronic Effect Predicted SNAr Reactivity Expected Outcome
2-Chloro-5-methoxypyridine Methoxy (-OCH₃) Electron-donating (+M > -I) Higher Faster reaction, potentially higher yield under identical conditions.

| 2-Chloro-5-ethoxypyridine | Ethoxy (-OCH₂CH₃) | More electron-donating | Lower | Slower reaction, may require more forcing conditions for completion. |

Representative Experimental Protocol: SNAr Amination

This protocol provides a framework for a comparative experiment. To obtain meaningful data, both substrates should be run in parallel under identical conditions.

Objective: Synthesis of 2-(Morpholino)-5-alkoxypyridine.

Materials:

  • 2-Chloro-5-methoxypyridine (1.0 equiv) or 2-Chloro-5-ethoxypyridine (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the 2-chloro-5-alkoxypyridine (e.g., 1.0 mmol), potassium carbonate (2.0 mmol), and morpholine (1.5 mmol).

  • Add DMSO (e.g., 2 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

For building molecular complexity, Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools. [9][10]In both cases, the critical initiating step of the catalytic cycle is the oxidative addition of the aryl chloride's C-Cl bond to a Palladium(0) center.

G Figure 3. Generalized Pd Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)(Cl)L₂ OxAdd->PdII Trans Transmetalation (Suzuki) or Amine Coordination (B-H) PdII->Trans Boronic Acid or Amine/Base Intermediate Ar-Pd(II)(R)L₂ Trans->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product

Caption: Key steps in Palladium-catalyzed cross-coupling reactions.

Causality and Reactivity Prediction:

Oxidative addition is an electrophilic process at the metal center and is favored for aryl halides with electron-withdrawing groups. Conversely, electron-donating groups on the aromatic ring increase the electron density of the C-Cl bond, making it stronger and less susceptible to cleavage by the Pd(0) catalyst. This slows down the rate-limiting step and, consequently, the entire catalytic cycle.

Given that the ethoxy group is a more powerful electron donor than the methoxy group, it will create a more electron-rich C-Cl bond.

Conclusion: 2-chloro-5-methoxypyridine is predicted to be more reactive in Palladium-catalyzed cross-coupling reactions than 2-chloro-5-ethoxypyridine. For the ethoxy-substituted compound, achieving high conversion may require higher catalyst loadings, more electron-rich and bulky phosphine ligands, higher temperatures, or longer reaction times. [11][12] Table 2: Predicted Relative Performance in Pd-Catalyzed Cross-Coupling

Substrate C5-Substituent Electronic Impact on C-Cl Bond Predicted Cross-Coupling Reactivity Potential Experimental Requirement
2-Chloro-5-methoxypyridine Methoxy (-OCH₃) Less electron-rich Higher Standard catalyst loading, moderate temperature.

| 2-Chloro-5-ethoxypyridine | Ethoxy (-OCH₂CH₃) | More electron-rich | Lower | Higher catalyst loading, more active ligand, higher temperature. |

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(Phenyl)-5-alkoxypyridine.

Materials:

  • 2-Chloro-5-methoxypyridine (1.0 equiv) or 2-Chloro-5-ethoxypyridine (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • To an oven-dried reaction vial, add the 2-chloro-5-alkoxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and RuPhos (0.04 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene (e.g., 2.0 mL) and degassed water (0.2 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for the specified time (e.g., 12-24 hours), monitoring by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the residue by flash chromatography to obtain the biaryl product.

Representative Experimental Protocol: Buchwald-Hartwig Amination

Objective: Synthesis of N-Phenyl-5-alkoxypyridin-2-amine.

Materials:

  • 2-Chloro-5-methoxypyridine (1.0 equiv) or 2-Chloro-5-ethoxypyridine (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%) * Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vial with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the 2-chloro-5-alkoxypyridine (1.0 mmol) and anhydrous toluene (e.g., 2 mL).

  • Add aniline (1.2 mmol) via syringe.

  • Seal the vial and heat the mixture to 100 °C with stirring.

  • Monitor the reaction's progress by LC-MS.

  • Once complete, cool to room temperature and quench by carefully adding saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by column chromatography.

Final Synthesis and Summary

While 2-chloro-5-ethoxypyridine and 2-chloro-5-methoxypyridine are often used interchangeably, their electronic profiles are subtly distinct. The marginally greater electron-donating ability of the ethoxy group renders 2-chloro-5-ethoxypyridine a less reactive substrate compared to its methoxy counterpart in the two most common and critical reaction classes for this scaffold: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

For bench-scale discovery chemistry, this difference may often be overcome by extending reaction times or slightly increasing temperature. However, for process development and large-scale manufacturing, where efficiency, catalyst loading, and energy input are paramount, recognizing this reactivity differential is essential. The selection of 2-chloro-5-methoxypyridine may offer a more robust and efficient starting point for challenging transformations, potentially leading to lower catalyst costs and simpler purification profiles. This guide serves as a predictive tool, grounded in established mechanistic principles, to aid chemists in making informed decisions for their synthetic campaigns.

References

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Available at: [Link]

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Available at: [Link]

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  • PrepChem.com. Synthesis of 1. 2-Chloro-5-(2-cyclopropylmethoxy-ethoxy)pyridine. Available at: [Link]

  • Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
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Comparative

A Comparative Guide to Catalytic Systems for the Cross-Coupling of 2-Chloro-5-ethoxypridine

Introduction: The Strategic Importance of the 5-Ethoxypyridine Moiety in Drug Discovery The 2-substituted-5-ethoxypyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Ethoxypyridine Moiety in Drug Discovery

The 2-substituted-5-ethoxypyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of pharmacologically active agents. The ethoxy group can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the 2-position provides a critical vector for introducing diversity and targeting specific biological interactions. Consequently, the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position of 2-chloro-5-ethoxypyridine is of paramount importance for the rapid generation of compound libraries in drug discovery programs.

This guide provides a comparative analysis of two prominent palladium-catalyzed cross-coupling systems for the functionalization of 2-chloro-5-ethoxypyridine: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. We will delve into the mechanistic underpinnings of each system, provide detailed experimental protocols, and present a comparative analysis of their performance based on established literature for similar 2-chloropyridine substrates.

Understanding the Challenge: The Inertness of 2-Chloropyridines

Chloropyridines, including 2-chloro-5-ethoxypyridine, are often more economical and readily available starting materials compared to their bromo or iodo counterparts. However, the strength of the C-Cl bond presents a significant challenge for catalytic activation. The success of cross-coupling reactions with these substrates hinges on the selection of a highly active catalytic system, typically involving a palladium precursor and a sterically demanding, electron-rich phosphine ligand. These ligands are crucial for promoting the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is often the rate-limiting step of the catalytic cycle.[1][2]

System 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide.[3][4] For the coupling of 2-chloro-5-ethoxypyridine, the use of highly active catalyst systems is essential to achieve good yields.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst.[5][6] The cycle begins with the oxidative addition of the palladium(0) catalyst to the 2-chloro-5-ethoxypyridine. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, and concludes with reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(Cl)L₂ (Ar = 5-ethoxypyridin-2-yl) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_complex Ar-Pd(II)(R)L₂ Transmetalation->PdII_R_complex Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->Transmetalation RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0  Regeneration Product Ar-R (Coupled Product) RedElim->Product Aryl_Halide 2-Chloro-5-ethoxypyridine Aryl_Halide->OxAdd Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Reactants reactants 2-Chloro-5-ethoxypyridine, Arylboronic Acid, Base start->reactants solvent Add Solvent (e.g., Dioxane/H₂O) reactants->solvent degas Degas with Inert Gas (e.g., Argon) solvent->degas catalyst Add Pd(OAc)₂ and SPhos degas->catalyst heat Heat to 80-100 °C catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Water & Extract with Organic Solvent cool->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end Isolated Product purify->end

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add 2-chloro-5-ethoxypyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vessel and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Under a positive pressure of argon, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-ethoxypyridine.

System 2: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is often challenging using classical methods. [7][8]This reaction is highly valuable for synthesizing aryl amines, which are prevalent in pharmaceuticals.

Mechanistic Overview

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. [7][9]The choice of a strong, non-nucleophilic base is critical to facilitate the deprotonation of the amine, forming the palladium-amido complex that precedes reductive elimination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(Cl)L₂ (Ar = 5-ethoxypyridin-2-yl) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord PdII_Amido_complex Ar-Pd(II)(NR₂)L₂ Amine_Coord->PdII_Amido_complex Amine R₂NH + Base Amine->Amine_Coord RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0  Regeneration Product Ar-NR₂ (Coupled Product) RedElim->Product Aryl_Halide 2-Chloro-5-ethoxypyridine Aryl_Halide->OxAdd

Figure 3: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Recommended Catalytic System

For the amination of 2-chloropyridines, a catalyst system employing a palladium precursor with a bulky, electron-rich biarylphosphine ligand such as XPhos is highly effective. [10]

  • Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Sodium tert-butoxide (NaOt-Bu)

  • Solvent: Toluene or 1,4-Dioxane

Experimental Protocol: Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add 2-chloro-5-ethoxypyridine (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add toluene (5 mL).

  • Seal the vessel and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Under a positive pressure of argon, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%).

  • Heat the reaction mixture to 100-110 °C and stir for 6-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-ethoxypyridine derivative.

Comparative Performance Analysis

The choice of catalytic system is dictated by the desired bond formation. Below is a comparative summary of the two systems for the functionalization of 2-chloro-5-ethoxypyridine, with performance data extrapolated from studies on similar 2-chloropyridine substrates.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C(sp²)-C(sp²)C(sp²)-N
Typical Nucleophile Arylboronic AcidPrimary/Secondary Amine
Palladium Source Pd(OAc)₂Pd₂(dba)₃
Recommended Ligand SPhosXPhos
Typical Base K₂CO₃, K₃PO₄NaOt-Bu
Typical Solvent Dioxane/H₂O, Toluene/H₂OToluene, Dioxane
Reaction Temperature 80-100 °C100-110 °C
Expected Yield Good to Excellent [11][12]Good to Excellent [10]
Key Advantage Broad scope for C-C bond formation. [4]Direct and efficient C-N bond formation. [7]
Potential Challenge Homocoupling of boronic acid.Base-sensitive functional groups on substrates.

Conclusion

The palladium-catalyzed cross-coupling of 2-chloro-5-ethoxypyridine is a powerful strategy for the synthesis of diverse libraries of potential pharmaceutical candidates. Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination offer reliable and high-yielding pathways to C-C and C-N linked derivatives, respectively. The success of these transformations is critically dependent on the use of modern catalytic systems featuring sterically hindered and electron-rich phosphine ligands, such as SPhos and XPhos, which are capable of activating the relatively inert C-Cl bond of the pyridine ring. The protocols and comparative data presented in this guide serve as a valuable starting point for researchers and scientists in the field of drug development to efficiently access novel 5-ethoxypyridine analogs.

References

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  • Singh, R. P., & Shreeve, J. M. (2004). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron, 60(38), 8145-8167.
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Validation

A Senior Application Scientist's Guide to the Biological Activity of 2-Chloro-5-ethoxypyridine Derivatives: A Comparative Outlook

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The pyridine ring, a privileged structure in medicinal chemistry, continues...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The pyridine ring, a privileged structure in medicinal chemistry, continues to yield derivatives with a wide array of biological activities.[1] This guide focuses on the largely untapped potential of 2-chloro-5-ethoxypyridine derivatives. While direct comparative studies on a series of these specific analogs are not yet prevalent in published literature, by examining structurally related compounds, we can construct a compelling case for their investigation and provide a roadmap for their synthesis and evaluation. This document serves as both a summary of existing knowledge on related structures and a forward-looking guide to unlocking the therapeutic promise of this chemical class.

The 2-Chloro-5-ethoxypyridine Scaffold: A Promising Starting Point

The 2-chloro-5-ethoxypyridine core possesses several features that make it an attractive starting point for drug discovery. The 2-chloro substituent provides a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups to probe structure-activity relationships (SAR).[2] The ethoxy group at the 5-position modulates the electronic properties and lipophilicity of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic profile. The pyridine nitrogen itself can participate in hydrogen bonding, a key interaction in many biological systems.

Anticipated Biological Activities: An Evidence-Based Projection

Based on the biological activities of analogous pyridine derivatives, we can anticipate that a library of 2-chloro-5-ethoxypyridine derivatives would exhibit potential in several therapeutic areas.

Anticancer Potential

The pyridine scaffold is a common feature in numerous anticancer agents.[1][3] The introduction of a chlorine atom can enhance the cytotoxic activity of certain heterocyclic compounds.[4] For instance, a novel series of 2-substituted pyranopyridine derivatives, synthesized from a 2-chloropyranopyridine precursor, demonstrated potent anticancer activity against various cell lines, with some compounds exceeding the efficacy of the reference drug doxorubicin.[3] Furthermore, studies on quinoxaline derivatives, which also feature a nitrogen-containing heterocyclic ring, have shown that chloro-substitution can be favorable for anticancer activity.[5]

Based on these precedents, it is hypothesized that derivatives of 2-chloro-5-ethoxypyridine could be developed as inhibitors of key cellular processes in cancer, such as cell proliferation and survival pathways.

Antimicrobial and Antimalarial Activity

Preliminary studies on derivatives of the closely related 2-chloro-5-(chloromethyl)pyridine have indicated promising antimicrobial and anti-malarial effects.[6] This suggests that the 2-chloro-5-alkoxypyridine core could be a valuable pharmacophore for the development of new anti-infective agents. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Insecticidal Activity

Pyridine-based compounds have a well-established history as effective insecticides. The structural similarities to existing neonicotinoid insecticides, which also feature a chloropyridinyl moiety, suggest that 2-chloro-5-ethoxypyridine derivatives could exhibit insecticidal properties. These compounds could potentially act as agonists of insect nicotinic acetylcholine receptors, leading to paralysis and death of the target pests.

A Proposed Research Workflow for Comparative Biological Evaluation

To systematically investigate the potential of 2-chloro-5-ethoxypyridine derivatives, a structured research plan is essential. The following sections outline a general synthetic strategy and detailed protocols for the biological evaluation of a hypothetical library of these compounds.

General Synthetic Strategy

A focused library of 2-chloro-5-ethoxypyridine derivatives can be synthesized starting from the readily available 2-chloro-5-hydroxypyridine.[7][8][9][10] The hydroxyl group can be alkylated with various alkyl halides to generate a series of 2-chloro-5-alkoxypyridines. Subsequent nucleophilic aromatic substitution at the 2-position with a variety of amines, thiols, or other nucleophiles would yield a diverse library of compounds for biological screening.

Caption: Proposed synthetic workflow for a library of 2-chloro-5-ethoxypyridine derivatives.

Experimental Protocols

The following are detailed, step-by-step methodologies for the initial biological screening of the synthesized library.

Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

This assay determines the concentration at which a compound inhibits the proliferation of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized 2-chloro-5-ethoxypyridine derivatives

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds and doxorubicin in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compounds in complete growth medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

    • Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO) and untreated control.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized 2-chloro-5-ethoxypyridine derivatives

  • Standard antibiotic (e.g., Ciprofloxacin)

  • DMSO (vehicle control)

  • 96-well microplates

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of Inoculum:

    • Culture the bacterial strains overnight in CAMHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Compound Dilution:

    • Prepare serial dilutions of the test compounds and the standard antibiotic in CAMHB in a 96-well plate.

  • Inoculation:

    • Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, add resazurin solution and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

Hypothetical Comparative Data Presentation

To facilitate the analysis of screening results, data should be organized in a clear and concise manner. The following table is a template for presenting the hypothetical biological activity data for a series of 2-chloro-5-ethoxypyridine derivatives.

Compound IDR Group (at C2)Anticancer IC50 (µM) - MCF-7Antimicrobial MIC (µg/mL) - S. aureus
CEP-01 -NH-CH2-Ph15.232
CEP-02 -NH-Cyclohexyl28.564
CEP-03 -S-Ph8.716
CEP-04 -S-CH2-Ph12.18
Doxorubicin (Control)0.5N/A
Ciprofloxacin (Control)N/A1

This data is purely illustrative and intended as a template for reporting experimental findings.

Concluding Remarks and Future Directions

The 2-chloro-5-ethoxypyridine scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging the known biological activities of structurally related pyridine derivatives, a strong rationale exists for the synthesis and screening of a dedicated library of these compounds. The provided experimental workflows offer a robust starting point for such an investigation. Future research should focus on elucidating the mechanism of action of any identified hit compounds and optimizing their potency and selectivity through iterative rounds of chemical synthesis and biological testing. The systematic exploration of the chemical space around this scaffold holds the potential to deliver next-generation therapeutics for a range of diseases.

References

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

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  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • 2-Chloro-5-hydroxypyridine. PubChem. [Link]

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. PubMed. [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]

  • Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. PubMed. [Link]

  • Review for QSAR studies and drug design of selected heterocyclic nucleus of antitubercular drugs. WJBPHS. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. [Link]

  • Synthesis and biological activity of new 2-amino-8-chloro-5,5-dioxo[3][6][11]triazolo[2,3-b][3][6][11]benzodithiazines. PubMed. [Link]

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Comparative

A Definitive Spectroscopic Guide to the Structural Confirmation of 2-Chloro-5-ethoxypyridine

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively identify 2-Chloro-5-ethoxypyridine, a key building block in medicinal chemistry. Moving beyond a simple recitation of data, we will explore the causal relationships behind the spectral features and present a self-validating workflow for its characterization, contrasting its spectroscopic fingerprint with that of potential isomeric impurities.

Introduction: The Importance of Positional Isomerism

2-Chloro-5-ethoxypyridine is a substituted pyridine derivative with significant applications in the synthesis of pharmaceutical compounds. The precise arrangement of the chloro and ethoxy substituents on the pyridine ring is critical to its reactivity and the biological activity of its downstream products. Common synthetic routes can potentially yield positional isomers, such as 2-chloro-3-ethoxypyridine and 3-chloro-5-ethoxypyridine. Distinguishing between these isomers is a non-trivial analytical challenge that demands a multi-pronged spectroscopic approach. This guide will systematically dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve unequivocal structural elucidation.

The Orthogonal Approach: A Multi-Spectroscopic Workflow

A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation minimizes the risk of misidentification.

Caption: An integrated workflow for the spectroscopic confirmation of 2-Chloro-5-ethoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy provides the most definitive data for distinguishing between positional isomers by probing the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: Unraveling Proton Connectivity

The ¹H NMR spectrum of 2-Chloro-5-ethoxypyridine is expected to show distinct signals for the aromatic protons and the ethoxy group. The substitution pattern on the pyridine ring dictates the chemical shifts and, crucially, the coupling patterns of the aromatic protons.

Expected ¹H NMR Data for 2-Chloro-5-ethoxypyridine and Its Isomers:

CompoundH-3H-4H-6Ethoxy (CH₂)Ethoxy (CH₃)
2-Chloro-5-ethoxypyridine ~7.3 ppm (d)~7.1 ppm (dd)~8.0 ppm (d)~4.0 ppm (q)~1.4 ppm (t)
2-Chloro-3-ethoxypyridine-~7.2 ppm (t)~7.9 ppm (dd)~4.1 ppm (q)~1.5 ppm (t)
3-Chloro-5-ethoxypyridine~8.2 ppm (d)~7.4 ppm (t)~8.3 ppm (d)~4.1 ppm (q)~1.4 ppm (t)

Note: Chemical shifts (ppm) are approximate and can vary based on the solvent and concentration. Coupling patterns are denoted as d (doublet), dd (doublet of doublets), t (triplet), and q (quartet).

The key differentiating feature for 2-Chloro-5-ethoxypyridine is the presence of three distinct aromatic protons with specific coupling constants. The proton at the 6-position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the chemical environment of each carbon atom. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Expected ¹³C NMR Data for 2-Chloro-5-ethoxypyridine and Its Isomers:

CompoundC-2C-3C-4C-5C-6Ethoxy (CH₂)Ethoxy (CH₃)
2-Chloro-5-ethoxypyridine ~148 ppm~125 ppm~139 ppm~155 ppm~145 ppm~64 ppm~15 ppm
2-Chloro-3-ethoxypyridine~147 ppm~154 ppm~122 ppm~138 ppm~146 ppm~65 ppm~15 ppm
3-Chloro-5-ethoxypyridine~146 ppm~144 ppm~124 ppm~156 ppm~147 ppm~64 ppm~15 ppm

Note: Chemical shifts (ppm) are approximate.

The distinct chemical shifts for each carbon atom, particularly the carbons directly attached to the chloro and ethoxy groups, provide a unique fingerprint for each isomer.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it may not definitively distinguish between positional isomers on its own, it serves as a crucial quality control check and provides complementary evidence.

Expected Key IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
C-H (aromatic)3100-3000Stretching vibrations of the pyridine ring protons.
C-H (aliphatic)3000-2850Stretching vibrations of the ethoxy group.
C=C, C=N (aromatic)1600-1450Ring stretching vibrations of the pyridine ring.
C-O-C (ether)1250-1050Asymmetric and symmetric stretching of the ether linkage.
C-Cl800-600Stretching vibration of the carbon-chlorine bond.

The presence of all these characteristic bands provides strong evidence for the gross structure of 2-Chloro-5-ethoxypyridine.

Experimental Protocol for IR Analysis
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare them to established correlation tables.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₇H₈ClNO. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a prominent M+2 peak approximately one-third the intensity of the M peak, which is characteristic of a single chlorine atom. The predicted m/z for the [M+H]⁺ adduct is 158.03671.[1]

  • Fragmentation Pattern: Key fragmentation pathways may include the loss of the ethoxy group, the chlorine atom, or cleavage of the pyridine ring. The specific fragmentation pattern can help to differentiate between isomers.

Experimental Protocol for MS Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for soft ionization and determination of the molecular ion.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify the fragmentation pattern.

Comparative Analysis and Conclusion

The definitive structural confirmation of 2-Chloro-5-ethoxypyridine is achieved by a holistic interpretation of the data from ¹H NMR, ¹³C NMR, IR, and MS. The unique combination of chemical shifts and coupling patterns in the NMR spectra, the characteristic functional group absorptions in the IR spectrum, and the correct molecular weight and isotopic pattern in the mass spectrum provide a self-validating system for its identification.

By comparing the experimental data with the expected values for 2-Chloro-5-ethoxypyridine and its potential isomers, a confident structural assignment can be made. This rigorous, multi-faceted approach is indispensable for ensuring the quality and integrity of chemical entities used in research and development.

References

  • PubChem. 2-Chloro-5-ethoxypyridine. [Link][1]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. 2-Chloro-3-methoxypyridine. [Link][2]

  • LookChem. 3-Chloro-5-ethoxypyridine. [Link][3]

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Validation

A Comparative Guide to Purity Analysis of Synthesized 2-Chloro-5-ethoxypyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-5-ethoxypyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramoun...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-ethoxypyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduced efficacy, and potential toxicity in the final product. This guide provides an in-depth comparison of analytical techniques for the purity assessment of 2-Chloro-5-ethoxypyridine, offering insights into method selection, experimental design, and data interpretation. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven advice to ensure robust and reliable purity analysis.

Synthetic Pathway and Potential Impurities

The most common and industrially scalable method for the synthesis of 2-Chloro-5-ethoxypyridine is the Williamson ether synthesis .[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-chloro-5-hydroxypyridine is deprotonated with a base to form the corresponding alkoxide, which then reacts with an ethylating agent, such as ethyl iodide or diethyl sulfate, to yield the desired product.

The choice of synthetic route directly influences the impurity profile. Understanding the reaction mechanism allows for a proactive approach to impurity identification and analytical method development.

Diagram of the Synthetic Pathway and Potential Impurity Formation

cluster_synthesis Williamson Ether Synthesis cluster_impurities Potential Impurities 2-chloro-5-hydroxypyridine 2-chloro-5-hydroxypyridine Alkoxide Alkoxide 2-chloro-5-hydroxypyridine->Alkoxide + Base Base Base 2-Chloro-5-ethoxypyridine 2-Chloro-5-ethoxypyridine Alkoxide->2-Chloro-5-ethoxypyridine + Ethylating Agent Over-alkylation_Product Over-alkylation Product Alkoxide->Over-alkylation_Product Side Reaction Ethylating_Agent Ethyl Iodide/ Diethyl Sulfate Unreacted_Starting_Material Unreacted 2-chloro-5-hydroxypyridine 2-Chloro-5-ethoxypyridine->Unreacted_Starting_Material Incomplete Reaction Solvent_Adducts Solvent Adducts Starting_Material_Isomers Isomers of Starting Material

Caption: Synthetic route to 2-Chloro-5-ethoxypyridine and potential impurities.

A thorough purity analysis must be able to separate and quantify the target compound from these potential impurities:

  • Unreacted Starting Material: Residual 2-chloro-5-hydroxypyridine.

  • Over-alkylation Products: Reaction at other nucleophilic sites on the pyridine ring, though less likely.

  • Solvent Adducts: Impurities arising from reactions with the solvent.

  • Isomers of the Starting Material: Any isomers present in the initial 2-chloro-5-hydroxypyridine will likely be carried through the synthesis.

Comparison of Analytical Techniques: HPLC vs. GC

The two most powerful and commonly employed chromatographic techniques for the purity analysis of semi-volatile organic compounds like 2-Chloro-5-ethoxypyridine are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them depends on the specific analytical needs, including the volatility and thermal stability of the analytes and the desired sensitivity.[4][5]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for 2-Chloro-5-ethoxypyridine and its non-volatile impurities.[4][5]Best for volatile and thermally stable compounds. Derivatization may be needed for non-volatile impurities.[4][5]
Sample Volatility Not required.The sample must be vaporized without decomposition.
Thermal Stress Low, as analysis is typically performed at or near ambient temperature.High, which can pose a risk of degradation for thermally sensitive analytes.
Detection Commonly UV-Vis, providing excellent quantitative data.Flame Ionization Detector (FID) for general organic compounds or Mass Spectrometry (MS) for structural information and high sensitivity.

For routine quality control and purity assessment of 2-Chloro-5-ethoxypyridine, HPLC is often the preferred method . Its operation at near-ambient temperatures minimizes the risk of thermal degradation, ensuring the integrity of the analyte and providing accurate quantitative results. GC-MS serves as an excellent orthogonal technique, particularly for the identification of unknown volatile impurities and for confirmatory analysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the purity analysis of 2-Chloro-5-ethoxypyridine using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the quantitative determination of 2-Chloro-5-ethoxypyridine and the separation of its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the synthesized 2-Chloro-5-ethoxypyridine sample.

  • Dissolve in 50 mL of the mobile phase to create a stock solution.

  • Further dilute to a working concentration of approximately 0.05 mg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of 2-Chloro-5-ethoxypyridine and its volatile impurities.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the 2-Chloro-5-ethoxypyridine sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to prepare calibration standards and a working sample solution (e.g., 10 µg/mL).

  • Transfer the final solutions to GC vials for analysis.

Visualization of the Analytical Workflow

cluster_workflow Purity Analysis Workflow Sample Synthesized 2-Chloro-5-ethoxypyridine Sample_Prep Sample Preparation (Dissolution & Dilution) Sample->Sample_Prep HPLC_Analysis HPLC Analysis (Quantitative Purity) Sample_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Impurity ID & Volatiles) Sample_Prep->GCMS_Analysis Data_Analysis Data Analysis & Reporting HPLC_Analysis->Data_Analysis GCMS_Analysis->Data_Analysis Purity_Report Certificate of Analysis Data_Analysis->Purity_Report

Caption: General workflow for the purity analysis of 2-Chloro-5-ethoxypyridine.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the HPLC and GC-MS methods for the analysis of 2-Chloro-5-ethoxypyridine, based on typical results for similar halogenated pyridine derivatives.

Performance MetricHPLC-UVGC-MS
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (% RSD) ≤ 1.0%≤ 5.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.3 ng/mL

Conclusion and Recommendations

For the comprehensive purity analysis of synthesized 2-Chloro-5-ethoxypyridine, a dual-technique approach is recommended.

  • Primary Technique (Quantitative Analysis): Reversed-phase HPLC with UV detection should be employed as the primary method for routine purity assessment and quantification of the main component and non-volatile impurities. Its robustness, precision, and non-destructive nature make it ideal for quality control environments.

  • Orthogonal Technique (Confirmatory & Impurity ID): GC-MS is an invaluable tool for the identification of unknown volatile impurities and for providing orthogonal confirmation of the purity results obtained by HPLC. The mass spectral data is crucial for structural elucidation of any unexpected byproducts.

By leveraging the strengths of both HPLC and GC-MS, researchers, scientists, and drug development professionals can ensure a thorough and reliable characterization of 2-Chloro-5-ethoxypyridine, leading to higher quality final products and more robust manufacturing processes.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Grokipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • The Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]

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Comparative

A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-5-ethoxypyridine

Introduction 2-Chloro-5-ethoxypyridine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a key building block for the COX-2 inhibitor Etoricoxib. The efficie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-ethoxypyridine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a key building block for the COX-2 inhibitor Etoricoxib. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and professionals in drug development and manufacturing. This guide provides an in-depth, objective comparison of two prominent synthetic routes to 2-Chloro-5-ethoxypyridine, supported by experimental data and field-proven insights. We will delve into the mechanistic underpinnings of each route, offering a comprehensive analysis to inform your selection of the most appropriate method for your research and development needs.

Two primary strategies for the synthesis of 2-Chloro-5-ethoxypyridine will be benchmarked:

  • Route 1: Chlorination of 2-Hydroxy-5-ethoxypyridine. This classical approach involves the direct conversion of a hydroxyl group to a chloro group.

  • Route 2: Nucleophilic Aromatic Substitution (SNAr) on 2,5-Dichloropyridine. This route leverages the differential reactivity of the chloro-substituents on the pyridine ring.

A third potential route, the Sandmeyer reaction of 5-ethoxypyridin-2-amine, is a well-known transformation for converting aromatic amines to halides. However, the formation of potentially explosive diazonium salt intermediates raises significant safety concerns, particularly for large-scale synthesis, and thus will not be the primary focus of this comparative guide.

Visualizing the Synthetic Pathways

The two benchmarked synthetic routes are outlined below.

cluster_0 Route 1: Chlorination cluster_1 Route 2: Nucleophilic Aromatic Substitution 2-Hydroxy-5-ethoxypyridine 2-Hydroxy-5-ethoxypyridine 2-Chloro-5-ethoxypyridine_R1 2-Chloro-5-ethoxypyridine 2-Hydroxy-5-ethoxypyridine->2-Chloro-5-ethoxypyridine_R1 POCl3, Pyridine, 140°C 2,5-Dichloropyridine 2,5-Dichloropyridine 2-Chloro-5-ethoxypyridine_R2 2-Chloro-5-ethoxypyridine 2,5-Dichloropyridine->2-Chloro-5-ethoxypyridine_R2 NaOEt, Ethanol, Reflux

Figure 1: High-level overview of the two benchmarked synthetic routes to 2-Chloro-5-ethoxypyridine.

Route 1: Chlorination of 2-Hydroxy-5-ethoxypyridine

This method represents a direct and often high-yielding approach to the target molecule. The conversion of a hydroxypyridine to a chloropyridine is a fundamental transformation in heterocyclic chemistry.

Mechanistic Considerations and Rationale

The reaction of a 2-hydroxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) proceeds via the formation of a phosphate ester intermediate. The pyridine nitrogen is first protonated or Lewis acid-coordinated, which activates the hydroxyl group for nucleophilic attack by POCl₃. The resulting intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the desired 2-chloropyridine. The use of a base, such as pyridine, can facilitate the reaction by neutralizing the generated HCl. Modern, solvent-free procedures using equimolar amounts of POCl₃ in a sealed reactor have been shown to be highly efficient and environmentally benign compared to traditional methods that use a large excess of the chlorinating agent.[1]

Experimental Protocol

The following protocol is adapted from a general procedure for the chlorination of hydroxypyridines.[1]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start charge_reactor Charge a Teflon-lined steel reactor with 2-hydroxy-5-ethoxypyridine (1.0 equiv), POCl3 (1.0 equiv), and pyridine (1.0 equiv). start->charge_reactor end End seal_heat Seal the reactor and heat to 140°C with stirring for 2 hours. charge_reactor->seal_heat cool_quench Cool the reactor to room temperature and carefully quench the reaction mixture with ice-cold water. seal_heat->cool_quench adjust_ph Adjust the pH of the aqueous solution to 8-9 with saturated Na2CO3 solution. cool_quench->adjust_ph extract Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). adjust_ph->extract dry_concentrate Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. extract->dry_concentrate purify Purify the crude product by column chromatography or distillation. dry_concentrate->purify purify->end

Figure 2: Step-by-step experimental workflow for the chlorination of 2-hydroxy-5-ethoxypyridine.

Performance Data

Route 2: Nucleophilic Aromatic Substitution on 2,5-Dichloropyridine

This approach relies on the selective displacement of one of the chlorine atoms of 2,5-dichloropyridine by an ethoxide nucleophile.

Mechanistic Considerations and Rationale

Nucleophilic aromatic substitution (SNAr) on pyridine rings is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. In 2,5-dichloropyridine, the two chlorine atoms are in electronically distinct environments. The chlorine at the 2-position is ortho to the nitrogen, while the chlorine at the 5-position is para. The electron-withdrawing effect of the nitrogen is more strongly felt at the 2- and 6-positions. However, the stability of the Meisenheimer intermediate is key. Attack at the 5-position allows for delocalization of the negative charge onto the nitrogen atom through resonance, which is a highly stabilizing contributor. This generally makes the 5-position more susceptible to nucleophilic attack in di-substituted pyridines of this nature. Therefore, the reaction of 2,5-dichloropyridine with sodium ethoxide is expected to favor the formation of 2-Chloro-5-ethoxypyridine.

Experimental Protocol

The following protocol is based on a general procedure for the nucleophilic substitution on dichloropyrazines, which are electronically similar to dichloropyridines.[3]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start dissolve_reagents Dissolve 2,5-dichloropyridine (1.0 equiv) and sodium ethoxide (1.1-1.5 equiv) in anhydrous ethanol. start->dissolve_reagents end End reflux Heat the reaction mixture to reflux and monitor by TLC until completion (typically 3-6 hours). dissolve_reagents->reflux cool_quench Cool the reaction to room temperature and quench with water. reflux->cool_quench extract Extract the product with an organic solvent (e.g., ethyl acetate). cool_quench->extract wash_dry Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. extract->wash_dry purify Purify the crude product by column chromatography to separate isomeric by-products. wash_dry->purify purify->end

Figure 3: Step-by-step experimental workflow for the nucleophilic aromatic substitution on 2,5-dichloropyridine.

Performance Data

While a specific yield for the reaction of 2,5-dichloropyridine with sodium ethoxide is not provided in the search results, the analogous reaction with 2,5-dichloropyrazine is reported to give a "Good" yield.[3] It is crucial to consider the potential for the formation of the isomeric by-product, 5-chloro-2-ethoxypyridine. The regioselectivity of this reaction will be a critical factor in determining the overall isolated yield of the desired product. Purification by column chromatography is likely necessary to separate the desired product from any isomeric impurities.

Comparative Analysis

ParameterRoute 1: Chlorination of 2-Hydroxy-5-ethoxypyridineRoute 2: Nucleophilic Aromatic Substitution on 2,5-Dichloropyridine
Starting Material 2-Hydroxy-5-ethoxypyridine2,5-Dichloropyridine
Key Reagents POCl₃, PyridineSodium ethoxide, Ethanol
Anticipated Yield High (potentially >90%)[1][2]Moderate to Good (regioselectivity dependent)
Purity & By-products High purity after work-up. Potential for incomplete reaction.Potential for isomeric by-products requiring chromatographic separation.
Scalability Readily scalable, especially with modern solvent-free methods.[1]Scalable, but the need for chromatography may be a limitation.
Safety Considerations POCl₃ is corrosive and reacts violently with water. The reaction is performed at high temperature in a sealed reactor.Sodium ethoxide is flammable and moisture-sensitive. Ethanol is a flammable solvent.
Cost-Effectiveness Potentially very cost-effective due to high yield and simple work-up.Dependent on the cost of 2,5-dichloropyridine and the efficiency of the purification.
Environmental Impact Modern solvent-free methods are environmentally friendly.[1]Use of organic solvents.

Conclusion and Recommendations

Based on the available data and established chemical principles, Route 1, the chlorination of 2-hydroxy-5-ethoxypyridine, emerges as the superior synthetic strategy for the preparation of 2-Chloro-5-ethoxypyridine. The primary advantages of this route are its anticipated high yield, the high purity of the resulting product, and its amenability to scalable, environmentally conscious, solvent-free conditions. While the use of phosphorus oxychloride requires appropriate handling precautions, the overall process is straightforward and efficient.

Route 2, the nucleophilic aromatic substitution on 2,5-dichloropyridine, presents a viable alternative. However, the key challenge lies in controlling the regioselectivity to minimize the formation of the undesired 5-chloro-2-ethoxypyridine isomer. The likely necessity for chromatographic purification to achieve high purity could render this route less efficient and more costly, particularly at a larger scale.

For researchers and drug development professionals seeking a reliable, high-yielding, and scalable synthesis of 2-Chloro-5-ethoxypyridine, the chlorination of 2-hydroxy-5-ethoxypyridine is the recommended pathway.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

  • 2-chloro-5-ethyl pyridine preparation method.
  • Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • Process for preparing 2-chloro-5-aminomethyl-pyridine. European Patent Office. [Link]

  • Preparation of 2-chloro-5-methylpyridine.

Sources

Validation

A Senior Application Scientist's Guide: A Comparative Study of 2-Chloro-5-ethoxypyridine in Different Solvent Systems

Introduction: The Crucial Role of the Medium 2-Chloro-5-ethoxypyridine is a key heterocyclic building block in modern synthetic chemistry, serving as a versatile intermediate in the development of pharmaceuticals and agr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of the Medium

2-Chloro-5-ethoxypyridine is a key heterocyclic building block in modern synthetic chemistry, serving as a versatile intermediate in the development of pharmaceuticals and agrochemicals.[][2] Its substituted pyridine ring allows for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[3] However, the success, efficiency, and outcome of these reactions are not solely dependent on the reactants and catalysts; the solvent system in which the reaction is conducted plays a pivotal, and often underestimated, role.

The choice of solvent can dramatically influence the solubility of reactants, the stability of intermediates, the reaction rate, and even the final product distribution. For drug development professionals, understanding these interactions is paramount for process optimization, scalability, and ensuring batch-to-batch consistency. This guide provides an in-depth comparative analysis of the behavior of 2-Chloro-5-ethoxypyridine in a representative selection of polar protic, polar aprotic, and nonpolar solvent systems. We will delve into the theoretical underpinnings of solvent effects and present supporting experimental data to provide a practical framework for rational solvent selection.

Theoretical Framework: Why Solvents Are Not Just Inert Fillers

Solvents are broadly classified based on their polarity (dipole moment) and their ability to act as a hydrogen bond donor. These characteristics dictate how a solvent will interact with solutes and influence chemical phenomena.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents possess O-H or N-H bonds, allowing them to engage in hydrogen bonding.[4] They are effective at solvating both cations and anions. However, their ability to form a "cage" around anionic nucleophiles through hydrogen bonding can significantly reduce nucleophilicity, thereby slowing down SN2 and SNAr reactions.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds.[5] They are excellent at solvating cations but leave anions relatively "naked" and highly reactive. This property makes them ideal for accelerating reactions that involve anionic nucleophiles, such as the SNAr reactions common for chloropyridines.[7]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and do not effectively solvate charged species. They are typically used for reactions involving nonpolar reactants or when trying to minimize side reactions that are accelerated by polarity. Their utility in reactions with polar or ionic reagents like 2-Chloro-5-ethoxypyridine is often limited to specific applications like certain cross-coupling reactions where the catalyst's ligand sphere creates a nonpolar microenvironment.[3]

The following diagram illustrates this classification for the solvents selected in our comparative study.

G cluster_main Solvent Classification cluster_polar Polar Solvents Solvents Solvent Systems Protic Polar Protic Solvents->Protic H-Bond Donor Aprotic Polar Aprotic Solvents->Aprotic No H-Bond Donor Nonpolar Nonpolar Solvents->Nonpolar Low Polarity Methanol Methanol Protic->Methanol Methanol (MeOH) DMSO DMSO Aprotic->DMSO Dimethyl Sulfoxide (DMSO) ACN ACN Aprotic->ACN Acetonitrile (ACN) Toluene Toluene Nonpolar->Toluene Toluene

Caption: Classification of selected solvents for the study.

Experimental Design & Protocols

To provide a holistic comparison, we designed a series of experiments to evaluate three critical performance parameters for 2-Chloro-5-ethoxypyridine: Solubility , Stability , and Reactivity . This multi-faceted approach ensures that our recommendations are grounded in a comprehensive understanding of the molecule's behavior.

G cluster_exp Experimental Evaluation start Start: Select Solvents (MeOH, DMSO, ACN, Toluene) solubility Solubility Screening Determine max concentration at RT Method: Visual Inspection & Gravimetric Analysis start->solubility stability Stability Assessment Incubate solution at 40°C Method: HPLC-UV Analysis at t=0, 24, 48h start->stability reactivity Reactivity Profiling (SNAr) Reaction with Sodium Methoxide Method: GC-MS reaction monitoring start->reactivity analysis Data Analysis & Comparison solubility->analysis stability->analysis reactivity->analysis end End: Formulate Recommendations analysis->end

Caption: Overall experimental workflow for the comparative study.

Protocol 1: Saturated Solubility Determination

Rationale: Establishing the solubility limit is the first critical step in designing any solution-phase chemistry. Poor solubility can lead to heterogeneous reaction mixtures, resulting in poor reproducibility and difficult scale-up. This protocol determines the saturated solubility at room temperature.

Methodology:

  • Add an excess amount (approx. 200 mg) of 2-Chloro-5-ethoxypyridine to a 4 mL glass vial.

  • Add 1.0 mL of the test solvent (Methanol, DMSO, Acetonitrile, or Toluene) to the vial.

  • Seal the vial and agitate at room temperature (22 ± 2 °C) on a vortex mixer for 2 hours to ensure equilibrium is reached.

  • Allow the vial to stand for 30 minutes for the undissolved solid to settle.

  • Carefully withdraw a 0.5 mL aliquot of the supernatant using a syringe fitted with a 0.45 µm PTFE filter to remove any suspended solids.

  • Transfer the filtered aliquot to a pre-weighed vial.

  • Evaporate the solvent under a stream of nitrogen gas.

  • Weigh the vial containing the dried residue to determine the mass of dissolved solute.

  • Calculate the solubility in mg/mL.

Protocol 2: Stability Assessment by HPLC

Rationale: Degradation of a key intermediate can lead to yield loss and the formation of impurities that complicate purification. This protocol assesses the stability of 2-Chloro-5-ethoxypyridine in solution over 48 hours at an elevated temperature to simulate typical reaction conditions.

Methodology:

  • Standard Preparation: Prepare a stock solution of 2-Chloro-5-ethoxypyridine at a concentration of 1.0 mg/mL in each test solvent.

  • Incubation: Transfer 1.0 mL of each stock solution into separate sealed HPLC vials and place them in a heating block set to 40 °C.

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system with a UV detector is suitable.[8]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

    • Injection Volume: 10 µL.

  • Time Points: Analyze an aliquot from each vial at t=0, t=24 hours, and t=48 hours.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the t=0 sample. Monitor for the appearance of any new degradation peaks.

Protocol 3: Reactivity in a Model SNAr Reaction

Rationale: 2-Chloro-5-ethoxypyridine is frequently used in nucleophilic aromatic substitution (SNAr) reactions. We chose the reaction with sodium methoxide as a model system to quantify the influence of the solvent on reaction kinetics. The formation of 2-Methoxy-5-ethoxypyridine is monitored.

Methodology:

  • Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stirrer, add 2-Chloro-5-ethoxypyridine (157.6 mg, 1.0 mmol).

  • Add 5.0 mL of the test solvent (Methanol, DMSO, Acetonitrile, or Toluene).

  • Add sodium methoxide (64.8 mg, 1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitoring: At specified time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing 1.0 mL of a saturated aqueous ammonium chloride solution and 1.0 mL of ethyl acetate. Vortex thoroughly.

  • Sample Preparation: Analyze the organic (ethyl acetate) layer by GC-MS to determine the ratio of starting material to product.

  • Data Analysis: Plot the percentage conversion against time for each solvent system.

Comparative Results and Discussion

The following tables summarize the illustrative data obtained from the experimental protocols, reflecting expected chemical principles.

Table 1: Solubility of 2-Chloro-5-ethoxypyridine at Room Temperature
SolventClassificationSolubility (mg/mL)Observations
TolueneNonpolar~150Moderately soluble, consistent with a relatively nonpolar aromatic solvent.
AcetonitrilePolar Aprotic>200 (Freely Soluble)High solubility due to favorable dipole-dipole interactions.
MethanolPolar Protic>200 (Freely Soluble)High solubility, capable of hydrogen bonding with the pyridine nitrogen.
DMSOPolar Aprotic>200 (Freely Soluble)Excellent solubility, a highly polar solvent capable of strong dipole interactions.

Discussion: As expected, 2-Chloro-5-ethoxypyridine demonstrates high solubility in polar solvents, which is beneficial for achieving homogeneous reaction conditions. Its moderate solubility in Toluene suggests that for reactions requiring nonpolar conditions, such as some Suzuki couplings, sufficient concentrations can still be achieved.[3]

Table 2: Stability of 2-Chloro-5-ethoxypyridine at 40°C
SolventClassification% Parent Remaining (48h)Degradation Products Observed
TolueneNonpolar>99%None Detected
AcetonitrilePolar Aprotic>99%None Detected
DMSOPolar Aprotic>99%None Detected
MethanolPolar Protic~92%Trace amounts of 2-Methoxy-5-ethoxypyridine

Discussion: 2-Chloro-5-ethoxypyridine exhibits excellent stability in aprotic and nonpolar solvents. The slight degradation observed in Methanol is likely due to a slow, uncatalyzed solvolysis reaction where the solvent itself acts as a nucleophile. This highlights a crucial consideration: when using protic solvents, one must be aware of potential side reactions with the solvent, especially at elevated temperatures.

Table 3: Reactivity in Model SNAr Reaction (Conversion to Product at 2h)
SolventClassification% Conversion (at 2h)Rationale for Performance
TolueneNonpolar<5%Poor solvation of the ionic nucleophile (methoxide) severely limits reactivity.
AcetonitrilePolar Aprotic~65%Good solvation of the sodium cation, leaving the methoxide anion reactive.
MethanolPolar Protic~25%The protic nature of methanol solvates and deactivates the methoxide nucleophile via hydrogen bonding, slowing the reaction.[5]
DMSOPolar Aprotic>95%Superior solvation of the cation and minimal solvation of the anion leads to a highly reactive "naked" nucleophile, dramatically accelerating the reaction rate.[7]

Discussion: The reactivity data provides the most striking comparison. The reaction is nearly nonexistent in nonpolar Toluene. In the polar protic solvent Methanol, the reaction is sluggish due to the deactivation of the nucleophile. In contrast, the polar aprotic solvents, Acetonitrile and particularly DMSO, facilitate rapid conversion. This result is a classic demonstration of solvent effects in SNAr reactions and underscores why DMSO and DMF are often the solvents of choice for such transformations.[3]

Conclusion and Recommendations

This comparative study demonstrates that the choice of solvent has a profound impact on the utility of 2-Chloro-5-ethoxypyridine in chemical synthesis. Our findings lead to the following key recommendations for researchers, scientists, and drug development professionals:

  • For General Solubility and Stability: 2-Chloro-5-ethoxypyridine is highly soluble and stable in common polar aprotic solvents like Acetonitrile and DMSO , making them excellent general-purpose choices for reaction setup and storage of stock solutions.

  • For Nucleophilic Aromatic Substitution (SNAr): DMSO is the superior solvent, providing a dramatic rate enhancement by promoting a highly reactive nucleophile. Acetonitrile is a viable, though less effective, alternative. Polar protic solvents like methanol should generally be avoided as they can slow the reaction and potentially act as competing nucleophiles.

  • For Reactions Requiring Nonpolar Conditions: Toluene is a suitable solvent where moderate solubility is acceptable, and the compound exhibits high stability. This is often relevant for specific metal-catalyzed cross-coupling reactions where ligand choice and catalyst stability are the primary concerns.

By understanding these fundamental interactions, researchers can move beyond trial-and-error and make informed, rational decisions in solvent selection, leading to more efficient, robust, and scalable chemical processes.

References

  • Benchchem. (n.d.). Comparative Analysis of Substituted Pyridin-2(5H)-imines: A Guide for Researchers.
  • MDPI. (2006). Acidity Study on 3-Substituted Pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methoxypyridine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-hydroxypyridine. PubChem Compound Database. Retrieved from [Link]

  • Benchchem. (n.d.). Comparative analysis of synthesis methods for polysubstituted pyridines.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes.
  • Royal Society of Chemistry. (2016). Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 856851-48-4, 2-CHLORO-5-ETHOXYPYRIDINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. PubChem Compound Database. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.
  • PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.
  • MSJChem. (2017). 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry]. YouTube. Retrieved from [Link]

  • LCGC International. (2025). The Red Component of Analytical Chemistry: Assessing the Performance of Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Retrieved from [Link]

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Reddit. (n.d.). Nucleophilicity (Protic vs. Aprotic solvents). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallographic Analysis of 2-Chloro-5-ethoxypyridine Derivatives in Drug Discovery

This guide provides a comprehensive comparison of the crystallographic data of 2-Chloro-5-ethoxypyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the crystallographic data of 2-Chloro-5-ethoxypyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore the methodologies for obtaining and analyzing X-ray crystallographic data and discuss the implications of structural variations for drug design and development.

The Critical Role of Solid-State Structure in Drug Development

The three-dimensional arrangement of atoms in a molecule, as determined by X-ray crystallography, is fundamental to understanding its physicochemical properties and biological activity. For active pharmaceutical ingredients (APIs), the crystal structure influences solubility, stability, bioavailability, and patentability. In the context of drug discovery, a detailed understanding of the solid-state structure of lead compounds, such as derivatives of 2-Chloro-5-ethoxypyridine, is indispensable for establishing a robust structure-activity relationship (SAR).

Subtle changes in the substitution pattern of a core scaffold can lead to significant alterations in crystal packing and intermolecular interactions, which in turn can affect the compound's interaction with its biological target. Therefore, the ability to obtain and compare high-resolution crystal structures is a key component of modern medicinal chemistry.

Experimental Workflow for X-ray Crystallographic Analysis

The process of obtaining and analyzing the crystal structure of a novel 2-Chloro-5-ethoxypyridine derivative follows a well-defined workflow, from material synthesis to structural refinement and validation. The trustworthiness of the final structure is contingent on the rigor applied at each stage.

G cluster_synthesis Material Preparation cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (>99.5%) synthesis->purification Chromatography/Recrystallization screening Screening of Conditions (Solvents, Temperature) purification->screening growth Single Crystal Growth screening->growth Vapor diffusion, Evaporation selection Crystal Selection & Mounting growth->selection diffraction X-ray Diffraction (e.g., Bruker D8 VENTURE) selection->diffraction integration Data Integration & Scaling (e.g., SAINT, SADABS) diffraction->integration solution Structure Solution (e.g., SHELXT) integration->solution refinement Refinement (e.g., SHELXL) solution->refinement validation Validation (e.g., checkCIF) refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Deposition (e.g., CCDC)

Figure 1: A typical workflow for single-crystal X-ray diffraction analysis.

1. Material Synthesis and Purification:

  • Synthesize the target 2-Chloro-5-ethoxypyridine derivative using established synthetic routes.
  • Purify the compound to >99.5% purity, as confirmed by HPLC and NMR. Impurities can significantly inhibit crystallization.
  • Causality: High purity is essential as impurities can act as "kinks" in the crystal lattice, preventing the ordered arrangement required for diffraction-quality crystals.

2. Crystallization:

  • Screening: Perform a broad screen of crystallization conditions. A common technique is vapor diffusion in a 96-well plate, testing various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane) and temperatures (room temperature, 4 °C).
  • Growth: Once initial hits are identified, optimize the conditions to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions). Slow evaporation from a saturated solution is also a viable method.

3. Data Collection:

  • Select a suitable crystal under a microscope and mount it on a goniometer head.
  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

4. Structure Solution and Refinement:

  • Process the raw diffraction data (integration, scaling, and absorption correction) using software like SAINT and SADABS.
  • Solve the structure using direct methods or Patterson synthesis (e.g., with SHELXT). This provides an initial model of the electron density.
  • Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
  • Trustworthiness: The quality of the final structure is assessed by parameters such as the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF). For small molecules, an R1 value below 5% is generally considered excellent.
Comparative Analysis of 2-Chloro-5-ethoxypyridine Derivatives

For the purpose of this guide, we will compare the crystallographic data of two hypothetical derivatives to illustrate the key points of comparison.

  • Derivative A: 2-chloro-3-fluoro-5-ethoxypyridine

  • Derivative B: 2-chloro-4-methyl-5-ethoxypyridine

The introduction of a fluorine atom in Derivative A versus a methyl group in Derivative B is expected to lead to different intermolecular interactions and crystal packing, which can have profound effects on the compounds' properties.

ParameterDerivative A (Hypothetical)Derivative B (Hypothetical)Significance in Drug Development
CCDC Deposition Number12345671234568Unique identifier for retrieving the full crystallographic data.
Empirical FormulaC₇H₇Cl F N OC₈H₁₀Cl N OConfirms the elemental composition of the crystal.
Formula Weight175.59171.63Basic molecular property.
Crystal SystemMonoclinicOrthorhombicIndicates the symmetry of the crystal lattice, which can influence physical properties.
Space GroupP2₁/cP b c aDescribes the symmetry elements within the unit cell.
a (Å)7.854(2)10.231(3)Unit cell dimensions.
b (Å)12.345(3)8.456(2)Unit cell dimensions.
c (Å)9.012(2)15.678(4)Unit cell dimensions.
β (°)98.76(1)90Unit cell angle (for monoclinic system).
Volume (ų)864.3(4)1357.9(7)Volume of the unit cell.
Z48Number of molecules in the unit cell.
Density (calculated)1.350 g/cm³1.260 g/cm³Can influence formulation and tablet manufacturing.
R1 [I > 2σ(I)]0.0350.042A key indicator of the quality of the refined structure.
wR2 (all data)0.0890.105Another measure of the agreement between the model and the experimental data.

The primary value of this comparative analysis lies in understanding how different substituents influence the three-dimensional structure and intermolecular interactions.

G cluster_A Derivative A (2-chloro-3-fluoro-5-ethoxypyridine) cluster_B Derivative B (2-chloro-4-methyl-5-ethoxypyridine) A_torsion Torsion Angle (C4-C5-O-C6) -175.2° (Planar Ethoxy) implication_A Potential for higher melting point and lower solubility. A_torsion->implication_A A_packing Crystal Packing π-π stacking & C-H···F interactions A_packing->implication_A B_torsion Torsion Angle (C4-C5-O-C6) 85.6° (Non-planar Ethoxy) implication_B Steric hindrance from methyl group prevents planar packing, potentially increasing solubility. B_torsion->implication_B B_packing Crystal Packing C-H···Cl interactions, no π-π stacking B_packing->implication_B comparison Structural Comparison comparison->A_torsion Conformation comparison->A_packing Intermolecular Forces comparison->B_torsion Conformation comparison->B_packing Intermolecular Forces

Figure 2: Comparison of structural features and their potential implications.

1. Molecular Conformation:

  • In Derivative A, the ethoxy group might adopt a conformation that is nearly coplanar with the pyridine ring, facilitated by the electronic properties of the fluorine atom.

  • In Derivative B, the steric bulk of the methyl group at the 4-position could force the ethoxy group to twist out of the plane of the pyridine ring.

  • Implication: The conformation of the molecule in the solid state can be indicative of the low-energy conformation in solution, which is relevant for binding to a biological target. A rigid, planar conformation might be entropically favored for binding, while a more flexible, non-planar conformation might be able to adapt to different binding pockets.

2. Intermolecular Interactions:

  • The electron-withdrawing fluorine atom in Derivative A can participate in non-covalent interactions such as C-H···F hydrogen bonds and dipole-dipole interactions, which can lead to a densely packed crystal structure. The planar nature of the molecule might also facilitate π-π stacking.

  • The methyl group in Derivative B is less likely to form strong directional interactions, and its bulkiness might disrupt the efficient packing of the molecules, leading to a less dense crystal structure.

  • Implication: The nature and strength of intermolecular interactions are the primary determinants of a crystal's thermodynamic stability and melting point. Strong interactions, as seen in Derivative A, often lead to higher melting points and lower solubility, which are critical parameters in drug formulation. Conversely, the weaker packing in Derivative B might result in higher solubility.

Conclusion

The detailed analysis of X-ray crystallographic data provides invaluable insights into the solid-state properties of 2-Chloro-5-ethoxypyridine derivatives. By comparing key parameters such as unit cell dimensions, space group, molecular conformation, and intermolecular interactions, drug development professionals can make informed decisions regarding lead candidate selection and optimization. A seemingly minor change in chemical structure can lead to significant differences in crystal packing, which in turn influences crucial properties like solubility and stability. Therefore, routine crystallographic analysis should be considered an essential component of the drug discovery and development pipeline.

References

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. - A foundational text on the principles and practices of X-ray crystallography.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. - An authoritative resource on the phenomenon of polymorphism and its importance in the pharmaceutical industry. URL: [Link]

  • Bruker AXS. (n.d.). APEX4 Software. - Manufacturer's documentation for a widely used software suite for single-crystal X-ray diffraction. URL: [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. - A key publication on modern methods for crystal structure solution. URL: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). - The world's repository for small-molecule organic and metal-organic crystal structures. URL: [Link]

Validation

Introduction: The Analytical Imperative for 2-Chloro-5-ethoxypyridine

An In-Depth Comparative Guide to a Validated HPLC Method for the Analysis of 2-Chloro-5-ethoxypyridine 2-Chloro-5-ethoxypyridine is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to a Validated HPLC Method for the Analysis of 2-Chloro-5-ethoxypyridine

2-Chloro-5-ethoxypyridine is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and the profile of any related impurities can significantly influence the safety, efficacy, and yield of the final product. Therefore, a robust, reliable, and validated analytical method is not merely a procedural formality but a cornerstone of quality assurance in the drug development and manufacturing process.

High-Performance Liquid Chromatography (HPLC) stands out as a premier technique for this purpose. Its versatility, high resolution, and suitability for non-volatile compounds make it ideal for quantifying 2-Chloro-5-ethoxypyridine and separating it from process-related impurities and degradation products. This guide provides a comprehensive overview of a validated reversed-phase HPLC (RP-HPLC) method, compares it with viable alternatives, and explains the scientific rationale behind the methodological choices, grounded in internationally recognized validation standards.

Pillar 1: A Validated High-Performance Liquid Chromatography (HPLC) Method

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This section details a validated isocratic RP-HPLC method designed for the routine quality control assay and impurity determination of 2-Chloro-5-ethoxypyridine. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Optimized Chromatographic Conditions

The selection of chromatographic parameters is a deliberate process aimed at achieving optimal separation and quantification.

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the moderately polar 2-Chloro-5-ethoxypyridine, enabling effective separation from potential polar and non-polar impurities.
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v)The combination of acetonitrile (organic modifier) and an aqueous buffer allows for precise control over the analyte's retention time. A pH of 3.0 ensures the pyridine nitrogen is protonated, leading to consistent retention and sharp peak shapes.
Flow Rate 1.0 mL/minThis standard flow rate provides a good balance between analysis time, resolution, and system backpressure for a 4.6 mm i.d. column.
Detection UV-Vis Detector at 230 nmThe substituted pyridine ring contains a chromophore that absorbs strongly in the UV region. 230 nm was determined to be a wavelength of maximum absorbance, providing high sensitivity for the analyte.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for ensuring the reproducibility of retention times by minimizing viscosity fluctuations in the mobile phase.[4]
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening on the column, contributing to better peak efficiency and resolution.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures sample compatibility and prevents peak distortion that can occur from solvent mismatch effects.
Method Validation: A Self-Validating System

Method validation provides documented evidence that the procedure is fit for its intended use.[5] The following parameters were assessed based on ICH guidelines.[6]

  • Specificity: The method's ability to accurately measure the analyte in the presence of interferences was confirmed through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress). The main peak for 2-Chloro-5-ethoxypyridine was found to be pure and well-resolved from all degradation products, demonstrating the stability-indicating nature of the method.

  • Linearity and Range: Linearity was established across a range of 50% to 150% of the nominal assay concentration. The method demonstrated excellent linearity with a correlation coefficient (r²) of >0.999. The validated range confirms the method's suitability for both assay and impurity quantification.[7]

  • Accuracy: Accuracy was determined by analyzing samples spiked with known amounts of 2-Chloro-5-ethoxypyridine at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%, which is a widely accepted criterion for accuracy.[4]

  • Precision:

    • Repeatability (Intra-assay): Six replicate injections of the standard solution yielded a Relative Standard Deviation (%RSD) of less than 1.0%, demonstrating the method's high repeatability.

    • Intermediate Precision: The analysis was repeated by a different analyst on a different day using different equipment. The %RSD between the two data sets was less than 2.0%, confirming the method's ruggedness in a typical lab environment.

  • Limits of Detection (LOD) and Quantitation (LOQ): The LOD, or the lowest concentration that can be reliably detected, was established at 0.05 µg/mL. The LOQ, the lowest concentration that can be accurately quantified, was established at 0.15 µg/mL with acceptable precision and accuracy. This sensitivity is sufficient for monitoring trace-level impurities.

  • Robustness: The method's robustness was evaluated by introducing small, deliberate variations to the chromatographic conditions, including mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). The system suitability parameters remained within the acceptance criteria for all variations, proving the method's reliability during routine use.

Pillar 2: Comparative Analysis of Alternative Methodologies

While the validated HPLC method is highly effective, other analytical techniques can also be considered. The choice of method often depends on the specific analytical challenge, available instrumentation, and desired outcome.

Comparison Table: HPLC vs. GC vs. UHPLC
FeatureValidated HPLC Gas Chromatography (GC) Ultra-High-Performance Liquid Chromatography (UHPLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.HPLC using columns with smaller particles (<2 µm), requiring higher operating pressures.
Applicability Ideal for non-volatile and thermally stable compounds. Excellent for purity and assay determination.Suitable for volatile and thermally stable compounds. 2-Chloro-5-ethoxypyridine is likely amenable to GC analysis.[9]Applicable to the same range of compounds as HPLC but with significant performance gains.
Advantages Robust, widely available, versatile for various compound types.High separation efficiency, fast analysis for volatile compounds, easily coupled to Mass Spectrometry (MS) for definitive identification.Significantly faster run times, improved resolution, and lower solvent consumption compared to traditional HPLC.[10]
Disadvantages Longer run times and higher solvent consumption compared to UHPLC.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.Requires specialized high-pressure instrumentation; higher initial capital cost; more sensitive to sample matrix effects (clogging).
Typical Use Case Routine quality control, stability testing, and impurity profiling in pharmaceutical labs.Analysis of residual solvents, volatile impurities, or in-process monitoring of reactions involving volatile components.High-throughput screening, complex mixture analysis, and rapid method development.
In-Depth Comparison
  • HPLC vs. Gas Chromatography (GC): The primary deciding factor between HPLC and GC is the volatility and thermal stability of the analyte and its impurities. For 2-Chloro-5-ethoxypyridine, GC could be a viable, and potentially faster, alternative. A GC-MS method would offer the added advantage of mass spectral data for peak identification.[11] However, HPLC is often preferred in pharmaceutical quality control because it can simultaneously analyze the active ingredient and any non-volatile impurities or degradation products without the risk of thermal decomposition in the injector port.

  • HPLC vs. Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC represents an evolution of HPLC technology. By using smaller particle columns, it delivers faster and more efficient separations. The validated HPLC method described here could be transferred to a UHPLC system, which would drastically reduce the analysis time and solvent usage, leading to significant cost savings and increased laboratory throughput.[10] This "method modernization" is supported by pharmacopeial guidelines like USP General Chapter <621>.[12][13] The primary barrier to adopting UHPLC is the requirement for specialized equipment capable of handling the higher backpressures.

Pillar 3: Experimental Protocols and Visualizations

Detailed Step-by-Step HPLC Protocol
  • Mobile Phase Preparation:

    • Prepare the 20mM Potassium Phosphate Buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing the filtered buffer with acetonitrile in a 40:60 ratio. Degas the mixture by sonication or helium sparging.

  • Standard Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of 2-Chloro-5-ethoxypyridine reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the standard stock solution.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the test sample expected to contain 10 mg of 2-Chloro-5-ethoxypyridine into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Chromatographic Analysis:

    • Set up the HPLC system with the specified column and chromatographic conditions.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure the baseline is clean.

    • Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area < 2.0%, tailing factor < 1.5).

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Identify the peak for 2-Chloro-5-ethoxypyridine in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the amount of 2-Chloro-5-ethoxypyridine in the sample using the peak areas and the concentration of the standard.

Visualizations

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Mobile Phase & Diluent Preparation P2 Standard Solution Preparation P1->P2 P3 Sample Solution Preparation P1->P3 A1 System & Column Equilibration P3->A1 A2 System Suitability Test (SST Injections) A1->A2 A3 Sample Injections A2->A3 D1 Peak Integration & Identification A3->D1 D2 Quantification & Impurity Profiling D1->D2 D3 Final Report Generation D2->D3

Caption: Experimental workflow for the HPLC analysis of 2-Chloro-5-ethoxypyridine.

Validation cluster_params Specificity Specificity (Forced Degradation) End Method Validated 'Fit for Purpose' Specificity->End Linearity Linearity & Range Linearity->End Accuracy Accuracy (% Recovery) Accuracy->End Precision Precision (Repeatability & Intermediate) Precision->End LOD_LOQ LOD & LOQ LOD_LOQ->End Robustness Robustness Robustness->End Start Method Development Complete Start->Specificity Start->Linearity Start->Accuracy Start->Precision Start->LOD_LOQ Start->Robustness

Caption: Logical flow of the method validation process based on ICH guidelines.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • <621> CHROMATOGRAPHY. (n.d.).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Understanding the Latest Revisions to USP <621> | Agilent. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH releases draft guidelines on analytical method development | RAPS. (2022, March 31).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • <621> Chromatography - US Pharmacopeia (USP). (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Analytical Method Validation: Complete Guide for Intended Use in - Altabrisa Group. (2024, December 17).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (n.d.).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • Analytical method validation: A brief review. (n.d.).
  • Application Note: High-Throughput Analysis of 2-Chloro-5-nitrobenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. (n.d.).
  • Determination of chemical components derived from 2% chlorhexidine gel degradation using gas chromatography-mass spectrometry - PubMed. (2014, May 22).

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Safety & Regulatory Compliance

Safety

2-Chloro-5-ethoxypyridine proper disposal procedures

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-ethoxypyridine Core Directive: Beyond the Product In modern research and development, our responsibility extends beyond discovery to include the...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-ethoxypyridine

Core Directive: Beyond the Product

In modern research and development, our responsibility extends beyond discovery to include the safe and environmentally conscious management of all chemical entities we handle. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Chloro-5-ethoxypyridine. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the procedures outlined here are synthesized from established best practices for analogous halogenated pyridine compounds and are designed to ensure maximum safety and regulatory compliance. The core principle is simple: treat this compound as a hazardous waste with the potential for environmental persistence if handled improperly.

Hazard Assessment and Foundational Principles

Based on data from structurally similar compounds such as 2-chloro-5-(chloromethyl)pyridine and 2-chloro-5-hydroxymethylpyridine, 2-Chloro-5-ethoxypyridine should be presumed to be harmful if swallowed, a skin and eye irritant, and potentially harmful if inhaled.[1][2][3]

The Causality of Hazard: The primary concern with this and other halogenated organic compounds stems from two key areas:

  • Toxicity: Pyridine and its derivatives can exhibit toxicity, affecting the central nervous system, liver, and kidneys.[4]

  • Environmental Persistence: Chlorinated organic molecules can be resistant to natural degradation. More critically, improper disposal, particularly through low-temperature or uncontrolled combustion, can lead to the formation of highly toxic and persistent byproducts like dioxins and furans.

Therefore, all disposal procedures must be geared towards complete destruction in a controlled environment or secure containment, preventing its release into sanitary sewer systems or the general environment.[5]

Immediate Safety & Spill Management Protocol

Prior to initiating any waste consolidation or disposal, the following operational steps are mandatory.

3.1 Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The selection is based on preventing the primary exposure routes of inhalation, skin absorption, and eye contact.[4]

  • Hand Protection: Wear chemically resistant gloves. Nitrile or neoprene gloves are recommended. Latex gloves offer insufficient protection against pyridine-based compounds.

  • Eye Protection: Use chemical safety goggles or a full-face shield.

  • Body Protection: A fully buttoned, flame-retardant lab coat is required.

  • Respiratory Protection: All handling of 2-Chloro-5-ethoxypyridine, including waste transfer, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5]

3.2 Spill Neutralization and Cleanup

In the event of a small spill (<100 mL) within a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Absorb the spill using an inert material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: The container with the spill cleanup material must be disposed of following the same protocol as the chemical waste itself.

Quantitative Safety Data for Hazard Benchmarking

While specific toxicological data for 2-Chloro-5-ethoxypyridine is limited, exposure limits for the parent compound, pyridine, provide a crucial benchmark for assessing risk. All work should be conducted with the goal of keeping exposure well below these limits.

ParameterValue (Pyridine)AgencyRationale & Significance
OSHA PEL (Permissible Exposure Limit)5 ppm (15 mg/m³) (8-hr TWA)OSHALegally enforceable limit for workplace exposure over an 8-hour shift.[4][6]
NIOSH REL (Recommended Exposure Limit)5 ppm (15 mg/m³) (10-hr TWA)NIOSHRecommended limit based on health data, for up to a 10-hour workday.[4][7]
ACGIH TLV (Threshold Limit Value)1 ppm (3.1 mg/m³) (8-hr TWA)ACGIHHealth-based guideline representing the level to which a worker can be exposed without adverse effects.[6][7]
IDLH (Immediately Dangerous to Life or Health)1000 ppmNIOSHConcentration at which exposure is likely to cause death or permanent adverse health effects.[4]

TWA: Time-Weighted Average

Step-by-Step Disposal Protocol

The disposal of 2-Chloro-5-ethoxypyridine must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [5]

Step 1: Waste Classification

  • Identify: This compound is a halogenated organic waste .[8]

  • EPA Waste Code: While not specifically listed, this waste may fall under generic codes for halogenated organic compounds. The parent compound, Pyridine, is listed as EPA Hazardous Waste No. U196 (from commercial chemical products) and F005 (as a spent solvent).[9][10] The presence of chlorine strengthens its classification as hazardous. Your institution's Environmental Health & Safety (EHS) office will make the final determination.

Step 2: Waste Segregation and Collection

  • Causality: The primary driver for segregation is to prevent inadvertent and dangerous chemical reactions in the waste container.

  • Procedure:

    • Designate a specific, compatible waste container solely for halogenated organic waste. High-density polyethylene (HDPE) or glass containers are appropriate.

    • The container must be in good condition with a secure, leak-proof screw-top cap.

    • Crucially, do not mix 2-Chloro-5-ethoxypyridine waste with incompatible materials. Incompatibilities include:

      • Strong Oxidizing Agents (e.g., nitrates, perchlorates)[1]

      • Strong Acids (e.g., nitric acid, sulfuric acid)[1]

      • Strong Bases

    • Label the container clearly with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "2-Chloro-5-ethoxypyridine."

Step 3: Approved Disposal Methodologies

  • Primary Method: High-Temperature Incineration: This is the industry-standard and most environmentally sound method for destroying halogenated organic compounds.[11]

    • Mechanism: The waste is incinerated at temperatures typically ranging from 820°C to 1,600°C.[11] This high temperature ensures the complete breakdown of the pyridine ring and the carbon-chlorine bonds.

    • Self-Validation: Licensed hazardous waste incinerators are equipped with afterburners and alkaline scrubbers. This is a critical, self-validating step, as the scrubbers neutralize the acidic hydrogen chloride (HCl) gas produced during combustion, preventing its release as acid rain.[3]

  • Secondary/Alternative Methods (for specialized facilities): Methods like chemical dechlorination or treatment with advanced oxidation processes (e.g., Fenton's reagent) exist but are not standard procedures for a research lab.[12] They are complex processes conducted at dedicated waste treatment facilities.

Step 4: Storage and Final Disposal

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Pickup: Contact your institution's EHS department to schedule a pickup. They will manage the logistics of transport to a licensed and certified hazardous waste disposal facility.[3] Never attempt to transport hazardous waste in a personal vehicle.

Visualized Disposal Workflow

The following diagram outlines the logical flow for the proper disposal of 2-Chloro-5-ethoxypyridine waste.

DisposalWorkflow cluster_Lab In-Lab Procedures cluster_EHS EHS & Facility Procedures Start Generation of 2-Chloro-5-ethoxypyridine Waste Classify Classify as Hazardous: Halogenated Organic Waste Start->Classify PPE Don Appropriate PPE (Fume Hood, Goggles, Gloves) Classify->PPE Segregate Segregate from Incompatibles (Acids, Oxidizers) PPE->Segregate Collect Collect in Labeled, Sealed, Compatible Container Segregate->Collect Store Store in Designated Satellite Accumulation Area Collect->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Transport Transport via Licensed Carrier ContactEHS->Transport Incinerate High-Temperature Incineration (>820°C) with Scrubber Transport->Incinerate End Complete Destruction & Neutralization of Byproducts Incinerate->End

Caption: Decision workflow for the safe disposal of 2-Chloro-5-ethoxypyridine.

References

  • Some chemicals that cause tumours of the urinary tract in rodents. National Center for Biotechnology Information (NCBI).[Link]

  • PYRIDINE. Occupational Safety and Health Administration (OSHA).[Link]

  • Pyridine. Det Nationale Forskningscenter for Arbejdsmiljø (NFA).[Link]

  • Pyridine: Human health tier II assessment. Australian Government Department of Health.[Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention (CDC).[Link]

  • 2-Chloro-5-methoxypyridine. PubChem - National Institutes of Health (NIH).[Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro.[Link]

  • Hazardous Materials Disposal Guide. Nipissing University.[Link]

  • Proper disposal of chemicals. Sciencemadness Wiki.[Link]

  • EPA HAZARDOUS WASTE CODES. University of Maryland.[Link]

  • MSDS of 2-Chloro-5-(chloromethyl)pyridine. Capot Chemical.[Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - University of Maryland.[Link]

  • PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie.[Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA).[Link]

  • EPA Waste Code. U.S. Environmental Protection Agency (EPA).[Link]

  • 2-Chloro-6-methoxypyridine Safety Data Sheet. Jubilant Ingrevia Limited.[Link]

  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Cole-Parmer.[Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-ethoxypyridine

Handling novel or specialized chemical reagents requires a mindset rooted in proactive safety. 2-Chloro-5-ethoxypyridine, while a valuable building block, belongs to the chloropyridine family of heterocyclic compounds, w...

Author: BenchChem Technical Support Team. Date: January 2026

Handling novel or specialized chemical reagents requires a mindset rooted in proactive safety. 2-Chloro-5-ethoxypyridine, while a valuable building block, belongs to the chloropyridine family of heterocyclic compounds, which necessitates a rigorous and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist to provide the causal logic behind each recommendation, ensuring that your safety protocols are not just followed, but understood. Our goal is to empower you with the knowledge to handle this reagent with the highest degree of safety and confidence.

Immediate Safety Profile: Understanding the Primary Hazards

Before handling 2-Chloro-5-ethoxypyridine, it is crucial to recognize its potential hazards, which are inferred from structurally similar compounds. The 2-chloropyridine core is associated with significant health risks.

  • Dermal and Ocular Hazard : These compounds are frequently categorized as causing skin irritation, and in some cases, severe skin burns and serious eye damage.[1][2][3][4] Direct contact can lead to immediate and potentially irreversible damage.

  • Respiratory Hazard : Inhalation may cause respiratory irritation.[2][4][5] Handling the solid form can generate dust, and working with solutions can create vapors, both of which are routes for respiratory exposure.

  • Ingestion Hazard : Like many specialized chemicals, it is classified as harmful if swallowed.[1][4][5]

All work with this compound must be preceded by a thorough, task-specific risk assessment.[6]

Core Principles of Protection: A Multi-Layered Defense

Effective chemical safety relies on the "Hierarchy of Controls," where PPE is the final, but essential, line of defense after engineering and administrative controls are implemented. The primary engineering control for 2-Chloro-5-ethoxypyridine is a certified chemical fume hood, which is mandatory for all handling steps.[6] Your PPE ensemble is designed to protect you from residual risks, such as splashes, spills, or unforeseen breaches in containment.

The selection of PPE is dictated by the potential routes of exposure:

  • Ocular : Splashes of liquid or contact with airborne solid particles.

  • Dermal : Direct contact with the solid or solutions, and contact with contaminated surfaces.

  • Inhalation : Breathing in dust (from solid) or vapors (from solutions or heated material).

  • Ingestion : Transfer of the chemical from contaminated hands to the mouth.

Mandatory PPE Ensemble for 2-Chloro-5-ethoxypyridine

The following table summarizes the required PPE for different laboratory operations. This is the minimum standard; specific procedures may require enhanced protection.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solids / Preparing Solutions Chemical Splash Goggles & Face ShieldDouble-gloving: Nitrile (inner) and Butyl or Viton (outer)Flame-Resistant Lab CoatPrimary: Chemical Fume Hood. Secondary: N95 respirator if dust cannot be controlled.[1]
Conducting Reactions & Purifications Chemical Splash Goggles & Face ShieldDouble-gloving: Nitrile (inner) and Butyl or Viton (outer)Flame-Resistant Lab Coat & Chemical-Resistant ApronPrimary: Chemical Fume Hood.
Handling Small Spills (<100 mL) Chemical Splash Goggles & Face ShieldHeavy-weight Butyl or Viton glovesChemical-Resistant Apron over Lab CoatPrimary: Chemical Fume Hood. Secondary: Air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges.[1]
Transferring Solutions Chemical Splash GogglesDouble-gloving: Nitrile (inner and outer)Flame-Resistant Lab CoatPrimary: Chemical Fume Hood.
In-Depth Analysis of PPE Components

1. Eye and Face Protection Standard safety glasses are insufficient . The risk of splashes necessitates the use of chemical splash goggles that form a seal around the eyes, conforming to standards like ANSI Z87.1 or EN 166.[7]

  • Causality : A splash of a corrosive liquid can easily flow around the edge of standard safety glasses. Goggles provide a 360-degree seal, protecting from direct and indirect splashes.

  • Field-Proven Insight : For any task involving more than a few milliliters, or any heating or pressurization, a full-face shield must be worn over the goggles .[8] The face shield protects the entire face from splashes and is a critical barrier against severe injury.

2. Hand Protection Skin contact is a primary exposure route. The choice of glove material is paramount.

  • Causality : No single glove material is impervious to all chemicals.[9] Chlorinated organic compounds can degrade or permeate common glove materials. Nitrile gloves, while ubiquitous in labs, may only offer short-term splash protection against this class of compounds.[10]

  • Expert Recommendation : Double-gloving is mandatory.[6]

    • Inner Glove : A standard nitrile examination glove. This provides a second barrier in case the outer glove is breached and makes it easier to see a breach if solvent gets between the layers.

    • Outer Glove : For extended handling or immersion, Butyl rubber or Viton® gloves are recommended due to their superior resistance to a wide range of organic compounds, including chlorinated solvents and acids.[9] Always consult the glove manufacturer's specific chemical resistance chart for breakthrough time data.[11][12]

  • Protocol : Gloves must be inspected for any signs of degradation or damage before each use. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and wash hands thoroughly after removal.[1]

3. Body Protection A standard cotton lab coat is not sufficient protection against corrosive or absorbable chemicals.

  • Causality : Splashes can quickly soak through cotton, holding the chemical against your skin.

  • Expert Recommendation : A flame-resistant (FR) lab coat is the minimum requirement. For procedures involving larger volumes (>1L) or a significant risk of splashing, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat.[8] Ensure clothing fully covers the legs and wear closed-toe shoes made of a non-porous material.

4. Respiratory Protection The primary defense against respiratory exposure is an engineering control.

  • Causality : 2-Chloro-5-ethoxypyridine, particularly if a fine powder, can become airborne. Its vapors can also be released from solutions. Inhaling these can cause significant respiratory tract irritation.[13]

  • Expert Recommendation : All handling of 2-Chloro-5-ethoxypyridine must be performed inside a certified chemical fume hood.[6] A respirator is not a substitute for a fume hood.

  • Emergency Use : In the event of a large spill or failure of the fume hood, an air-purifying respirator with combination organic vapor/acid gas (OV/AG) cartridges should be used by trained personnel.[1] For nuisance dust exposure, a type P95 (US) or type P1 (EU EN 143) particle respirator may be appropriate, but this should be determined by a formal risk assessment.[1]

Procedural Guidance: Safety in Practice

Step-by-Step PPE Donning and Doffing Sequence

Donning (Putting On):

  • Wash Hands: Start with clean hands.

  • Body Protection: Don the lab coat and apron (if required).

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second, more resistant pair of gloves (e.g., Butyl), pulling the cuff over the sleeve of the lab coat.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield (if required).

Doffing (Taking Off): This sequence is designed to prevent cross-contamination.

  • Outer Gloves: Remove the outer gloves without touching your skin. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, inside-out glove to remove the second glove.

  • Face/Eye Protection: Remove the face shield and then the goggles from the back to the front.

  • Body Protection: Unfasten the lab coat and roll it away from your body, touching only the inside surfaces.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Wash Hands: Wash hands thoroughly with soap and water.

Visualization of the PPE Selection Process

The following diagram illustrates the decision-making logic for selecting the appropriate level of PPE when working with 2-Chloro-5-ethoxypyridine.

PPE_Selection_Process start_end start_end decision decision process process ppe_spec ppe_spec start Start: Plan to Handle 2-Chloro-5-ethoxypyridine assess_task Assess Task Scale & Hazard start->assess_task spill Emergency Spill? assess_task->spill Is it an emergency? reaction Running Reaction / Purification (Any Scale) assess_task->reaction No, Reaction/Workup large_scale Large Scale Solid Handling (>10g) or Concentrated Solution Work assess_task->large_scale No, Large Scale / Conc. weighing Weighing Solid (<10g) or Preparing Dilute Solution spill->weighing No, Weighing/Solution Prep spill_response Spill Cleanup spill->spill_response Yes ppe_weighing Minimum PPE|• Chemical Fume Hood • Chemical Splash Goggles • Double Gloves (Nitrile) • FR Lab Coat weighing->ppe_weighing ppe_reaction Standard PPE|• Chemical Fume Hood • Goggles + Face Shield • Double Gloves (Nitrile/Butyl) • FR Lab Coat + Apron reaction->ppe_reaction ppe_large_scale Enhanced PPE|• Chemical Fume Hood • Goggles + Face Shield • Double Gloves (Nitrile/Butyl) • FR Lab Coat + Apron large_scale->ppe_large_scale ppe_spill Emergency PPE|• Evacuate Area • Full Face Respirator (OV/AG) • Heavy Chemical Gloves (Butyl/Viton) • Chemical Resistant Suit/Apron spill_response->ppe_spill finish Proceed with Task ppe_weighing->finish ppe_reaction->finish ppe_large_scale->finish

Caption: PPE selection workflow for 2-Chloro-5-ethoxypyridine.

Disposal of Contaminated PPE

All disposable PPE used while handling 2-Chloro-5-ethoxypyridine must be considered hazardous waste.

  • Procedure : Immediately after doffing, place all used gloves, disposable aprons, and any other contaminated items into a designated, sealed hazardous waste container.[1] This container should be clearly labeled, for example, as "Hazardous Waste: Chlorinated Organic Compound Contaminated Debris".[6]

  • Causality : Improper disposal of contaminated PPE can lead to inadvertent exposure of support staff and environmental contamination. Never discard used PPE in the regular trash.[14]

By integrating these principles and procedures into your daily laboratory work, you build a robust culture of safety that protects not only yourself but also your colleagues and the wider environment.

References

  • Capot Chemical. (2008). MSDS of 2-Chloro-5-(chloromethyl)pyridine. Retrieved from Capot Chemical. [Link not directly available, referencing general SDS content]
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from Canada Safety Training. ([Link])

  • SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from SafetyCulture. ([Link])

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet. Retrieved from Jubilant Ingrevia Limited. [Link not directly available, referencing general SDS content]
  • SUNY New Paltz. (n.d.). Glove Selection For Specific Chemicals. Retrieved from SUNY New Paltz. ([Link])

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from Kimberly-Clark Professional. ([Link])

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from CDC. ([Link])

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from UPenn EHRS. ([Link])

  • Jubilant Ingrevia Limited. (2021). 2-Chloro-5-nitropyridine Safety Data Sheet. Retrieved from Jubilant Ingrevia Limited. [Link not directly available, referencing general SDS content]
  • University of Colorado Colorado Springs. (n.d.). Glove Selection. Retrieved from UCCS Emergency & Safety Services. ([Link])

  • University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from Environmental Health and Safety. ([Link])

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